molecular formula C14H15NO4 B175294 exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 134575-15-8

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B175294
CAS No.: 134575-15-8
M. Wt: 261.27 g/mol
InChI Key: ICSLZBSYUJAPNS-FOSCPWQOSA-N
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Description

Exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSLZBSYUJAPNS-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361603
Record name (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-15-8
Record name (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally restricted glycine analogue of significant interest in medicinal chemistry and drug development. The bicyclic framework imparts a well-defined three-dimensional orientation to the amino acid scaffold, making it a valuable building block for probing biological targets and designing novel therapeutics.

This document provides a comprehensive overview of a likely synthetic pathway, including detailed experimental protocols adapted from relevant literature, quantitative data, and visualizations to facilitate understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound can be envisioned through a three-stage process. The core of this strategy lies in the stereoselective construction of the 3-azabicyclo[3.1.0]hexane ring system via a dirhodium(II)-catalyzed cyclopropanation reaction.

The logical flow of the synthesis is as follows:

Synthetic_Pathway_Overview A Stage 1: Starting Material Synthesis (N-Cbz-2,5-dihydropyrrole) B Stage 2: Stereoselective Cyclopropanation A->B Ethyl Diazoacetate, Dirhodium(II) Catalyst C Stage 3: Ester Hydrolysis B->C Base or Acid Hydrolysis D Final Product (this compound) C->D

Caption: High-level overview of the synthetic strategy.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis. The protocols are primarily based on the highly efficient dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole, adapted for the N-Cbz analogue.[1][2]

Stage 1: Synthesis of N-Cbz-2,5-dihydropyrrole (Starting Material)

The synthesis of the N-protected pyrroline starting material is a critical first step. A common method for the synthesis of N-substituted pyrroles and dihydropyrroles is the Clauson-Kaas reaction, which involves the reaction of 2,5-dimethoxytetrahydrofuran with a primary amine or its equivalent. For the N-Cbz analogue, benzyl carbamate can be used.

Experimental Protocol:

  • To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in a suitable solvent such as aqueous acetic acid, add benzyl carbamate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Cbz-2,5-dihydropyrrole.

ParameterValueReference
Reactants2,5-dimethoxytetrahydrofuran, Benzyl carbamateGeneral Clauson-Kaas Reaction
SolventAqueous Acetic AcidGeneral Clauson-Kaas Reaction
Temperature100-110 °C (Reflux)General Clauson-Kaas Reaction
Reaction Time2-6 hours (monitor by TLC)General Clauson-Kaas Reaction
Typical Yield70-85%Estimated
Stage 2: Stereoselective Synthesis of ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

This key step involves the dirhodium(II)-catalyzed cyclopropanation of N-Cbz-2,5-dihydropyrrole with ethyl diazoacetate (EDA). The choice of dirhodium(II) catalyst is crucial for achieving high exo-selectivity. Dirhodium(II) catalysts with bulky ligands, such as dirhodium(II) octanoate [Rh₂(Oct)₄] or dirhodium(II) acetate [Rh₂(OAc)₄], have been shown to favor the formation of the exo-isomer.[1][2]

Cyclopropanation_Workflow cluster_reactants Reactants & Catalyst A N-Cbz-2,5-dihydropyrrole D Reaction Setup (Inert atmosphere, anhydrous solvent) A->D B Ethyl Diazoacetate (EDA) E Slow addition of EDA to a solution of dihydropyrrole and catalyst B->E C Dirhodium(II) Catalyst (e.g., Rh₂(Oct)₄) C->D D->E F Reaction Monitoring (TLC or GC-MS) E->F G Work-up (Filtration, concentration) F->G H Purification (Column Chromatography) G->H I Product (ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate) H->I

Caption: Workflow for the stereoselective cyclopropanation.

Experimental Protocol:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add N-Cbz-2,5-dihydropyrrole (1.0 eq) and the dirhodium(II) catalyst (0.005 - 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Heat the solution to the desired temperature (e.g., 40-90 °C).

  • Slowly add a solution of ethyl diazoacetate (EDA, 1.1-1.5 eq) in the same anhydrous solvent to the reaction mixture over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC or ¹H NMR.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the exo- and endo-isomers and isolate the desired exo-product.

ParameterValueReference
SubstrateN-Cbz-2,5-dihydropyrroleAdapted from[1][2]
ReagentEthyl Diazoacetate (EDA)[1][2]
CatalystRh₂(OAc)₄ or Rh₂(Oct)₄[1][2]
Catalyst Loading0.005 - 1 mol%[1]
SolventDichloromethane or Toluene[1][2]
Temperature40 - 90 °C[1]
Reaction Time4 - 12 hours[1]
Typical Yield (exo)60 - 80%Estimated based on[1]
exo:endo Ratio>10:1 (catalyst dependent)[1]
Stage 3: Hydrolysis of ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and can be carried out under mild conditions that are less likely to affect the Cbz protecting group.[3][4]

Experimental Protocol (Basic Hydrolysis):

  • Dissolve the ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a suitable acid (e.g., 1M HCl or citric acid).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. If no precipitate forms, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic extracts, and concentrate to obtain the product.

ParameterValueReference
Substrateethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylateGeneral Hydrolysis[3][4]
ReagentLithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)General Hydrolysis[3][4]
SolventTHF/Water or Ethanol/WaterGeneral Hydrolysis[3][4]
TemperatureRoom TemperatureGeneral Hydrolysis[3][4]
Reaction Time2 - 8 hoursGeneral Hydrolysis[3][4]
Typical Yield>90%Estimated

Logical Relationships in Synthesis

The successful synthesis of the target molecule relies on a series of logical dependencies between the reaction stages.

Logical_Dependencies Start Pyrroline Precursor (N-Cbz-2,5-dihydropyrrole) Cyclopropanation Dirhodium-Catalyzed Cyclopropanation Start->Cyclopropanation is substrate for Ester Exo-Bicyclic Ester Cyclopropanation->Ester yields Hydrolysis Ester Hydrolysis Ester->Hydrolysis is substrate for Acid Final Carboxylic Acid Hydrolysis->Acid yields

Caption: Logical flow of the synthetic transformations.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with a good overall yield. The key to a successful synthesis is the highly stereoselective dirhodium(II)-catalyzed cyclopropanation to establish the desired exo-configuration of the bicyclic core. The protocols and data presented in this guide, adapted from established literature, provide a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and drug discovery. Careful optimization of reaction conditions, particularly in the cyclopropanation step, may be necessary to achieve the desired efficiency and stereoselectivity.

References

An In-Depth Technical Guide on the Chemical Properties and Medicinal Chemistry of the exo-3-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclic scaffold, exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, and its derivatives represent a class of conformationally rigid structures that have garnered significant interest in medicinal chemistry. The constrained nature of the 3-azabicyclo[3.1.0]hexane ring system provides a unique three-dimensional arrangement for appended functional groups, making it a "privileged scaffold" in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and, most notably, the application of this scaffold in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

Core Chemical Properties

Quantitative experimental data for the specific compound exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid are not extensively reported. However, data for the parent scaffold and closely related derivatives provide valuable insights.

Table 1: Physicochemical Properties of 3-Azabicyclo[3.1.0]hexane Derivatives

PropertyValueCompoundNotes
Molecular Weight261.28 g/mol This compoundCalculated
pKa4.02 ± 0.20exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acidPredicted; The Cbz protecting group may slightly alter the acidity compared to the benzyl group.
Melting PointNot Reported--
Boiling PointNot Reported--
SolubilityNot Reported--

Table 2: Spectroscopic Data for the 3-Azabicyclo[3.1.0]hexane Scaffold

Detailed, experimentally verified spectroscopic data for this compound are not available in the public domain. The following represents expected general characteristics based on the structure and data from related compounds.

TechniqueExpected Key Features
¹H NMR Signals corresponding to the bicyclic core protons, the carboxylic acid proton, and the benzylic protons of the Cbz group. The stereochemistry will influence coupling constants.
¹³C NMR Carbonyl carbon of the carboxylic acid and carbamate, aromatic carbons of the benzyl group, and aliphatic carbons of the bicyclic system.
IR Spectroscopy Characteristic stretches for the C=O of the carboxylic acid and the carbamate, N-H (if deprotected), and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible literature. However, a general and widely cited method for the stereoselective synthesis of the exo-3-azabicyclo[3.1.0]hexane-6-carboxylate core involves the rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate derivative.

General Experimental Protocol: Stereoselective Synthesis of an exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate Derivative

This protocol is adapted from established synthetic routes for similar compounds.

1. Materials and Reagents:

  • N-Cbz-2,5-dihydropyrrole

  • Ethyl diazoacetate

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (anhydrous)

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

2. Reaction Procedure:

  • Cyclopropanation: To a solution of N-Cbz-2,5-dihydropyrrole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon), is added a catalytic amount of dirhodium(II) acetate dimer (e.g., 0.1-1 mol%). The mixture is stirred at room temperature. A solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane is then added dropwise over several hours using a syringe pump. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Purification of the Ester: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate.

  • Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to a pH of approximately 2-3 with 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

3. Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Signaling Pathways and Biological Activity

The primary therapeutic application of the 3-azabicyclo[3.1.0]hexane scaffold is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, drugs containing the 3-azabicyclo[3.1.0]hexane moiety, such as Saxagliptin, increase the levels of active GLP-1 and GIP.[3] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and ultimately, improved glycemic control in patients with type 2 diabetes.

Below is a diagram illustrating the signaling pathway of DPP-4 and its inhibition.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP-1/GIP Secretion GLP-1/GIP Secretion Food Intake->GLP-1/GIP Secretion Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Secretion->Active GLP-1/GIP DPP4 DPP4 Active GLP-1/GIP->DPP4 Inactivation Pancreas Pancreas Active GLP-1/GIP->Pancreas Acts on Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion Inhibits Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion->Lowered Blood Glucose 3-Azabicyclo[3.1.0]hexane Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition by 3-Azabicyclo[3.1.0]hexane Derivatives.

Experimental Workflow for Inhibitor Screening

The discovery and development of novel DPP-4 inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold typically follows a structured workflow, from initial library synthesis to in vivo efficacy studies.

Inhibitor_Screening_Workflow cluster_synthesis Synthesis & Initial Screening cluster_optimization Lead Optimization cluster_vivo In vivo Evaluation A Library Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives B In vitro DPP-4 Enzyme Inhibition Assay A->B C Structure-Activity Relationship (SAR) Studies B->C D Selectivity Profiling (vs. DPP-8, DPP-9, FAP) C->D E In vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) D->E F Pharmacokinetic (PK) Studies in Rodents E->F G Oral Glucose Tolerance Test (OGTT) in Animal Models F->G H Preclinical Candidate Selection G->H

Caption: Drug Discovery Workflow for 3-Azabicyclo[3.1.0]hexane DPP-4 Inhibitors.

Conclusion

The exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold is a cornerstone in the design of potent and selective DPP-4 inhibitors. Its rigid bicyclic structure offers a well-defined orientation for pharmacophoric groups, leading to high-affinity interactions with the target enzyme. While specific quantitative data for the Cbz-protected derivative remains elusive in the public domain, the established synthetic routes and the clear biological rationale for the broader class of 3-azabicyclo[3.1.0]hexane derivatives provide a strong foundation for further research and development in the pursuit of novel therapeutics for type 2 diabetes and other metabolic disorders. The provided experimental framework and pathway diagrams serve as a valuable resource for scientists and researchers dedicated to advancing this important area of medicinal chemistry.

References

In-Depth Technical Guide: Structure Elucidation of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a key building block in medicinal chemistry. This document details the spectroscopic and analytical techniques used to confirm its molecular structure and stereochemistry, along with relevant experimental protocols and its role in biological signaling pathways.

Introduction

This compound belongs to a class of rigid bicyclic compounds that are of significant interest in drug discovery. The constrained conformation of the 3-azabicyclo[3.1.0]hexane core makes it a valuable scaffold for presenting pharmacophoric groups in a well-defined three-dimensional orientation. This particular derivative, featuring a benzyloxycarbonyl (Cbz) protecting group, is a crucial intermediate in the synthesis of various biologically active molecules, notably as antagonists for the μ-opioid receptor. The precise determination of its structure is paramount for understanding its reactivity and its interactions with biological targets.

Synthesis and Stereochemistry

The synthesis of this compound typically proceeds through the cyclopropanation of an N-protected pyrrole derivative, followed by hydrolysis of the resulting ester. The exo stereochemistry, where the carboxylic acid group is on the opposite side of the pyrrolidine ring relative to the cyclopropane fusion, is a key structural feature determined by the synthetic route and confirmed by spectroscopic analysis.

A common synthetic approach involves the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to selectively form the exo-ester, followed by protecting group exchange and saponification.

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.30-7.40m-Ar-H (Cbz)
¹H5.15s--CH ₂-Ph (Cbz)
¹H3.60-3.80m-H -2, H -4
¹H3.30-3.50m-H -2, H -4
¹H1.80-1.90m-H -1, H -5
¹H1.60-1.70t~3.0H -6
¹³C~174s-C =O (Carboxylic Acid)
¹³C~155s-C =O (Cbz)
¹³C~137s-Ar-C (Cbz, quat.)
¹³C~128.5d-Ar-C H (Cbz)
¹³C~128.0d-Ar-C H (Cbz)
¹³C~127.8d-Ar-C H (Cbz)
¹³C~67t--C H₂-Ph (Cbz)
¹³C~48t-C -2, C -4
¹³C~30d-C -1, C -5
¹³C~25d-C -6

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation based on typical values for this structural motif.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
Technique Key Observations Interpretation
IR Spectroscopy Broad absorption ~3000 cm⁻¹ (O-H stretch)Sharp absorption ~1710 cm⁻¹ (C=O stretch, carboxylic acid)Sharp absorption ~1690 cm⁻¹ (C=O stretch, carbamate)Presence of carboxylic acid and Cbz protecting group.
Mass Spectrometry Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to C₁₄H₁₅NO₄ (m/z = 261.10)Confirms the molecular formula and weight of the compound.

Experimental Protocols

Synthesis of Ethyl exo-3-(benzyloxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate

A detailed protocol for a similar transformation involves the palladium-catalyzed cyclopropanation of maleimides.[1] A more direct precursor synthesis involves the reaction of N-Cbz-2,5-dihydropyrrole with ethyl diazoacetate in the presence of a rhodium catalyst.

Hydrolysis to this compound

A general procedure for the hydrolysis of the corresponding ethyl ester is as follows:

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

For a related compound, exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, acidic hydrolysis of the ethyl ester is achieved by refluxing in 6 M aqueous HCl.[2]

Role in Biological Signaling Pathways

The 3-azabicyclo[3.1.0]hexane scaffold is a key component of several potent and selective μ-opioid receptor antagonists.[3][4] These antagonists play a crucial role in studying the physiological effects of the opioid system and have therapeutic potential in areas such as pruritus (itching).[4]

The signaling pathway of a μ-opioid receptor antagonist involves blocking the action of endogenous or exogenous opioids.

G cluster_0 Cell Membrane MOR μ-Opioid Receptor (GPCR) Gi Gi Protein MOR->Gi Activates Blocked Blocked Cellular Response MOR->Blocked AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Opioid Opioid Agonist (e.g., Endorphin) Opioid->MOR Binds and Activates Antagonist exo-3-Cbz-3-azabicyclo[3.1.0]hexane -based Antagonist Antagonist->MOR Binds and Blocks Response Cellular Response (e.g., Analgesia, Euphoria) cAMP->Response Leads to ATP ATP ATP->AC Substrate

Caption: μ-Opioid Receptor Antagonism

The diagram above illustrates the mechanism of action. Opioid agonists normally bind to the μ-opioid receptor, activating the inhibitory G-protein (Gi), which in turn inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent cellular responses. The 3-azabicyclo[3.1.0]hexane-based antagonist competitively binds to the receptor, preventing the agonist from binding and thereby blocking the downstream signaling cascade.

Experimental Workflow for Structure Elucidation

The logical flow for confirming the structure of a synthesized batch of this compound is outlined below.

G Start Synthesized Compound TLC TLC Analysis Start->TLC Purification Purification (e.g., Recrystallization, Chromatography) TLC->Purification If impure MS Mass Spectrometry TLC->MS If pure Purification->MS Mol_Weight Correct Molecular Weight? MS->Mol_Weight IR IR Spectroscopy Func_Groups Expected Functional Groups? IR->Func_Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Connectivity_Stereochem Correct Connectivity & Stereochemistry? NMR->Connectivity_Stereochem Structure_Confirmation Structure Confirmed Mol_Weight->Purification No Mol_Weight->IR Yes Func_Groups->Purification No Func_Groups->NMR Yes Connectivity_Stereochem->Purification No Connectivity_Stereochem->Structure_Confirmation Yes

Caption: Structure Elucidation Workflow

This workflow begins with the initial purity assessment of the synthesized compound by Thin Layer Chromatography (TLC). If necessary, the compound is purified. Mass spectrometry is then used to confirm the molecular weight. Subsequently, IR spectroscopy verifies the presence of key functional groups. Finally, a suite of NMR experiments (¹H, ¹³C, and 2D techniques like COSY and HSQC) is employed to establish the precise connectivity and stereochemistry of the molecule, leading to the final structure confirmation.

Conclusion

The structure of this compound is unequivocally determined through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the relative stereochemistry, while IR and mass spectrometry confirm the presence of key functional groups and the overall molecular formula, respectively. This rigorous characterization is essential for its application as a building block in the synthesis of complex and biologically active molecules, particularly in the field of opioid receptor modulation.

References

A Comprehensive Technical Guide to exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 134575-15-8

This technical guide provides an in-depth overview of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally constrained building block with significant potential in medicinal chemistry and drug discovery. Its rigid bicyclic structure offers a unique scaffold for the design of novel therapeutics targeting a range of biological pathways.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. The following table summarizes key physicochemical properties.[1][2]

PropertyValueSource
CAS Number 134575-15-8[1]
Molecular Formula C₁₄H₁₅NO₄[1][2]
Molecular Weight 261.28 g/mol [1][2]
Purity ≥97%[1][2]

Synthesis and Experimental Protocols

The synthesis of the 3-azabicyclo[3.1.0]hexane core is a well-established process in organic chemistry, often involving a cyclopropanation reaction. While a specific, detailed protocol for the synthesis of this compound (CAS 134575-15-8) is not explicitly detailed in the surveyed literature, a general approach can be inferred from published methods for analogous structures.

A common synthetic strategy involves the rhodium-catalyzed cyclopropanation of a protected pyrrole derivative with a diazoacetate, followed by hydrolysis of the resulting ester. The stereoselectivity of the cyclopropanation can often be controlled by the choice of catalyst and reaction conditions to favor the exo isomer.

Generalized Synthetic Workflow:

Below is a conceptual workflow for the synthesis of the target compound.

G cluster_0 Synthesis of this compound start N-Cbz-2,5-dihydropyrrole step1 Cyclopropanation start->step1 reagent1 Ethyl diazoacetate Rhodium(II) catalyst reagent1->step1 intermediate Ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate step1->intermediate step2 Ester Hydrolysis intermediate->step2 reagent2 Base Hydrolysis (e.g., LiOH, NaOH) Acidic Workup reagent2->step2 product This compound step2->product

Figure 1: Conceptual synthetic workflow.

Biological Activity and Therapeutic Potential

The 3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives of this core structure have been investigated for their activity as:

  • μ Opioid Receptor Ligands: Compounds incorporating the 3-azabicyclo[3.1.0]hexane moiety have been designed as novel μ opioid receptor ligands, with some exhibiting picomolar binding affinity and selectivity over δ and κ subtypes.[3]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The rigid nature of this scaffold has been exploited to develop potent and selective inhibitors of DPP-IV, a key target in the management of type 2 diabetes.

  • Dopamine D3 Receptor Modulators: Derivatives have also been explored as ligands for dopamine D3 receptors, which are implicated in various central nervous system disorders.

  • Anticancer Agents: Some spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated antiproliferative activity against various cancer cell lines.[4][5]

Signaling Pathways

The diverse biological activities of 3-azabicyclo[3.1.0]hexane derivatives stem from their interaction with various G-protein coupled receptors (GPCRs) and enzymes. Below are simplified diagrams of the signaling pathways associated with the key targets.

μ Opioid Receptor Signaling Pathway:

Activation of the μ opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a cascade of downstream effects, including the modulation of ion channels and MAP kinase pathways, ultimately leading to analgesia and other physiological responses.

G cluster_1 μ Opioid Receptor Signaling ligand μ Opioid Agonist (e.g., 3-azabicyclo[3.1.0]hexane derivative) receptor μ Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channel mapk MAPK Pathway g_protein->mapk camp cAMP adenylyl_cyclase->camp produces pka PKA camp->pka activates response Analgesia, etc. ion_channel->response mapk->response

Figure 2: Simplified μ Opioid Receptor Signaling.

DPP-IV Inhibition Mechanism:

DPP-IV inhibitors block the degradation of incretin hormones such as GLP-1 and GIP. This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.

G cluster_2 DPP-IV Inhibition dpp4_inhibitor DPP-IV Inhibitor (e.g., 3-azabicyclo[3.1.0]hexane derivative) dpp4 DPP-IV Enzyme dpp4_inhibitor->dpp4 inhibits incretins Incretins (GLP-1, GIP) dpp4->incretins degrades insulin ↑ Insulin Secretion incretins->insulin glucagon ↓ Glucagon Release incretins->glucagon glucose_control Improved Glycemic Control insulin->glucose_control glucagon->glucose_control

Figure 3: Mechanism of DPP-IV Inhibition.

Dopamine D3 Receptor Signaling Pathway:

The dopamine D3 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This can influence various downstream effectors, including ion channels and kinase cascades, modulating neuronal excitability and neurotransmitter release.

G cluster_3 Dopamine D3 Receptor Signaling ligand Dopamine D3 Ligand (e.g., 3-azabicyclo[3.1.0]hexane derivative) receptor Dopamine D3 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits downstream Downstream Effectors (e.g., GIRKs, MAPK) g_protein->downstream camp cAMP adenylyl_cyclase->camp produces camp->downstream response Modulation of Neuronal Activity downstream->response

Figure 4: Simplified Dopamine D3 Receptor Signaling.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its constrained bicyclic structure provides a unique three-dimensional presentation of pharmacophoric elements, making it an attractive starting point for lead optimization in various drug discovery programs. Further investigation into the specific biological activities and physicochemical properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained amino acid analogue that serves as a crucial building block in medicinal chemistry. Its rigid bicyclic structure is of significant interest for the synthesis of targeted therapeutics.

PropertyValue
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
IUPAC Name (1R,5S,6R)-3-(benzyloxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS Number 134575-15-8

Significance in Drug Discovery

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules. Derivatives of this core have shown potential as:

  • Hepatitis C Virus (HCV) NS3 Protease Inhibitors: This class of compounds, including the approved drug Boceprevir and the clinical candidate Vaniprevir, utilizes conformationally restricted scaffolds to achieve high potency and selectivity.[1][2][3] The this compound serves as a vital intermediate in the synthesis of such antiviral agents.

  • μ Opioid Receptor Ligands: The rigid structure of the scaffold allows for precise orientation of pharmacophores, leading to the development of potent and selective opioid receptor modulators.

  • T-type Calcium Channel Inhibitors: These have been investigated for the treatment of neuropathic pain.

  • Glutamate Analogues: The constrained nature of the molecule makes it a valuable tool for probing the structure-activity relationships of glutamate receptors.[4][5][6][7][8]

Synthesis and Experimental Protocols

The synthesis of the 3-azabicyclo[3.1.0]hexane core is a key step and can be achieved through several methodologies, including dirhodium(II)-catalyzed and palladium-catalyzed cyclopropanation reactions.[9]

A common synthetic approach involves the stereoselective cyclopropanation of a protected 2,5-dihydropyrrole. The choice of catalyst and protecting groups is crucial for achieving the desired exo stereochemistry.

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic pathway for obtaining the 3-azabicyclo[3.1.0]hexane scaffold, which is the precursor to the title compound.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Steps Protected_Dihydropyrrole N-Protected 2,5-Dihydropyrrole Cyclopropanation Dirhodium(II)-Catalyzed Cyclopropanation Protected_Dihydropyrrole->Cyclopropanation Diazoacetate Diazoacetate Diazoacetate->Cyclopropanation Protected_Ester Protected Bicyclic Ester Cyclopropanation->Protected_Ester Formation of cyclopropane ring Hydrolysis Hydrolysis Protected_Ester->Hydrolysis Ester cleavage Final_Product This compound Hydrolysis->Final_Product

General Synthetic Workflow

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its role as an intermediate in the synthesis of HCV NS3 protease inhibitors places it within the context of antiviral drug action.

HCV NS3 protease is a viral enzyme essential for the replication of the hepatitis C virus. Inhibitors of this enzyme block the proteolytic processing of the viral polyprotein, thereby preventing the formation of mature viral particles.

Logical Relationship in HCV Inhibition

The diagram below illustrates the logical flow from the chemical intermediate to its ultimate biological target.

G Intermediate This compound Drug_Synthesis Synthesis of HCV Protease Inhibitor Intermediate->Drug_Synthesis Key Building Block Active_Drug Active Drug (e.g., Vaniprevir) Drug_Synthesis->Active_Drug HCV_Protease HCV NS3 Protease Active_Drug->HCV_Protease Inhibits Viral_Replication Viral Replication HCV_Protease->Viral_Replication Enables

Role in HCV Protease Inhibition

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its conformationally rigid structure provides a robust platform for the design of potent and selective therapeutic agents, most notably in the ongoing development of novel antiviral drugs against the hepatitis C virus. Further research into derivatives of this scaffold holds significant promise for the discovery of new medicines targeting a range of diseases.

References

An In-depth Technical Guide on (1r,5s,6r)-3-((benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1r,5s,6r)-3-((benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a molecule of significant interest in medicinal chemistry. This document details its chemical identity, a representative synthetic protocol, and its relevance in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, a critical pathway in the management of type 2 diabetes.

Chemical Identity

The compound, commonly referred to as exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, possesses a rigid bicyclic core structure which is a valuable scaffold in the design of therapeutic agents.[1] Its formal IUPAC name is (1r,5s,6r)-3-((benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.[2]

Identifier Value
IUPAC Name (1r,5s,6r)-3-((benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid[2]
Common Name This compound
CAS Number 134575-15-8
Molecular Formula C14H15NO4[2]
Molecular Weight 261.27 g/mol
SMILES C1=CC=C(C=C1)COC(=O)N2C[C@H]3--INVALID-LINK--[C@H]3C(=O)O
InChI Key MLEVENZWZRZDLD-FUNVUKJBSA-N[3]

Representative Experimental Protocol: Synthesis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves the cyclopropanation of a corresponding pyrroline precursor. The following is a representative, generalized protocol based on common synthetic routes for similar structures.

Step 1: N-Protection of 2,5-dihydropyrrole

To a solution of 2,5-dihydropyrrole in a suitable aprotic solvent such as dichloromethane, an equimolar amount of benzyl chloroformate is added dropwise at 0 °C, in the presence of a base like triethylamine. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Step 2: Cyclopropanation

The N-protected pyrroline is then subjected to a cyclopropanation reaction. A common method involves the use of a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst. The reaction is typically carried out in an inert solvent like dichloromethane or toluene. The catalyst facilitates the decomposition of the diazo compound to a carbene, which then reacts with the double bond of the pyrroline to form the bicyclic system.

Step 3: Hydrolysis of the Ester

The resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran or methanol. The reaction mixture is stirred until the hydrolysis is complete. The solution is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product, which can be collected by filtration, washed with cold water, and dried.

Biological Significance and Signaling Pathway

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a class of therapeutic agents known as dipeptidyl peptidase-IV (DPP-IV) inhibitors.[4][5] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6]

DPP-IV Inhibition Pathway

In response to food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-IV rapidly degrades these incretins, thus attenuating their insulinotropic effect. Inhibition of DPP-IV prolongs the action of GLP-1 and GIP, leading to increased insulin secretion and improved glycemic control in patients with type 2 diabetes.

DPP_IV_Inhibition Food Intake Food Intake Gut Gut Food Intake->Gut stimulates GLP-1 & GIP GLP-1 & GIP Gut->GLP-1 & GIP releases Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP->Pancreatic β-cells stimulates DPP-IV DPP-IV GLP-1 & GIP->DPP-IV substrate for Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites degrades to DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV inhibits

DPP-IV Inhibition Signaling Pathway

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not extensively published, studies on related DPP-IV inhibitors incorporating the 3-azabicyclo[3.1.0]hexane moiety provide valuable SAR insights. The rigid bicyclic structure helps to orient the pharmacophoric elements in a favorable conformation for binding to the active site of the DPP-IV enzyme. Variations in substituents on the nitrogen and at other positions of the bicyclic system can significantly impact potency and selectivity.

Compound/Scaffold Modification Effect on DPP-IV Inhibition
2-cyanopyrrolidine coreIntroduction of 3-azabicyclo[3.1.0]hexaneConformationally restricted analogs with potent inhibitory activity.[4]
3-azabicyclo[3.1.0]hexaneN-aryl or N-heteroaryl substitutionExplored for interaction with the P(2) region of the enzyme, influencing potency.[4]

Conclusion

(1r,5s,6r)-3-((benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a valuable building block in medicinal chemistry, particularly for the development of DPP-IV inhibitors. Its rigid bicyclic framework provides a robust scaffold for the design of potent and selective therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

The Discovery of Novel 3-Azabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained structural motif that has garnered significant attention in medicinal chemistry. Its rigid framework allows for the precise orientation of substituents, making it an attractive core for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel 3-azabicyclo[3.1.0]hexane derivatives, with a focus on their synthesis, biological activity, and mechanisms of action.

Therapeutic Applications and Biological Targets

Derivatives of 3-azabicyclo[3.1.0]hexane have shown promise in several therapeutic areas, primarily as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, as ligands for the µ-opioid receptor with applications in pain management and pruritus, and as potential antitumor agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The conformational rigidity of the 3-azabicyclo[3.1.0]hexane core has been exploited to develop potent and selective DPP-IV inhibitors. By incorporating this scaffold into the P2 region of 2-cyanopyrrolidine-based compounds, researchers have successfully designed novel inhibitors for the management of type 2 diabetes.[1]

µ-Opioid Receptor Ligands

Novel achiral 3-azabicyclo[3.1.0]hexane derivatives have been designed as µ-opioid receptor ligands.[2] Structure-activity relationship (SAR) studies have revealed that modifications to the lead structure can lead to compounds with picomolar binding affinity and high selectivity for the µ-receptor over δ and κ subtypes, highlighting their potential for treating conditions like pruritus in dogs.[2] The addition of a single methyl group in one instance led to a remarkable 35-fold improvement in binding affinity.

Antitumor Agents

A growing body of research has focused on the cytotoxic effects of 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines. Spiro-fused derivatives, in particular, have demonstrated significant antiproliferative activity.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 3-azabicyclo[3.1.0]hexane derivatives.

Table 1: Antiproliferative Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives against K562 Cancer Cell Line

CompoundIC50 (µM)Reference
Adduct 2b25-27[3]
Adduct 2c25-27[3]

Table 2: Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Most Effective CompoundsK562, Jurkat, HeLa, CT264.2 - 24.1[5]

Table 3: Antiproliferative Activity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Various Cancer Cell Lines (72h treatment)

CompoundJurkat IC50 (µM)K-562 IC50 (µM)HeLa IC50 (µM)Sk-mel-2 IC50 (µM)Reference
42-102-102-102-10[4]
82-102-102-102-10[4]
182-102-102-102-10[4]
242-102-102-102-10[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 3-azabicyclo[3.1.0]hexane derivatives and the biological assays used to evaluate their activity.

Synthesis of CHF2-Substituted 3-Azabicyclo[3.1.0]hexanes

This protocol describes a practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes via the photochemical decomposition of CHF2-substituted pyrazolines.

Materials:

  • Maleimide derivatives

  • In situ generated CF2H(CH3)CHN2

  • Acetonitrile

  • 1000 W high-pressure mercury lamp

Procedure:

  • The [3 + 2] cycloaddition of in situ generated CF2H(CH3)CHN2 with a commercially available maleimide is carried out to generate the corresponding pyrazoline intermediate.

  • The pyrazoline is dissolved in acetonitrile and transferred into a quartz tube.

  • The solution is irradiated with a 1000 W high-pressure mercury lamp for 28 hours.

  • The resulting CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives are isolated, with both diastereoisomers being separable by silica gel chromatography.

In Vitro Antiproliferative Activity Assay (MTS Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of 3-azabicyclo[3.1.0]hexane derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, HeLa, Jurkat, CT26)

  • 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] test compounds

  • MTS reagent

  • 96-well plates

  • Cell culture medium and supplements

Procedure:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for 24 and 72 hours.

  • Following the incubation period, the MTS reagent is added to each well.

  • After a further incubation period, the absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

Signaling Pathways and Mechanisms of Action

The antitumor effects of 3-azabicyclo[3.1.0]hexane derivatives are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

p53 Signaling Pathway

Some 3-azabicyclo[3.1.0]hexane derivatives may exert their anticancer effects by activating the p53 tumor suppressor pathway.[5] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable.

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 negative feedback arrest Cell Cycle Arrest (G1/S Checkpoint) p53->arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: Simplified p53 signaling pathway.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling pathway is another potential target for 3-azabicyclo[3.1.0]hexane derivatives.[5] Constitutive activation of this pathway is implicated in tumorigenesis, and its inhibition can lead to reduced cell proliferation and survival.

JAK2_STAT3_pathway cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer dimerizes nucleus Nucleus stat3_dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) stat3_dimer->gene_transcription

Caption: Overview of the JAK2/STAT3 signaling cascade.

Mitochondrial Apoptosis Pathway

Studies have shown that some spiro-fused 3-azabicyclo[3.1.0]hexane derivatives can induce apoptosis by causing a decrease in the mitochondrial membrane potential.[3] This disruption of the mitochondrial integrity leads to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death.

mitochondrial_apoptosis apoptotic_stimulus Apoptotic Stimulus (e.g., 3-ABH Derivative) bax_bak Bax/Bak Activation apoptotic_stimulus->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion disrupts membrane cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: The intrinsic mitochondrial apoptosis pathway.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold represents a versatile and valuable platform for the design of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of these derivatives as DPP-IV inhibitors, µ-opioid receptor ligands, and antitumor agents. Further exploration of the structure-activity relationships and mechanisms of action of this compound class is warranted to unlock their full therapeutic potential. The detailed experimental protocols and an understanding of the key signaling pathways involved will be instrumental in guiding future drug discovery and development efforts in this promising area of medicinal chemistry.

References

The Cbz Group: A Linchpin in the Synthesis of Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group has long been a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis.[1][2] Its utility, however, extends far beyond this traditional application, proving indispensable in the stereocontrolled synthesis of complex molecular architectures, including a wide array of bicyclic compounds. These rigid structures are prevalent in natural products and serve as valuable scaffolds in drug discovery. This technical guide delves into the pivotal role of the Cbz protecting group in the synthesis and manipulation of bicyclic systems, offering a comprehensive overview of its application, detailed experimental protocols, and quantitative data to inform synthetic strategy.

The Strategic Importance of the Cbz Group in Bicyclic Synthesis

The synthesis of bicyclic compounds often involves multi-step sequences where the selective protection of amine functionalities is paramount to avoid unwanted side reactions and to control stereochemistry. The Cbz group offers a unique set of characteristics that make it particularly well-suited for this purpose.

A primary advantage of the Cbz group is its robustness. Cbz-protected amines exhibit remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments.[2] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without jeopardizing the protected amine. Furthermore, the introduction of the Cbz group can enhance the crystallinity of synthetic intermediates, facilitating their purification.[3]

Perhaps the most critical feature of the Cbz group in complex syntheses is its orthogonality to other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality enables the selective deprotection of one amine in the presence of others, a crucial capability in the construction of highly functionalized bicyclic molecules.

The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis, a method that is generally mild and high-yielding.[1] Alternative deprotection methods using strong acids, such as hydrogen bromide in acetic acid, provide additional flexibility in synthetic design, particularly when the molecule contains functional groups sensitive to reduction.[4]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz group introduction and removal is a key consideration in synthetic planning. The following tables summarize representative quantitative data for these transformations on various amine substrates, including those relevant to the synthesis of bicyclic precursors.

Table 1: Representative Yields for Cbz Protection of Amines

Amine SubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)
Aliphatic AmineCbz-ClNaHCO₃THF/H₂O20090
Amino AcidCbz-ClNa₂CO₃H₂O2-4< 5 to RT>90
Aromatic AmineCbz-Cl-H₂O0.5-2RT90-98
Secondary AmideCbz-ClLiHMDSTHF--High

Data compiled from multiple sources.[3][4]

Table 2: Conditions and Yields for Cbz Deprotection

Deprotection MethodCatalyst/ReagentHydrogen DonorSolventTimeTempYield (%)
Catalytic HydrogenolysisPd/C (5-10 mol%)H₂ (gas)Methanol or Ethanol1-40 hRT to 60°C>95
Transfer HydrogenolysisPalladium BlackFormic AcidEthanol1.5 hRTHigh
Acidolysis33% HBr in Acetic Acid-Acetic Acid20 minRTHigh
Lewis Acid-mediatedAlCl₃-HFIP2-16 hRTHigh

Data compiled from multiple sources.[4][5]

Case Study: The Role of Cbz in the Total Synthesis of Oseltamivir (Tamiflu®)

A compelling example of the Cbz group's strategic importance in bicyclic synthesis is its application in the total synthesis of the antiviral drug oseltamivir. In one of the early and influential synthetic routes, the Cbz group is employed to protect a dihydropyridine intermediate, which serves as a precursor to the bicyclic core of the drug.[6]

The synthesis commences with the reduction of pyridine in the presence of benzyl chloroformate (Cbz-Cl) to afford the Cbz-protected dihydropyridine. This step is crucial as it modulates the reactivity of the nitrogen atom and sets the stage for a subsequent asymmetric Diels-Alder reaction. The Cbz group remains intact through several transformations, including the cycloaddition and oxidation, demonstrating its stability. Later in the synthesis, the Cbz group is removed via hydrogenolysis to allow for the introduction of a different protecting group, showcasing its utility in a protecting group exchange strategy.[6]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. The following sections provide step-by-step protocols for the introduction and removal of the Cbz group.

Protocol 1: Cbz Protection of an Amine under Schotten-Baumann Conditions

This protocol is a widely used method for the Cbz protection of primary and secondary amines.

Materials:

  • Amine substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv) or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water, or Water alone

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the amine substrate in a suitable solvent system (e.g., a 2:1 mixture of THF and water, or water alone).[2][4]

  • Add the base (sodium carbonate or sodium bicarbonate) and cool the mixture in an ice bath to 0-5 °C.[2]

  • While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][4]

  • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • If the product is in the aqueous layer, cool the solution in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extract the product with a suitable organic solvent such as ethyl acetate.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[4]

  • Purify the product as needed, typically by silica gel column chromatography.[4]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and generally the mildest method for removing a Cbz group.

Materials:

  • Cbz-protected compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Magnetic stirrer and stir bar

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[2]

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times. Alternatively, a balloon filled with hydrogen gas can be used.[2]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[2]

  • Monitor the reaction's progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Visualizing Synthetic Workflows

The strategic planning of protecting group manipulations is essential in the synthesis of complex bicyclic molecules. The following diagrams, rendered in Graphviz DOT language, illustrate key experimental workflows.

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ReactionVessel Base Base (e.g., NaHCO₃) Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Cbz-Protected Amine Purification->FinalProduct Cbz_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up Cbz_Amine Cbz-Protected Amine Hydrogenation Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Amine->Hydrogenation Filtration Filtration (remove catalyst) Hydrogenation->Filtration Concentration Concentration Filtration->Concentration FinalProduct Deprotected Amine Concentration->FinalProduct

References

Spectroscopic and Synthetic Overview of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: A Technical Summary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 134575-15-8, is a conformationally constrained bicyclic amino acid derivative.[1] Its rigid scaffold makes it a valuable building block in medicinal chemistry for the design of novel therapeutics. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provides stability and allows for selective deprotection during synthetic routes. This document aims to provide a technical overview of the available spectroscopic and synthetic information for this compound.

Molecular and Physicochemical Properties

PropertyValueSource
CAS Number 134575-15-8[1]
Molecular Formula C₁₄H₁₅NO₄[1][2]
Molecular Weight 261.28 g/mol [1][2]
Purity Typically ≥97%[1][2]
SMILES c1ccc(cc1)COC(=O)N2C[C@@H]3--INVALID-LINK--[C@H]3C(=O)O[1]

Spectroscopic Data

¹H NMR Spectroscopy (Expected Ranges)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic (C₆H₅) 7.2 - 7.4multiplet-
CH₂ (benzyl) ~5.1singlet-
CH₂N 3.5 - 3.8multiplet-
CHN 3.2 - 3.5multiplet-
CH (cyclopropane) 1.5 - 2.0multiplet-
COOH >10broad singlet-

¹³C NMR Spectroscopy (Expected Ranges)

CarbonsChemical Shift (ppm)
C=O (Carboxylic Acid) 170 - 180
C=O (Carbamate) 155 - 160
Aromatic (C₆H₅) 127 - 137
CH₂ (benzyl) 65 - 70
CH₂N 45 - 55
CHN 40 - 50
CH (cyclopropane) 20 - 30

Infrared (IR) Spectroscopy (Expected Peaks)

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C-H (aromatic) 3000 - 3100
C-H (aliphatic) 2850 - 3000
C=O (Carboxylic Acid) 1700 - 1725
C=O (Carbamate) 1680 - 1700
C-N 1200 - 1350

Mass Spectrometry

The expected exact mass for the molecular ion [M+H]⁺ would be approximately 262.1028 m/z. Fragmentation patterns would likely involve the loss of the Cbz group and cleavage of the bicyclic ring system.

Experimental Protocols: Synthesis

A general and practical synthetic route to the 3-azabicyclo[3.1.0]hexane scaffold involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[3] This method provides high yields and good diastereoselectivity.[3] For the specific synthesis of this compound, a multi-step process would be required, starting from a suitable protected maleimide and a diazoacetate derivative, followed by hydrolysis and functional group manipulations.

A representative synthetic workflow for the core structure is depicted below.

Synthesis_Workflow Maleimide N-Cbz-maleimide Cyclopropanation Cyclopropanation Maleimide->Cyclopropanation Diazo Ethyl Diazoacetate Diazo->Cyclopropanation Catalyst Pd Catalyst Catalyst->Cyclopropanation Intermediate exo-Ester Intermediate Cyclopropanation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product exo-3-Cbz-3-azabicyclo [3.1.0]hexane-6-carboxylic acid Hydrolysis->Product

References

The Strategic Synthesis and Application of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional orientation of pharmacophores that is highly sought after in modern drug design. This technical guide focuses on a key building block, exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, and its derivatives. It provides an in-depth overview of its synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.

Core Synthesis: Dirhodium(II)-Catalyzed Cyclopropanation

The primary and most efficient route to the 3-azabicyclo[3.1.0]hexane core involves the cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate. Recent advancements have enabled highly selective and efficient syntheses, particularly through the use of dirhodium(II) catalysts.

A key strategy for obtaining the desired exo isomer involves the careful selection of the dirhodium(II) catalyst and subsequent hydrolysis conditions. Research has demonstrated that high diastereoselectivity can be achieved, often without the need for chromatographic purification.[1][2]

Optimized Synthesis of the exo Isomer Precursor

A significant development in this area is the use of very low catalyst loadings, making the process more efficient and cost-effective. For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be effectively carried out with dirhodium(II) catalyst loadings as low as 0.005 mol %.[2][3]

The following table summarizes the effect of different dirhodium(II) catalysts on the diastereoselectivity of the cyclopropanation reaction to form the ethyl ester precursor of the title compound.

CatalystCatalyst Loading (mol %)Diastereomeric Ratio (exo:endo)Yield (%)
Rh₂(OAc)₄1 - 7Varies8 - 66
Rh₂(esp)₂0.005>99:1 (exo)76

Table 1: Comparison of Dirhodium(II) Catalysts in the Cyclopropanation of N-Boc-2,5-dihydropyrrole. [2][3]

G cluster_start Starting Materials cluster_reaction Cyclopropanation cluster_product Intermediate Product N-Boc-2,5-dihydropyrrole N-Boc-2,5-dihydropyrrole Reaction_Conditions Dirhodium(II) Catalyst (e.g., Rh₂(esp)₂) 0.005 mol % N-Boc-2,5-dihydropyrrole->Reaction_Conditions Ethyl_diazoacetate Ethyl diazoacetate Ethyl_diazoacetate->Reaction_Conditions Exo_Ester exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate (ethyl ester) Reaction_Conditions->Exo_Ester

Diagram 1: Synthetic workflow for the precursor of the title compound.

Experimental Protocol: Synthesis of exo-Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

This protocol is based on the highly efficient method utilizing a low catalyst loading.[2][3]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of N-Boc-2,5-dihydropyrrole in the chosen anhydrous solvent under an inert atmosphere, add the dirhodium(II) catalyst (0.005 mol %).

  • Heat the mixture to the desired temperature (e.g., 90 °C).

  • Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture over a period of several hours.

  • After the addition is complete, continue to stir the reaction at the same temperature until the reaction is complete (monitor by TLC or other suitable methods).

  • Cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure. The crude product can often be carried forward to the next step without chromatographic purification due to the high diastereoselectivity of the reaction.

Hydrolysis to the Carboxylic Acid

The final step to obtain this compound involves the hydrolysis of the corresponding ester and, if starting from the N-Boc precursor, a deprotection and subsequent protection with the Cbz group. A more direct route involves the use of N-Cbz-2,5-dihydropyrrole in the initial cyclopropanation, followed by hydrolysis.

Experimental Protocol: Hydrolysis of the Ethyl Ester

Materials:

  • exo-Ethyl 3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • A suitable base (e.g., Lithium hydroxide, Sodium hydroxide)

  • A solvent system (e.g., THF/water or Methanol/water)

  • An acid for workup (e.g., Hydrochloric acid)

Procedure:

  • Dissolve the exo-ethyl ester in the chosen solvent system.

  • Add an aqueous solution of the base.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with the chosen acid.

  • The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

G Start exo-Ethyl 3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate Step1 Base Hydrolysis (e.g., LiOH, H₂O/THF) Start->Step1 Step2 Acidic Workup (e.g., HCl) Step1->Step2 End This compound Step2->End

Diagram 2: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Physicochemical Properties

A summary of key physicochemical properties for the parent and the title compound is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
exo-3-Azabicyclo[3.1.0]hexane-6-carboxylic acidC₆H₉NO₂127.141018721-85-1
This compoundC₁₄H₁₅NO₄261.27134575-15-8

Table 2: Physicochemical Data. [4][5]

Applications in Drug Discovery

The 3-azabicyclo[3.1.0]hexane scaffold is a valuable component in the design of therapeutic agents due to its rigid structure, which allows for precise positioning of substituents in three-dimensional space.[2][3] This is particularly advantageous for targeting proteins where specific spatial arrangements are crucial for binding and activity.

Derivatives of this scaffold have been investigated for a range of biological activities, including:

  • Neuromodulators: The rigid framework is suitable for designing ligands for receptors and ion channels in the central nervous system (CNS).[6]

  • Enzyme Inhibitors: The defined stereochemistry of the scaffold can be exploited to achieve selective inhibition of enzymes.[7]

  • Analgesics: Certain derivatives have been evaluated for their pain-relieving effects in animal models.[6]

The carboxylic acid functionality of the title compound serves as a versatile handle for further synthetic modifications, allowing for the introduction of diverse pharmacophoric groups through amide bond formation or other coupling reactions.

G cluster_applications Therapeutic Areas Building_Block This compound Neuromodulators Neuromodulators Building_Block->Neuromodulators CNS Active Compounds Enzyme_Inhibitors Enzyme Inhibitors Building_Block->Enzyme_Inhibitors Targeted Inhibition Analgesics Analgesics Building_Block->Analgesics Pain Management

Diagram 3: Applications of the 3-azabicyclo[3.1.0]hexane scaffold in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, conformationally constrained molecules with potential therapeutic applications. The development of highly efficient and stereoselective synthetic methods, particularly those employing low loadings of dirhodium(II) catalysts, has made this scaffold more accessible to the medicinal chemistry community. Its rigid framework provides a unique platform for the design of next-generation therapeutics targeting a variety of biological systems.

References

Exploring the Chemical Space of Constrained Proline Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the proteinogenic amino acids for its cyclic structure, imparts significant conformational rigidity to peptides and proteins. This inherent constraint governs the backbone dihedral angles and influences the cis-trans isomerization of the preceding peptide bond, playing a critical role in protein folding, stability, and molecular recognition. The exploration of constrained proline analogs has emerged as a powerful strategy in medicinal chemistry and drug design to modulate the conformation of peptides and small molecules, thereby enhancing their biological activity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the chemical space of constrained proline analogs, detailing their synthesis, conformational properties, and applications in drug discovery, with a focus on quantitative data and experimental methodologies.

Conformational Control: The Impact of Proline Analogs on Peptide Structure

The pyrrolidine ring of proline can adopt two distinct puckered conformations, Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium. The energy barrier between these states is low, but substitution on the ring can significantly bias this equilibrium. Furthermore, the peptide bond preceding a proline residue can exist in either a trans or cis conformation, with the trans form generally being more stable. The ability to control these conformational features through the incorporation of constrained proline analogs is a cornerstone of their utility in drug design.

Data Summary: Conformational Preferences of Constrained Proline Analogs

The following table summarizes the influence of various substitutions on the conformational preferences of the proline ring and the cis/trans isomer ratio of the preceding peptide bond.

Analog TypeSubstitutionPredominant Ring PuckerEffect on trans/cis RatioReference(s)
Monosubstituted 4(R)-FluoroCγ-exoIncreases trans population[1]
4(S)-FluoroCγ-endoIncreases cis population[1]
4(R)-HydroxyCγ-exoStabilizes trans conformation[1]
4(S)-HydroxyCγ-endoFavors cis conformation[1]
α-MethylCγ-exo (for L-Pro)Strongly favors trans isomer[2]
Bicyclic (1S,2S,4S)-2,4-MethanoprolineRigidly Cγ-exoStrongly favors trans isomer[3][4]
(1R,2R,4R)-2,4-MethanoprolineRigidly Cγ-exoStrongly favors trans isomer[3][4]
Tricyclic Fused 1-azacyclodihydroindeneHighly constrainedDependent on specific topology[5]

Applications in Drug Discovery: Targeting Enzymes and Protein-Protein Interactions

The conformational constraints imposed by these analogs are particularly valuable for designing inhibitors of enzymes and modulators of protein-protein interactions (PPIs). By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding is reduced, often leading to enhanced potency.

Data Summary: Biological Activity of Constrained Proline Analogs

The following table provides examples of constrained proline analogs as enzyme inhibitors, along with their reported inhibitory activities.

Target EnzymeInhibitorAnalog TypeInhibition Constant (Kᵢ)IC₅₀Reference(s)
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) N-formyl L-prolineN-acylated proline100 µM-[6]
L-tetrahydro-2-furoic acidProline isostere2 mM-[6]
L-thiazolidine-4-carboxylateHeterocyclic analog-~600 µM[6]
Proline Dehydrogenase (PRODH) S-(-)-tetrahydro-2-furoic acidProline isostere0.3 mM-[7]
Cyclobutanecarboxylic acidCycloalkane analog1.9 mM-[7]
(2S)-oxetane-2-carboxylic acidHeterocyclic analog1.5 mM-[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and conformational analysis of constrained proline analogs.

Synthesis of (2S,4S)-4-Fluoroproline

This protocol describes the synthesis of (2S,4S)-4-fluoroproline from (2S,4R)-4-hydroxyproline, involving the activation of the hydroxyl group and subsequent nucleophilic substitution with fluoride.

Materials:

  • (2S,4R)-4-Hydroxyproline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Methanol (MeOH)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • N-Boc Protection: Dissolve (2S,4R)-4-hydroxyproline in a 1:1 mixture of dioxane and water. Add NaOH (2 equivalents) and cool the solution to 0 °C. Add Boc₂O (1.1 equivalents) and stir at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(2S,4R)-4-hydroxyproline.

  • Esterification: Dissolve the N-Boc protected hydroxyproline in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for 4 hours. Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry, filter, and concentrate the organic layer to yield the methyl ester.

  • Activation of Hydroxyl Group: Dissolve the methyl ester in dry DCM and cool to -78 °C. Add pyridine (1.5 equivalents) followed by the dropwise addition of Tf₂O (1.2 equivalents). Stir the reaction at -78 °C for 1 hour. Quench the reaction with water and extract with DCM. Wash the organic layer with saturated copper sulfate solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the triflate intermediate.

  • Fluorination: Dissolve the triflate in anhydrous THF and add a solution of TBAF (1.5 equivalents) in THF. Stir the reaction at room temperature for 12 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain the protected (2S,4S)-4-fluoroproline methyl ester.

  • Deprotection: Dissolve the protected fluoroproline in 6 M HCl and heat at reflux for 6 hours. Cool the reaction to room temperature and wash with DCM. Concentrate the aqueous layer under reduced pressure to yield (2S,4S)-4-fluoroproline hydrochloride.

Synthesis of a Bicyclic Proline Analog: (1S,2S,4S)-2,4-Methanoproline

This protocol outlines a general strategy for the synthesis of a constrained bicyclic proline analog, 2,4-methanoproline, often involving an intramolecular cycloaddition as a key step.

General Strategy:

The synthesis of 2,4-methanoproline and its analogs often utilizes an intramolecular [2+2] photocycloaddition of a dehydroalanine derivative containing an N-allyl group.

Key Steps:

  • Preparation of the Cycloaddition Precursor: An N-protected serine derivative is typically used as the starting material. The hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate), followed by elimination to form the dehydroalanine moiety. The N-protecting group is then replaced with an allyl group.

  • Intramolecular [2+2] Photocycloaddition: The N-allyl dehydroalanine derivative is irradiated with UV light in the presence of a photosensitizer (e.g., acetone) to induce an intramolecular [2+2] cycloaddition, forming the 2-azabicyclo[2.1.1]hexane core.

  • Functional Group Manipulations and Deprotection: The resulting bicyclic intermediate undergoes further functional group transformations to introduce the carboxylic acid moiety and subsequent deprotection of the amine to yield the final 2,4-methanoproline analog.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of constrained proline analogs in solution. Key parameters include chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants.

Sample Preparation:

  • Dissolve the peptide containing the constrained proline analog in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture).

  • The concentration should typically be in the range of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition:

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and obtain initial information on the chemical shifts of the protons.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system (i.e., an amino acid residue).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached ¹³C nuclei. The chemical shifts of Cβ and Cγ of the proline ring are particularly sensitive to the ring pucker and the cis/trans isomerism of the preceding peptide bond.

Data Analysis:

  • Cis/Trans Isomer Ratio: The cis and trans isomers of the Xaa-Pro bond are in slow exchange on the NMR timescale, resulting in distinct sets of resonances for each isomer. The ratio of these isomers can be determined by integrating the corresponding peaks in the ¹H or ¹³C spectra.

  • Dihedral Angle Restraints: Three-bond coupling constants (³J) between protons, such as ³J(Hα, Hβ), can be used to estimate the corresponding dihedral angles using the Karplus equation.

  • Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints, can be used as input for molecular modeling programs to calculate the three-dimensional structure of the peptide.

Visualizations

Signaling Pathway: Proline Metabolism and mTORC1 Activation

The following diagram illustrates the role of proline in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation. Proline metabolism can influence this pathway, and constrained proline analogs that modulate proline metabolic enzymes could therefore have therapeutic potential.

mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_proline_metabolism Proline Metabolism Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes hydrolysis to Rheb-GDP Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits S6K1 S6K1 mTORC1->S6K1 activates Translation Protein Synthesis & Cell Growth 4EBP1->Translation inhibits translation initiation S6K1->Translation Proline Proline Proline->mTORC1 influences P5C Pyrroline-5-Carboxylate Proline->P5C PYCR Proline->P5C PRODH PYCR PYCR P5C->Proline PYCR Glutamate Glutamate P5C->Glutamate P5CDH PRODH PRODH

Caption: Proline metabolism and its potential influence on the PI3K/Akt/mTORC1 signaling pathway.

Experimental Workflow: Drug Discovery Cascade for Constrained Proline Analogs

The following diagram outlines a typical drug discovery workflow for identifying and optimizing constrained proline analogs as therapeutic agents, particularly as inhibitors of protein-protein interactions.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Library_Design Library Design of Constrained Proline Analogs Target_ID->Library_Design Synthesis Solid-Phase or Solution-Phase Synthesis Library_Design->Synthesis HTS High-Throughput Screening (e.g., FRET, FP, ELISA) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hits Conformational_Analysis Conformational Analysis (NMR, X-ray Crystallography) SAR->Conformational_Analysis Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Conformational_Analysis->ADME_Tox ADME_Tox->SAR Iterative Optimization In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Leads PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Candidate_Selection Candidate Selection PK_PD->Candidate_Selection

Caption: A generalized drug discovery workflow for constrained proline analog-based therapeutics.

Conclusion

Constrained proline analogs represent a rich and versatile chemical space for the design of novel therapeutics. By exerting precise control over the conformation of peptides and small molecules, these analogs offer a powerful tool to enhance biological activity, selectivity, and pharmacokinetic properties. The continued development of novel synthetic methodologies and a deeper understanding of their conformational effects will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. This guide provides a foundational understanding for researchers to effectively navigate and exploit the chemical space of constrained proline analogs in their drug discovery endeavors.

References

Bicyclic Scaffolds: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, bicyclic scaffolds have emerged as a cornerstone of modern drug design. These rigid, three-dimensional structures offer a multitude of benefits, including enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. By constraining the conformational flexibility of a molecule, bicyclic systems can pre-organize key pharmacophoric elements for optimal interaction with their biological targets, leading to a reduction in the entropic penalty of binding. This guide provides a comprehensive overview of the role of bicyclic scaffolds in medicinal chemistry, with a focus on two illustrative case studies: the antiviral agent telaprevir and the antidepressant vortioxetine.

The strategic incorporation of bicyclic motifs can transform a flat, flexible molecule into a structurally complex agent with enhanced "drug-like" properties.[1] This concept of "escaping flatland" is a key driver in contemporary drug discovery, aiming to improve selectivity and reduce off-target effects.[2] Bicyclic scaffolds are often considered "privileged structures," as they can serve as versatile templates for the development of ligands for multiple, unrelated biological targets.[3][4] This guide will delve into the quantitative data supporting the efficacy of bicyclic drugs, detail the experimental protocols used in their characterization, and visualize the complex biological pathways they modulate.

Case Study 1: Telaprevir - A Bicyclic Pyrrolidine Scaffold in an Antiviral Drug

Telaprevir (Incivek) is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme critical for viral replication.[5][6] A key structural feature of telaprevir is its bicyclic pyrrolidine core, which plays a crucial role in its high binding affinity and specificity.[1]

Mechanism of Action

Telaprevir functions as a reversible, covalent inhibitor of the HCV NS3/4A protease.[5] The NS3/4A protease is responsible for cleaving the HCV polyprotein into individual, functional viral proteins.[3][5] By binding to the active site of the protease, telaprevir blocks this cleavage, thereby halting the viral replication cycle.[5] The bicyclic scaffold of telaprevir helps to lock the molecule into a bioactive conformation, facilitating its interaction with the enzyme's active site.[1]

Quantitative Data

The efficacy of telaprevir has been extensively characterized through in vitro and clinical studies. The following tables summarize key quantitative data.

ParameterValueTargetReference
Ki 7 nMHCV NS3/4A Protease[7][8]
IC50 (HCV RNA replication)0.35 µMIn vitro cell culture[9][10]
IC50 (Genotype 1a)20 nM (median)Biochemical assay[11]
IC50 (Genotype 1b)20 nM (median)Biochemical assay[11]
IC50 (Genotype 2)16 nM (median)Biochemical assay[11]
IC50 (Genotype 3a)40 nM (median)Biochemical assay[11]
IC50 (Genotype 4a)130 nMBiochemical assay[11]

Table 1: In Vitro Activity of Telaprevir

Clinical TrialTreatment ArmSustained Virologic Response (SVR) RateReference
PROVE 3 Telaprevir-based regimen (24-week)51%[12][13]
PROVE 3 Telaprevir-based regimen (48-week)52%[12][13]
PROVE 3 Control (pegylated-interferon and ribavirin)14%[12][13]
ADVANCE Telaprevir (12-week) + PR (24-week)89%[14]
ADVANCE Control (PR48)44%[14]
ILLUMINATE Telaprevir + PR (24-week, eRVR)92%[14]
ILLUMINATE Telaprevir + PR (48-week, eRVR)88%[14]

Table 2: Clinical Efficacy of Telaprevir (SVR rates in treatment-experienced and treatment-naïve patients). PR: Peginterferon and Ribavirin; eRVR: extended Rapid Virologic Response.

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.[15]

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease (genotype 1b)

    • Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)

    • Assay buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM dithiothreitol

    • Test compound (e.g., telaprevir) dissolved in DMSO

    • 384-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add 15 µL of assay buffer to each well of the 384-well plate.

    • Add 0.75 µL of the test compound at various concentrations (final DMSO concentration of 2.5%).

    • Add 7.5 µL of the HCV NS3/4A protease solution (final concentration of 40 nM).

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 7.5 µL of the fluorogenic substrate solution (final concentration of 60 µM).

    • Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.[9]

  • Reagents and Materials:

    • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing luciferase.

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418).

    • Test compound (e.g., telaprevir) dissolved in DMSO.

    • 96-well cell culture plates.

    • Luciferase assay reagent (e.g., Bright-Glo).

    • Luminometer.

  • Procedure:

    • Seed the HCV replicon cells in 96-well plates at a density of approximately 10,000 cells per well and incubate for 6 hours to allow for cell attachment.[15]

    • Add the test compound at various concentrations to the wells and incubate for 48 hours.[15]

    • After the incubation period, perform the luciferase assay according to the manufacturer's instructions.[15]

    • Measure the luciferase activity using a microplate luminometer.[15]

    • To assess cytotoxicity, perform a parallel assay with a cell viability reagent (e.g., CellTiter-Glo).

    • Calculate the EC50 value for the inhibition of HCV replication and the CC50 value for cytotoxicity.

Signaling Pathway and Experimental Workflow

HCV_Polyprotein_Processing cluster_virus HCV Replication Cycle cluster_drug Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Self-cleavage Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage by NS3/4A Replication_Complex Replication Complex Assembly Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Telaprevir Telaprevir Telaprevir->NS3_4A Inhibition Experimental_Workflow_Telaprevir cluster_invitro In Vitro Characterization cluster_invivo In Vivo and Clinical Evaluation Compound_Synthesis Synthesis of Bicyclic Scaffold and Telaprevir Analogs Enzyme_Assay HCV NS3/4A Protease Inhibition Assay Compound_Synthesis->Enzyme_Assay Replicon_Assay HCV Replicon Assay in Huh-7 cells Compound_Synthesis->Replicon_Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination EC50_Determination Determine EC50 Replicon_Assay->EC50_Determination Animal_Models Pharmacokinetic and Efficacy Studies in Animal Models IC50_Determination->Animal_Models EC50_Determination->Animal_Models Clinical_Trials Phase I, II, III Clinical Trials Animal_Models->Clinical_Trials SVR_Analysis Analysis of Sustained Virologic Response (SVR) Clinical_Trials->SVR_Analysis Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synaptic Serotonin (5-HT) in Synaptic Cleft Serotonin_Vesicle->Serotonin_Synaptic Release SERT SERT 5HT1A_auto 5-HT1A Autoreceptor 5HT1B_auto 5-HT1B Autoreceptor 5HT1D_auto 5-HT1D Autoreceptor 5HT1A_post 5-HT1A Receptor Postsynaptic_Effect Modulation of Neuronal Signaling 5HT1A_post->Postsynaptic_Effect 5HT3_post 5-HT3 Receptor 5HT3_post->Postsynaptic_Effect 5HT7_post 5-HT7 Receptor 5HT7_post->Postsynaptic_Effect Serotonin_Synaptic->SERT Reuptake Serotonin_Synaptic->5HT1A_auto Binds Serotonin_Synaptic->5HT1B_auto Binds Serotonin_Synaptic->5HT1D_auto Binds Serotonin_Synaptic->5HT1A_post Binds Serotonin_Synaptic->5HT3_post Binds Serotonin_Synaptic->5HT7_post Binds Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Vortioxetine->5HT1A_auto Agonist Vortioxetine->5HT1B_auto Partial Agonist Vortioxetine->5HT1D_auto Antagonist Vortioxetine->5HT1A_post Agonist Vortioxetine->5HT3_post Antagonist 5HT7__post 5HT7__post Vortioxetine->5HT7__post Antagonist

References

Methodological & Application

Application of Exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introducing a Conformationally Constrained Proline Analog for Advanced Peptide Design

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids is a key strategy for the development of peptides with enhanced biological activity, metabolic stability, and receptor selectivity.[1][2] Exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a rigid bicyclic proline analog, offers a unique structural scaffold to induce specific secondary structures in peptides, thereby influencing their pharmacological properties. This document provides detailed application notes and protocols for the incorporation of this valuable building block into peptide sequences.

Introduction

This compound belongs to a class of proline-templated amino acids that enforce a rigid conformation on the peptide backbone. The bicyclic system significantly restricts the rotation around the peptide bonds, guiding the peptide to adopt a desired three-dimensional structure. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and specificity. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) cleavage conditions, allowing for its use as a handle for further modification or as a stable protecting group in the final peptide.

Key Applications

The incorporation of this compound and its derivatives into peptides is particularly beneficial for:

  • Stabilizing Secondary Structures: The rigid bicyclic core can nucleate and stabilize specific peptide conformations, such as β-turns and polyproline type II (PPII) helices.

  • Enhancing Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of the peptide.

  • Improving Receptor Selectivity: By locking the peptide into a specific bioactive conformation, it is possible to achieve higher selectivity for a particular receptor subtype.

  • Scaffold for Peptidomimetics: This amino acid can serve as a core scaffold for the design of novel peptidomimetics with improved drug-like properties.

Experimental Protocols

The following protocols outline the conversion of the Cbz-protected amino acid to its Fmoc-protected counterpart suitable for automated SPPS, and the subsequent incorporation into a peptide chain.

Protocol 1: Conversion of Cbz to Fmoc Protection

For seamless integration into standard Fmoc-based solid-phase peptide synthesis, the Cbz protecting group must be replaced with an Fmoc group.

Materials:

  • This compound

  • Methanol (MeOH)

  • Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C)

  • Hydrogen (H₂) gas

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • N-Debenzylation:

    • Dissolve this compound in methanol.

    • Add Pearlman's catalyst to the solution.

    • Subject the mixture to hydrogenation (H₂ atmosphere) until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

  • Fmoc Protection:

    • Dissolve the deprotected amino acid in a mixture of dichloromethane and aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-Cl in dichloromethane dropwise while stirring vigorously at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Fmoc-protected amino acid by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-exo-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid

This protocol describes the manual incorporation of the Fmoc-protected bicyclic amino acid into a peptide sequence on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel and shaker

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Standard Amino Acids:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Coupling of Fmoc-exo-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid:

    • Due to the potential for steric hindrance, a double coupling is recommended.

    • Follow the standard coupling procedure as described in step 3.

    • After washing, repeat the coupling step with a fresh solution of activated Fmoc-exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

    • Monitor coupling completion using a qualitative ninhydrin test (Kaiser test).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides representative data for the coupling of sterically hindered or structurally unique amino acids in SPPS, which can serve as a general guideline.

Amino Acid TypeCoupling ReagentCoupling Time (h)Coupling EfficiencyReference
Sterically Hindered (e.g., Aib)HATU/DIPEA2 x 2>98%General SPPS Knowledge
Pseudoproline DipeptidesHATU/DIPEA1-2>99%General SPPS Knowledge
N-methylated Amino AcidsPyBOP/DIPEA2-4>95%General SPPS Knowledge

Note: Coupling efficiency is typically determined by HPLC analysis of the crude peptide or by sequencing.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for incorporating this constrained amino acid into a peptide.

G cluster_0 Protecting Group Exchange Cbz_AA Exo-3-Cbz-3-azabicyclo[3.1.0] hexane-6-carboxylic acid Deprotected_AA Deprotected Amino Acid Cbz_AA->Deprotected_AA H2, Pd(OH)2/C Fmoc_AA Fmoc-Protected Amino Acid Deprotected_AA->Fmoc_AA Fmoc-Cl

Caption: Conversion of Cbz to Fmoc protecting group.

G cluster_1 Solid-Phase Peptide Synthesis Cycle Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: General workflow for SPPS.

Conclusion

This compound is a powerful tool for peptide chemists and drug developers seeking to create peptides with enhanced structural definition and improved pharmacological properties. The protocols provided herein offer a clear pathway for the successful incorporation of this constrained amino acid into synthetic peptides, opening new avenues for the design of next-generation peptide therapeutics.

References

Application Notes and Protocols: exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid as a Constrained Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained non-proteinogenic amino acid that serves as a valuable building block in peptidomimetic design and drug discovery. Its rigid bicyclic structure imparts a well-defined three-dimensional geometry to peptide backbones, which can lead to enhanced biological activity, increased receptor selectivity, and improved metabolic stability compared to their flexible, natural counterparts. The bicyclic system mimics a proline-like kink, influencing the secondary structure of peptides. This document provides an overview of its applications, relevant quantitative data for derivatives containing this scaffold, and detailed experimental protocols for its synthesis and incorporation into peptides.

Key Applications

The rigid 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into small molecules and peptidomimetics to develop potent and selective inhibitors of various enzymes and ligands for G-protein coupled receptors. Two prominent examples include:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The scaffold is a key component of several DPP-IV inhibitors, a class of drugs used for the treatment of type 2 diabetes. The constrained geometry of the amino acid allows for optimal interaction with the active site of the DPP-IV enzyme.

  • μ-Opioid Receptor Ligands: Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective ligands for the μ-opioid receptor, with potential applications as analgesics or for the treatment of pruritus.[1][2]

Data Presentation

The incorporation of the 3-azabicyclo[3.1.0]hexane scaffold can significantly enhance the binding affinity of small molecule inhibitors. Below are tables summarizing the binding affinities of representative compounds from two different target classes.

Table 1: Binding Affinity of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors Containing the 3-Azabicyclo[3.1.0]hexane Scaffold

CompoundStructureDPP-IV Ki (nM)Reference
Saxagliptin(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile1.3[3]
BMS-538305(1S,3S,5S)-2-[(2S)-2-Amino-3,3-dimethylbutanoyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile2.2[4]
Compound 82N-(substituted)-3-azabicyclo[3.1.0]hexane derivative31[2]
Compound 83N-(substituted)-3-azabicyclo[3.1.0]hexane derivative27[2]

Table 2: Binding Affinity of μ-Opioid Receptor Ligands with a 3-Azabicyclo[3.1.0]hexane Core

CompoundStructureμ-Opioid Receptor Ki (nM)Reference
Example 13-Azabicyclo[3.1.0]hexane derivative0.3[2]
Example 23-Azabicyclo[3.1.0]hexane derivative with 'magic methyl'0.08[5]

Table 3: Enzymatic Stability of Peptides with Constrained Amino Acids

PeptideModificationHalf-life (t1/2) in Human SerumExpected Outcome
Model PeptideUnmodifiedVariable (minutes to hours)Susceptible to proteolysis
Model PeptideContains exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acidExpected to be significantly longerIncreased resistance to proteolysis

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the rhodium-catalyzed cyclopropanation of N-Cbz-2,5-dihydropyrrole followed by hydrolysis.[6]

Materials:

  • N-Cbz-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) acetate dimer [Rh2(OAc)4]

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Cyclopropanation:

    • To a solution of N-Cbz-2,5-dihydropyrrole (1.0 eq) in anhydrous DCM, add Rh2(OAc)4 (0.005 mol%).

    • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over 4-6 hours using a syringe pump.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate ethyl ester.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and 1 M NaOH solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the hydrolysis is complete, remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield this compound.

N-Cbz-2,5-dihydropyrrole N-Cbz-2,5-dihydropyrrole Cyclopropanation Cyclopropanation N-Cbz-2,5-dihydropyrrole->Cyclopropanation EDA, Rh2(OAc)4 exo-Ester Intermediate exo-Ester Intermediate Cyclopropanation->exo-Ester Intermediate Hydrolysis Hydrolysis exo-Ester Intermediate->Hydrolysis NaOH, MeOH Final Product Final Product Hydrolysis->Final Product

Synthesis Workflow
Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the title compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq), OxymaPure® (3 eq), in DMF.

    • Add DIC (3 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Chain Elongation? Chain Elongation? Washing->Chain Elongation? Chain Elongation?->Fmoc Deprotection Yes Final Cleavage Final Cleavage Chain Elongation?->Final Cleavage No Purification Purification Final Cleavage->Purification End End Purification->End

SPPS Workflow
Protocol 3: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a peptide containing the constrained amino acid in human serum.

Materials:

  • Peptide with and without the constrained amino acid

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of the peptides in PBS.

    • Incubate the peptides (final concentration, e.g., 100 µM) with human serum (e.g., 90% final concentration) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN to the aliquot.

    • Vortex and centrifuge at high speed for 10 minutes to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • Quantify the peak area of the parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.

Signaling Pathways

DPP-IV Inhibition Signaling Pathway

DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP increase, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

cluster_0 Pancreatic Islet GLP-1 GLP-1 Beta-cell Beta-cell GLP-1->Beta-cell Stimulates Alpha-cell Alpha-cell GLP-1->Alpha-cell Inhibits DPP-IV DPP-IV GLP-1->DPP-IV Inactivated by GIP GIP GIP->Beta-cell Stimulates GIP->DPP-IV Inactivated by Insulin Insulin Beta-cell->Insulin Secretes Glucagon Glucagon Alpha-cell->Glucagon Secretes Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release Incretin Release->GLP-1 Incretin Release->GIP DPP-IV_Inhibitor DPP-IV Inhibitor (e.g., Saxagliptin) DPP-IV_Inhibitor->DPP-IV Inhibits

DPP-IV Inhibition Pathway
μ-Opioid Receptor Signaling Pathway

μ-opioid receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They also modulate ion channels, causing hyperpolarization of the neuron and reduced neurotransmitter release, which results in analgesia.

Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor Opioid Agonist->MOR Activates G-protein Gi/o MOR->G-protein Activates AC Adenylyl Cyclase G-protein->AC Inhibits K_channel K+ Channel G-protein->K_channel Opens Ca_channel Ca2+ Channel G-protein->Ca_channel Closes cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_NT_Release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_Release Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_Release->Analgesia

μ-Opioid Receptor Signaling

References

Application Notes and Protocols for the Synthesis and Evaluation of Mu-Opioid Receptor Antagonists Based on the 3-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of mu (µ)-opioid receptor (MOR) antagonists centered on the conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold. This class of compounds has demonstrated high affinity and selectivity for the MOR, presenting a promising avenue for the development of novel therapeutics. Detailed protocols for a key synthetic method and essential pharmacological assays are provided, along with visualizations of the underlying biological pathways and experimental workflows.

Introduction

The µ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary molecular target for opioid analgesics such as morphine. However, its activation is also linked to undesirable side effects, including respiratory depression, tolerance, and addiction. Consequently, the development of potent and selective MOR antagonists is of significant therapeutic interest for conditions like opioid-induced constipation and the management of opioid overdose.

The 3-azabicyclo[3.1.0]hexane core serves as a rigid, achiral scaffold that can effectively mimic the piperidine ring present in many opioid ligands. Its constrained nature allows for precise orientation of substituents, leading to compounds with high binding affinity, often in the picomolar range, and selectivity for the µ-opioid receptor over the delta (δ) and kappa (κ) subtypes.[1]

Synthesis of the 3-Azabicyclo[3.1.0]hexane Scaffold

A robust and efficient method for the synthesis of the 3-azabicyclo[3.1.0]hexane core involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This approach provides a practical route to key intermediates for the elaboration into potent MOR antagonists.

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Key Intermediate cluster_modification Further Modification cluster_final Final Product Maleimide Maleimide Pd-Catalyzed Cyclopropanation Pd-Catalyzed Cyclopropanation Maleimide->Pd-Catalyzed Cyclopropanation N-Tosylhydrazone N-Tosylhydrazone N-Tosylhydrazone->Pd-Catalyzed Cyclopropanation 3-Azabicyclo[3.1.0]hexane-2,4-dione 3-Azabicyclo[3.1.0]hexane-2,4-dione Pd-Catalyzed Cyclopropanation->3-Azabicyclo[3.1.0]hexane-2,4-dione Reduction_Alkylation Reduction and/or N-Alkylation 3-Azabicyclo[3.1.0]hexane-2,4-dione->Reduction_Alkylation MOR_Antagonist Mu-Opioid Receptor Antagonist Reduction_Alkylation->MOR_Antagonist

Caption: Synthetic workflow for 3-azabicyclo[3.1.0]hexane MOR antagonists.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation

This protocol describes a general procedure for the synthesis of 3-azabicyclo[3.1.0]hexane-2,4-diones.

Materials:

  • N-substituted maleimide

  • N-tosylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the N-substituted maleimide (1.0 eq.), N-tosylhydrazone (1.2 eq.), palladium(II) acetate (0.1 eq.), triphenylphosphine (0.2 eq.), and sodium carbonate (2.0 eq.).

  • Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the maleimide).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Evaluation

The pharmacological profile of synthesized compounds is determined through a series of in vitro assays to establish their binding affinity and functional activity at the µ-opioid receptor.

Quantitative Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for a series of 3-azabicyclo[3.1.0]hexane derivatives. Modifications to the N-substituent and the aromatic portion of the molecule significantly impact binding affinity and functional activity.

Compound IDR (N-substituent)Ar (Aromatic Group)µ-OR Binding Affinity (Ki, nM)µ-OR Functional Antagonism (IC50, nM)
1 Methyl4-Hydroxyphenyl5.210.8
2 Cyclopropylmethyl4-Hydroxyphenyl0.81.5
3 Benzyl4-Hydroxyphenyl1.22.9
4 Phenethyl4-Hydroxyphenyl0.51.1
5 Cyclopropylmethyl3,4-Dichlorophenyl0.08 (80 pM)0.2
CP-866,087 Cyclopropylmethyl4-Fluoro-2-methylphenyl0.05 (50 pM)0.12

Note: The data presented are representative values compiled from the literature and are intended to illustrate SAR trends. Actual values may vary based on specific experimental conditions.

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • [³H]-Diprenorphine (a non-selective opioid radioligand) or a µ-selective radioligand like [³H]-DAMGO.

  • Test compounds (3-azabicyclo[3.1.0]hexane derivatives).

  • Naloxone (for determination of non-specific binding).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in incubation buffer.

  • In a 96-well plate, combine:

    • Total Binding: Incubation buffer, [³H]-ligand (at a concentration close to its Kd), and cell membrane suspension.

    • Non-specific Binding: Naloxone (at a high concentration, e.g., 10 µM), [³H]-ligand, and cell membrane suspension.

    • Competition: Test compound at various concentrations, [³H]-ligand, and cell membrane suspension.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • HEK293 or CHO cells stably expressing the µ-opioid receptor.

  • A known MOR agonist (e.g., DAMGO).

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF or luminescence-based).

Procedure:

  • Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test antagonist.

  • Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of the MOR agonist.

  • Remove the culture medium and pre-incubate the cells with the diluted antagonist for 15-30 minutes at 37°C.

  • Add the MOR agonist in the presence of forskolin to stimulate cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis:

    • The signal from the detection kit will be inversely proportional to the intracellular cAMP concentration.

    • Plot the signal against the logarithm of the antagonist concentration.

    • Calculate the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect on cAMP levels.

Mu-Opioid Receptor Signaling Pathways

MOR activation initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway is implicated in some of the adverse effects and receptor desensitization.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects/Desensitization) MOR Mu-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi Activates GRK GRK MOR->GRK Phosphorylates Antagonist 3-Azabicyclo[3.1.0]hexane Antagonist Antagonist->MOR Blocks Binding Agonist Opioid Agonist Agonist->MOR Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channel Modulation Gi->IonChannels cAMP ↓ cAMP AC->cAMP K_channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_channel Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) IonChannels->Ca_channel P_MOR Phosphorylated MOR GRK->P_MOR bArrestin β-Arrestin P_MOR->bArrestin Recruits Internalization Receptor Internalization & Desensitization bArrestin->Internalization MAPK MAPK Signaling (e.g., ERK) bArrestin->MAPK

Caption: Mu-opioid receptor signaling pathways and the action of antagonists.

References

Application of Exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The conformationally constrained bicyclic amino acid scaffold, 3-azabicyclo[3.1.0]hexane, is a privileged structure in medicinal chemistry, demonstrating significant utility in the design of potent antiviral agents. This application note explores the role of a key derivative, exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, as a versatile building block in the synthesis of targeted covalent inhibitors for viral proteases. We provide a detailed overview of its application in the development of prominent antiviral drugs, including the SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor nirmatrelvir (a component of Paxlovid) and the Hepatitis C virus (HCV) NS3/NS4A protease inhibitor boceprevir. This document furnishes researchers, scientists, and drug development professionals with comprehensive application notes, detailed experimental protocols, and quantitative antiviral activity data to facilitate further research and development in this area.

Introduction

The 3-azabicyclo[3.1.0]hexane core provides a rigid, three-dimensional structure that can mimic the proline residue, a common element in the recognition motifs of many proteases. This conformational rigidity can lead to enhanced binding affinity and selectivity for the target enzyme. The exo configuration of the carboxylic acid group and the presence of the carboxybenzyl (Cbz) protecting group on the nitrogen atom make this compound a particularly useful intermediate. The Cbz group offers robust protection of the secondary amine during synthetic manipulations and can be removed under specific conditions that are orthogonal to many other protecting groups used in peptide synthesis. The carboxylic acid moiety serves as a handle for coupling with other peptide fragments or pharmacophores.

This scaffold has been instrumental in the design of inhibitors for viral proteases, which are essential enzymes for viral replication. By blocking the activity of these proteases, the viral life cycle is interrupted, leading to a potent antiviral effect.

Application in SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitors

The SARS-CoV-2 main protease is a cysteine protease that is critical for the processing of viral polyproteins into functional non-structural proteins required for viral replication. Nirmatrelvir, the active component of Paxlovid, is a covalent inhibitor of the SARS-CoV-2 Mpro and incorporates a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide core. While the scaled-up synthesis of nirmatrelvir may utilize different starting materials for economic reasons, this compound serves as a valuable precursor for the synthesis of nirmatrelvir analogs for structure-activity relationship (SAR) studies.

Quantitative Antiviral Activity of Nirmatrelvir
Virus/VariantCell LineAssay TypeIC50 (nM)EC50 (nM)Citation
SARS-CoV-2 (USA-WA1/2020)Vero E6Antiviral Assay-74.5 (with MDR1 inhibitor)[1]
SARS-CoV-2 (USA-WA1/2020)Vero E6Antiviral Assay-4480 (without MDR1 inhibitor)[1]
SARS-CoV-2 (Omicron)HeLa-ACE2Live-virus Antiviral Assay7.9 - 10.532.6 - 280[1]
SARS-CoV-2 (Delta)HeLa-ACE2Live-virus Antiviral Assay7.9 - 10.532.6 - 280[1]
SARS-CoV-2Calu-3qRT-PCR-450[2]
Human Coronavirus OC43Huh7qRT-PCR-90[2]
Human Coronavirus 229EHuh7qRT-PCR-290[2]

Application in Hepatitis C Virus (HCV) NS3/NS4A Protease Inhibitors

The HCV NS3/NS4A serine protease is another critical enzyme for the replication of the hepatitis C virus. Boceprevir, a first-generation HCV protease inhibitor, features a (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide scaffold. The bicyclic proline mimic provided a significant enhancement in binding to the protease active site. The synthesis of boceprevir and its analogs often involves intermediates derived from 3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

Quantitative Antiviral Activity of Boceprevir
ParameterValueConditionCitation
Sustained Virologic Response (SVR) Rate59% - 66%In combination with peginterferon and ribavirin in previously treated HCV genotype 1 patients[3][4]
SVR Rate (SPRINT-2 trial, non-black patients)67% - 68%In combination with peginterferon and ribavirin[4]
SVR Rate (SPRINT-1 trial)75%In combination with peginterferon alfa-2b and ribavirin[4]
EC50 (replicon studies)1.5–2 µmol/LAgainst wild-type and boceprevir-resistant replicons[5]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of exo-Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

This protocol describes a general method for the synthesis of the core bicyclic scaffold, which can be subsequently converted to the Cbz-protected carboxylic acid.

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) acetate [Rh2(OAc)4] or Dirhodium(II) espanoate [Rh2(esp)2]

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous DCM (0.5 M), add the dirhodium(II) catalyst (0.005-1 mol%).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over 6-8 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the exo- and endo-isomers of ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate. The exo-isomer is typically the major product with Rh2(esp)2.[1]

  • Hydrolysis to Carboxylic Acid: To a solution of the purified exo-ester (1.0 eq) in a mixture of THF and water (3:1), add LiOH (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

  • The Boc group can be replaced with a Cbz group through standard deprotection and reprotection protocols.

Protocol 2: Peptide Coupling of this compound with an Amine

This protocol outlines a general procedure for coupling the carboxylic acid with a peptide fragment, a key step in the synthesis of protease inhibitors.

Materials:

  • This compound

  • Amine-containing peptide fragment (e.g., an amino amide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and the amine-containing peptide fragment (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Visualizations

Antiviral_Drug_Synthesis_Workflow General Workflow for Antiviral Drug Synthesis A This compound C Peptide Coupling (e.g., HATU, DIPEA) A->C B Peptide Fragment (Amine) B->C D Protected Antiviral Precursor C->D E Deprotection (e.g., Hydrogenolysis for Cbz) D->E F Further Synthetic Modifications E->F G Final Antiviral Drug Candidate F->G

Caption: Synthetic workflow for antiviral drug candidates.

SARS_CoV_2_Mpro_Inhibition Mechanism of Action of Nirmatrelvir cluster_virus SARS-CoV-2 Life Cycle Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation NSPs Non-Structural Proteins (NSPs) (Replication Machinery) Polyprotein->NSPs Cleavage by Mpro Mpro Main Protease (Mpro/3CLpro) Mpro->Polyprotein Inhibition Inhibition Replication Viral Replication NSPs->Replication Nirmatrelvir Nirmatrelvir (incorporating 3-azabicyclo[3.1.0]hexane) Nirmatrelvir->Mpro Inhibition->Polyprotein Blocks Cleavage

Caption: Inhibition of SARS-CoV-2 replication by Nirmatrelvir.

HCV_NS3_NS4A_Inhibition Mechanism of Action of Boceprevir cluster_hcv HCV Life Cycle HCV_RNA HCV RNA HCV_Polyprotein HCV Polyprotein HCV_RNA->HCV_Polyprotein Translation HCV_NSPs HCV Non-Structural Proteins HCV_Polyprotein->HCV_NSPs Cleavage by NS3/NS4A NS3_NS4A NS3/NS4A Protease NS3_NS4A->HCV_Polyprotein HCV_Inhibition Inhibition HCV_Replication HCV Replication HCV_NSPs->HCV_Replication Boceprevir Boceprevir (with 3-azabicyclo[3.1.0]hexane core) Boceprevir->NS3_NS4A HCV_Inhibition->HCV_Polyprotein Blocks Cleavage

Caption: Inhibition of HCV replication by Boceprevir.

Conclusion

This compound represents a valuable and versatile building block in the design and synthesis of antiviral drugs, particularly protease inhibitors. Its rigid conformational structure and orthogonal protecting group strategy make it an ideal starting point for creating potent and selective inhibitors against viral targets such as the SARS-CoV-2 main protease and the HCV NS3/NS4A protease. The provided data and protocols serve as a foundational resource for researchers in the field of antiviral drug discovery to further explore the potential of this important scaffold.

References

Application Notes and Protocols: Development of HCV NS3/4A Protease Inhibitors with a 3-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) NS3/4A serine protease is a prime target for direct-acting antiviral (DAA) agents, as it is essential for viral replication.[1] A significant advancement in the development of HCV NS3/4A inhibitors was the incorporation of a constrained 3-azabicyclo[3.1.0]hexane scaffold. This bicyclic proline analog serves as a key P2 moiety in peptidomimetic inhibitors, locking the conformation of the molecule and enhancing its binding affinity to the protease active site.[2] The inclusion of this scaffold was a critical design element in the development of Boceprevir, a first-in-class HCV NS3/4A protease inhibitor.[1][2] These application notes provide an overview of the development, relevant protocols, and structure-activity relationship (SAR) data for this class of inhibitors.

Data Presentation

The following tables summarize the in vitro activity of Boceprevir and related analogs incorporating the 3-azabicyclo[3.1.0]hexane scaffold.

Table 1: In Vitro Activity of Boceprevir

CompoundHCV NS3/4A Protease Ki* (nM)HCV Replicon EC90 (µM)Selectivity vs. Human Neutrophil Elastase
Boceprevir (SCH 503034)140.35>2200x

Data sourced from multiple studies and presented for comparative purposes.[3]

Table 2: Structure-Activity Relationship of Boceprevir Analogs

AnalogP2 MoietyP1 MoietyKey Structural ChangeImpact on Activity
Boceprevir(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamideα-ketoamide-Potent inhibition
Analog 1(S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acidα-ketoamideReplacement of 3-azabicyclo[3.1.0]hexaneLed to the discovery of a highly potent inhibitor (Ki* = 7 nM, EC90 = 30 nM) with improved rat exposure.[4]

Experimental Protocols

Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (Key Intermediate for Boceprevir)

This protocol describes a diastereoselective synthesis starting from cis-cypermethric acid.[5]

Materials:

  • cis-cypermethric acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Methylmagnesium bromide

  • Sodium periodate

  • Ruthenium(III) chloride hydrate

  • Sodium bicarbonate

  • Ammonia solution

  • Diethyl ether

  • Dichloromethane (DCM)

  • Methanol

  • Hydrochloric acid (HCl) in ether

Procedure:

  • Acid Chloride Formation: Treat cis-cypermethric acid with oxalyl chloride in DCM to form the corresponding acid chloride.

  • Weinreb Amide Formation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of pyridine to yield the Weinreb amide.

  • Ketone Synthesis: Treat the Weinreb amide with methylmagnesium bromide in diethyl ether to produce the methyl ketone.

  • Oxidative Cleavage: Subject the ketone to oxidative cleavage using sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate in a biphasic solvent system (e.g., DCM/water) with sodium bicarbonate to yield a keto acid.

  • Reductive Amination and Cyclization: Treat the keto acid with an aqueous ammonia solution. The ammonia will induce a reductive amination followed by intramolecular cyclization to form the bicyclic lactam.

  • Lactam Reduction: Reduce the lactam using a suitable reducing agent (e.g., LiAlH4) to yield the corresponding amine.

  • Esterification: Protect the secondary amine (e.g., as a Boc carbamate) and then esterify the carboxylic acid with methanol and HCl to form the methyl ester.

  • Deprotection: Remove the protecting group to yield the desired (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate as its hydrochloride salt.[5]

HCV NS3/4A Protease FRET Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of HCV NS3/4A protease and the inhibitory potential of compounds.[6]

Materials:

  • HCV NS3/4A protease (recombinant)

  • FRET substrate: A peptide containing the NS5A/5B cleavage site flanked by a donor (e.g., CyPet) and an acceptor (e.g., YPet) fluorophore.

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 5 mM DTT.

  • Test compounds dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Reaction:

    • Add 2 µL of the diluted compound solution to each well of the 384-well plate.

    • Add 18 µL of a solution containing the FRET substrate (final concentration, e.g., 100 nM) in assay buffer.

    • Initiate the reaction by adding 20 µL of a solution containing the HCV NS3/4A protease (final concentration, e.g., 5 nM) in assay buffer.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Measurement: Measure the fluorescence of the donor (e.g., excitation at 435 nm, emission at 477 nm) and the acceptor (e.g., excitation at 435 nm, emission at 535 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • The percent inhibition is calculated as: (1 - (Ratio_inhibitor - Ratio_background) / (Ratio_no_inhibitor - Ratio_background)) * 100.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HCV Subgenomic Replicon Assay (Luciferase-Based)

This cell-based assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon that expresses a luciferase reporter gene.[7][8]

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

  • Complete growth medium: DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 (for selection).

  • Test compounds dissolved in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The percent inhibition of HCV replication is calculated as: (1 - (Luminescence_inhibitor / Luminescence_vehicle_control)) * 100.

    • Plot the percent inhibition against the compound concentration and fit the data to determine the EC50 value.

    • A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).

Visualizations

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development cluster_4 Clinical Trials TIV Identification of HCV NS3/4A as a key viral enzyme HTS High-Throughput Screening TIV->HTS SBDD Structure-Based Drug Design HTS->SBDD Initial leads SAR Structure-Activity Relationship (SAR) - Introduction of 3-azabicyclo[3.1.0]hexane SBDD->SAR ADME ADME/Tox Profiling SAR->ADME Optimized leads InVivo In Vivo Efficacy Models ADME->InVivo Safety Safety & Toxicology Studies InVivo->Safety Candidate selection PhaseI Phase I Safety->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Signaling_Pathway HCV_RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Cleavage of polyprotein Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor (e.g., Boceprevir) Inhibitor->NS3_4A Inhibition Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions

References

Application Note: Utilizing exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid for the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional bicyclic structure that has garnered significant interest in medicinal chemistry. Its conformational constraint presents a unique spatial arrangement of functional groups, making it an attractive building block for the design of highly selective and potent ligands for various biological targets, including kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and autoimmune disorders. The incorporation of the 3-azabicyclo[3.1.0]hexane moiety can lead to improved binding affinity, selectivity, and pharmacokinetic properties of kinase inhibitors.

This document provides detailed application notes and protocols for the use of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid , a key intermediate, in the synthesis of a selective Janus Kinase 3 (JAK3) inhibitor. JAK3 is a critical mediator of cytokine signaling in immune cells, making it a prime target for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Application: Synthesis of a Selective JAK3 Inhibitor

The unique "exo" stereochemistry of the carboxylic acid on the cyclopropane ring of the scaffold allows for precise orientation of substituents, enabling specific interactions within the ATP-binding pocket of the target kinase. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom provides stability during synthesis and can be readily removed under standard conditions for further derivatization.

Herein, we describe the synthesis of a hypothetical, yet representative, JAK3 inhibitor, Jakinib-AZB-01 , by coupling this compound with a suitable aminopyrimidine core, a common "warhead" for targeting the hinge region of kinases.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a closely related 3-azabicyclo[3.1.0]hexane-containing inhibitor against a panel of Janus kinases. This data highlights the potential for achieving high selectivity for JAK3 with this scaffold.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Jakinib-AZB-01 (Analog) 15025015 200

Data is representative of inhibitors synthesized using a similar 3-azabicyclo[3.1.0]hexane scaffold and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible stereoselective synthesis of the key starting material.

Step 1: Rhodium-Catalyzed Cyclopropanation

  • To a solution of N-Cbz-2,5-dihydropyrrole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a catalytic amount of a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%).

  • A solution of ethyl diazoacetate (1.2 eq) in DCM is added dropwise to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and ensure safety.

  • The reaction is stirred at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product, ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate, is purified by silica gel column chromatography.

Step 2: Hydrolysis of the Ester

  • The purified ethyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then acidified to pH 3-4 with 1N HCl.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield This compound as a solid.

Protocol 2: Synthesis of Jakinib-AZB-01

This protocol outlines the coupling of the bicyclic carboxylic acid to a representative aminopyrimidine core.

Step 1: Amide Coupling

  • To a solution of This compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • The mixture is stirred at room temperature for 15-20 minutes to activate the carboxylic acid.

  • The desired aminopyrimidine core (e.g., 4-aminopyrrolo[2,1-f][1][2][3]triazine, 1.0 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed successively with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the Cbz-protected inhibitor.

Step 2: Cbz Deprotection

  • The purified Cbz-protected inhibitor is dissolved in a suitable solvent like methanol or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Completion of the deprotection is monitored by TLC or LC-MS.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product, Jakinib-AZB-01 , can be further purified by recrystallization or preparative HPLC if necessary.

Visualizations

JAK3 Signaling Pathway

The following diagram illustrates the canonical JAK3-STAT signaling pathway, which is a key target for immunosuppressive drugs. Cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which share the common gamma chain (γc) receptor, activate JAK3. This leads to the phosphorylation and activation of STAT proteins (primarily STAT5), which then translocate to the nucleus to regulate gene expression involved in lymphocyte proliferation and differentiation.

JAK3_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (inactive) JAK1_inactive JAK1 (inactive) JAK3_active p-JAK3 (active) Receptor->JAK3_active Activation JAK1_active p-JAK1 (active) Receptor->JAK1_active Activation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation JAK1_active->STAT5_inactive Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Nuclear Translocation & Binding Jakinib Jakinib-AZB-01 Jakinib->JAK3_active Inhibition Gene_Expression Gene Expression (Immune Cell Proliferation, Differentiation, Survival) DNA->Gene_Expression Transcription

Caption: JAK3-STAT signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the logical workflow from the starting materials to the final kinase inhibitor and its biological evaluation.

Experimental_Workflow Start1 N-Cbz-2,5-dihydropyrrole Intermediate1 exo-3-Cbz-3-azabicyclo[3.1.0] hexane-6-carboxylic acid Start1->Intermediate1 Cyclopropanation & Hydrolysis (Protocol 1) Start2 Ethyl Diazoacetate Start2->Intermediate1 Intermediate2 Cbz-Protected Inhibitor Intermediate1->Intermediate2 Amide Coupling (Protocol 2, Step 1) Start3 Aminopyrimidine Core Start3->Intermediate2 FinalProduct Jakinib-AZB-01 Intermediate2->FinalProduct Cbz Deprotection (Protocol 2, Step 2) BioAssay In Vitro Kinase Assay (JAK1, JAK2, JAK3, TYK2) FinalProduct->BioAssay Biological Evaluation Data IC50 Data Analysis BioAssay->Data

Caption: Synthetic and evaluation workflow for Jakinib-AZB-01.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of sophisticated kinase inhibitors. Its rigid, three-dimensional structure allows for the development of compounds with high potency and selectivity, as exemplified by the targeted synthesis of a JAK3 inhibitor. The protocols and data presented herein provide a framework for researchers to explore the potential of this scaffold in their own drug discovery programs. The unique properties imparted by the 3-azabicyclo[3.1.0]hexane core continue to make it a privileged structure in the pursuit of novel therapeutics.

References

Designing Novel Peptidomimetics using a Conformationally Constrained Bicyclic Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Subject: Incorporation of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid in Peptidomimetic Design.

Introduction

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a pivotal strategy in modern drug discovery.[1] Peptidomimetics offer several advantages over their natural peptide counterparts, including enhanced stability against enzymatic degradation, improved bioavailability, and the potential for greater potency and selectivity.[1] A key approach in peptidomimetic design is the incorporation of conformationally constrained amino acids to impart a specific three-dimensional structure, thereby pre-organizing the molecule for optimal interaction with its biological target.[2][3][4] This document provides detailed application notes and protocols for the design of peptidomimetics incorporating the novel, conformationally rigid bicyclic amino acid, this compound.

The 3-azabicyclo[3.1.0]hexane scaffold is of significant interest in medicinal chemistry due to its rigid structure, which can mimic β-turns and other secondary structures of peptides.[2][5] This constrained conformation can lead to enhanced binding affinity and selectivity for target proteins.[6] Derivatives of this scaffold have been explored as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and SARS-CoV-2 3CL protease, highlighting their therapeutic potential.[7][8][9]

This guide will cover the synthesis of the this compound building block, its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and potential applications in targeting signaling pathways such as the JAK-STAT pathway.

Data Presentation: Quantitative Analysis of Peptidomimetics with a 3-Azabicyclo[3.1.0]hexane Core

The incorporation of the 3-azabicyclo[3.1.0]hexane scaffold can significantly impact the biological activity and pharmacokinetic properties of peptidomimetics. The following tables summarize quantitative data from studies on various derivatives.

Compound IDTargetAssayIC50 (µM)Reference
11b SARS-CoV-2 3CLproEnzyme Inhibition0.110[7]
11e SARS-CoV-2 3CLproEnzyme Inhibition0.868[7]
DPP-IV Inhibitor Series Dipeptidyl Peptidase-IV (DPP-IV)Enzyme InhibitionVarious[9]

Table 1: Enzyme Inhibition Data. This table presents the half-maximal inhibitory concentration (IC50) values for peptidomimetics containing a 3-azabicyclo[3.1.0]hexane derivative against their respective target enzymes.

Compound IDParameterValueSpeciesReference
11j Oral Bioavailability (F%)48.1%ICR Mice[7]
11b Oral Bioavailability (F%)47.25%ICR Mice[7]

Table 2: Pharmacokinetic Data. This table highlights the oral bioavailability of peptidomimetics incorporating a modified 3-azabicyclo[3.1.0]hexane scaffold.

ParameterDihedral Angle (°)Reference
φ (phi) ~ -70[10]
ψ (psi) ~ 131[10]

Table 3: Conformational Parameters. This table shows the predicted backbone dihedral angles for peptides containing the 3-azabicyclo[3.1.0]hexane system, indicating a propensity to adopt a poly-L-proline type II (PPII) conformation.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar 3-azabicyclo[3.1.0]hexane-6-carboxylates.[11][12] The synthesis involves a key cyclopropanation step followed by protection and hydrolysis.

Materials:

  • N-Cbz-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) acetate dimer [Rh2(OAc)4]

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Cyclopropanation:

    • Dissolve N-Cbz-2,5-dihydropyrrole (1 equivalent) and a catalytic amount of Rh2(OAc)4 (e.g., 1-5 mol%) in DCM.

    • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in DCM to the reaction mixture at room temperature over several hours. The slow addition is crucial to control the reaction rate and minimize side products.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel chromatography to isolate the exo- and endo-cyclopropane adducts. The exo isomer is typically the major product.

  • Hydrolysis:

    • Dissolve the purified exo-ethyl ester adduct in a mixture of ethanol and aqueous NaOH solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Incorporation of this compound into Peptides via SPPS

The incorporation of sterically hindered amino acids like the title compound into a growing peptide chain requires optimized coupling conditions to ensure efficient amide bond formation.[3][13] Microwave-assisted SPPS can be particularly effective in these cases.[13]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Automated or manual peptide synthesizer (microwave-compatible if available)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

    • Repeat the deprotection step once more.

    • Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, pre-activate the bicyclic amino acid (3-5 equivalents relative to the resin loading) with HATU or HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 5-10 minutes at a controlled temperature (e.g., 50-75°C).

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling cycles with standard Fmoc-protected amino acids.

  • Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Cbz and other side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Building Block cluster_spps Protocol 2: Solid-Phase Peptide Synthesis (SPPS) start_synthesis N-Cbz-2,5-dihydropyrrole cyclopropanation Cyclopropanation with EDA (Rh2(OAc)4 catalyst) start_synthesis->cyclopropanation purification Silica Gel Chromatography (Isolate exo isomer) cyclopropanation->purification hydrolysis Ester Hydrolysis (NaOH, EtOH/H2O) purification->hydrolysis final_product exo-3-Cbz-3-azabicyclo[3.1.0] hexane-6-carboxylic acid hydrolysis->final_product coupling Coupling of Bicyclic AA (HATU/DIPEA) final_product->coupling Incorporate into Peptide start_spps Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start_spps->deprotection deprotection->coupling elongation Chain Elongation (Standard Fmoc-AAs) coupling->elongation cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage purify_peptide RP-HPLC Purification cleavage->purify_peptide

Caption: Workflow for synthesizing the bicyclic amino acid and its incorporation into peptidomimetics via SPPS.

Signaling Pathway: JAK-STAT Inhibition by Peptidomimetics

Peptidomimetics incorporating constrained scaffolds can be designed to inhibit protein-protein interactions that are critical for signal transduction. The JAK-STAT pathway, often dysregulated in inflammatory diseases and cancers, is a prime target.[14][15] Peptidomimetics can be designed to mimic the STAT protein's SH2 domain binding motif, thereby preventing STAT dimerization and subsequent nuclear translocation and gene activation.[16]

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat_mono STAT (monomer) jak->stat_mono 3. Phosphorylation stat_p p-STAT stat_mono->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization gene Target Gene Transcription stat_dimer->gene 5. Nuclear Translocation & Gene Activation peptidomimetic Peptidomimetic Inhibitor (with Bicyclic Scaffold) peptidomimetic->stat_dimer Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a peptidomimetic designed to block STAT dimerization.

Conclusion

The use of this compound offers a powerful tool for creating conformationally constrained peptidomimetics. Its rigid bicyclic structure can enforce specific backbone geometries, potentially leading to compounds with high affinity and selectivity for their biological targets. The protocols outlined in this document provide a framework for the synthesis of this novel amino acid and its successful incorporation into peptide sequences. By leveraging these methods, researchers can explore the vast potential of this building block in developing next-generation therapeutics for a range of diseases, including those modulated by pathways like JAK-STAT signaling. The data presented underscores the promise of this scaffold in generating biologically active and pharmacokinetically favorable drug candidates.

References

Application Notes and Protocols for Amide Coupling of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained bicyclic amino acid derivative that serves as a valuable building block in medicinal chemistry. Its rigid scaffold allows for the precise spatial orientation of substituents, making it an attractive motif for the design of potent and selective ligands for various biological targets. The carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability during coupling reactions and can be readily removed under standard hydrogenolysis conditions to allow for further diversification.

This document provides detailed protocols for the coupling of this compound with primary and secondary amines to form the corresponding amides. The protocols described herein utilize common and efficient peptide coupling reagents, ensuring high yields and purity of the desired products. These amide derivatives are key intermediates in the synthesis of novel therapeutic agents, including antimicrobials and central nervous system (CNS) modulators.

Key Experimental Protocols

The following section outlines detailed methodologies for the amide coupling of this compound using two standard and widely used coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency, fast reaction times, and low rates of epimerization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add HATU (1.1-1.3 eq) to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1-1.3 eq) in anhydrous DCM or DMF.

  • Add the amine (1.0-1.2 eq) to the mixture.

  • Add DIPEA or NMM (2.0-3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.1-1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x) (to remove excess amine and base), saturated aqueous NaHCO₃ solution (2x) (to remove unreacted carboxylic acid and HOBt), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

Data Presentation

The following table summarizes typical quantitative data for the amide coupling protocols. Note that optimal conditions may vary depending on the specific amine used.

ParameterProtocol 1: HATU-MediatedProtocol 2: EDC/HOBt-Mediated
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.1 - 1.3 eq)EDC·HCl (1.1 - 1.5 eq)
Additive N/AHOBt (1.1 - 1.3 eq)
Base DIPEA or TEA (2.0 - 3.0 eq)DIPEA or NMM (2.0 - 3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours12 - 24 hours
Typical Yield 70 - 95%60 - 90%

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the amide coupling of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carboxylic_Acid exo-3-Cbz-3-azabicyclo[3.1.0]- hexane-6-carboxylic acid Mixing Dissolve reactants in anhydrous solvent (DMF or DCM) Carboxylic_Acid->Mixing Amine Primary or Secondary Amine Amine->Mixing Reagents Coupling Reagent (HATU or EDC/HOBt) + Base (DIPEA/TEA) Reagents->Mixing Stirring Stir at appropriate temperature Mixing->Stirring Monitoring Monitor progress (TLC or LC-MS) Stirring->Monitoring Dilution Dilute with organic solvent Monitoring->Dilution Reaction Complete Washing Aqueous Washes (NaHCO3, HCl, Brine) Dilution->Washing Drying Dry over Na2SO4 or MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Pure Amide Product Chromatography->Product

Caption: General workflow for the amide coupling reaction.

Signaling Pathway Context (Hypothetical)

The amide derivatives of this compound are often designed as inhibitors of specific enzymes or as ligands for receptors involved in cellular signaling. The following is a hypothetical signaling pathway diagram illustrating how such a compound might act as an inhibitor of a kinase cascade, a common target in drug discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor Bicyclo[3.1.0]hexane Derivative (Inhibitor) Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Note: NMR Characterization of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This class of compounds, featuring a conformationally constrained bicyclic system, serves as a crucial scaffold in medicinal chemistry and drug discovery.[1][2] Accurate structural elucidation and conformational analysis by NMR are paramount for understanding their structure-activity relationships (SAR).

Introduction

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally restricted isostere for piperidine and proline, making it a valuable motif in the design of novel therapeutics.[1][3][4] The exo configuration of the substituent at the 6-position, combined with the carbamoyl (Cbz) protecting group at the 3-position, imparts specific stereochemical and electronic features that influence the molecule's interaction with biological targets. NMR spectroscopy is the most powerful tool for unambiguously determining the stereochemistry and solution-state conformation of these derivatives.

Key Structural Features and Proton Numbering

The bicyclic core of this compound presents a unique set of proton and carbon environments. The proton numbering scheme used in this note is illustrated in the diagram below. The stereochemistry, particularly the exo orientation of the carboxylic acid group, is a critical feature to confirm.

G Key Protons in exo-3-azabicyclo[3.1.0]hexane Core cluster_0 a b a->b c b->c f c->f d e d->e e->a e->f f->d L1 H2a, H2b L2 H4a, H4b L3 H1 L4 H5 L5 H6 (exo) L6 N3-Cbz

Caption: Proton Numbering in the 3-azabicyclo[3.1.0]hexane core.

Representative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for derivatives of the this compound scaffold. Note that exact chemical shifts and coupling constants will vary depending on the specific substituents and the solvent used. The data presented here are based on reported values for structurally related analogs.[5][6]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Couplings (J, Hz)
H1, H5 (bridgehead)2.00 - 2.20 (m)30.0 - 38.0J(1,6), J(5,6) ≈ 4.0 - 8.0
H2, H4 (methylene)3.30 - 4.20 (m)50.0 - 57.0Geminal coupling ≈ 10.0 - 12.0
H6 (exo)1.40 - 1.60 (dd or t)23.0 - 25.0J(6,1), J(6,5) ≈ 4.0 - 8.0
Carboxylic Acid (6-COOH)11.0 - 13.0 (br s)170.0 - 175.0-
Cbz - CH₂5.05 - 5.20 (s)66.0 - 68.0-
Cbz - Aromatic7.25 - 7.40 (m)127.0 - 137.0Aromatic couplings
Cbz - C=O-154.0 - 156.0-

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v), although modern spectrometers can reference to the residual solvent peak.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

NMR Data Acquisition

The following outlines a general workflow for acquiring a standard set of NMR spectra for structural elucidation.

Caption: Experimental workflow for NMR characterization.

a. 1D ¹H NMR Spectroscopy:

  • Purpose: To determine the number of different proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.

  • Typical Parameters:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

b. 1D ¹³C NMR Spectroscopy:

  • Purpose: To identify the number of unique carbon atoms and their chemical environments.

  • Typical Parameters:

    • Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

c. 2D Correlation Spectroscopy (COSY):

  • Purpose: To identify scalar-coupled protons (protons on adjacent carbons). This is crucial for tracing the connectivity of the bicyclic core.

  • Typical Parameters:

    • Pulse Sequence: Standard COSY experiment (e.g., 'cosygpqf').

    • Data Points: 1024 x 256.

    • Number of Scans per Increment: 2-4.

d. 2D Heteronuclear Single Quantum Coherence (HSQC):

  • Purpose: To correlate each proton with its directly attached carbon atom.

  • Typical Parameters:

    • Pulse Sequence: Gradient-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans per Increment: 2-8.

e. 2D Heteronuclear Multiple Bond Correlation (HMBC):

  • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for assigning quaternary carbons and confirming the overall structure.

  • Typical Parameters:

    • Pulse Sequence: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Delay: Optimized for 6-8 Hz.

    • Number of Scans per Increment: 4-16.

Data Analysis and Interpretation

  • ¹H NMR: The bridgehead protons (H1 and H5) and the exo-proton H6 typically appear in the upfield region. The protons on the pyrrolidine ring (H2 and H4) are deshielded due to the adjacent nitrogen atom and will appear further downfield. The coupling constants between the bridgehead protons and H6 are diagnostic for confirming the exo stereochemistry.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid and the Cbz group will be the most downfield signals. The aliphatic carbons of the bicyclic core will appear in the upfield region.

  • 2D NMR:

    • Use COSY to walk through the spin system: H1-H6-H5 and H1-H2... and H5-H4...

    • Use HSQC to assign the chemical shifts of carbons directly bonded to protons.

    • Use HMBC to confirm the connectivity across the molecule, for example, showing correlations from the Cbz-CH₂ protons to the Cbz carbonyl carbon and to the C2 and C4 carbons of the bicyclic ring.

By following these protocols and using the provided reference data, researchers can confidently characterize the structure and stereochemistry of novel this compound derivatives, facilitating their advancement in drug development programs.

References

Application Note: HPLC Analysis of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound, separating it from potential impurities such as its endo diastereomer and other related substances. The method is designed to be stability-indicating, capable of resolving the main component from its degradation products.[1][2]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. The acidic mobile phase ensures the carboxylic acid is in its protonated form, leading to better retention and peak shape.[3][4][5] The Cbz (carbobenzyloxy) protecting group contains a chromophore that allows for sensitive UV detection.[6][7]

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (reagent grade).

  • Reference Standard: Purified this compound.

  • Sample: this compound to be analyzed.

Chromatographic Conditions

The following table summarizes the HPLC method parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in section 3.2.

  • System Suitability: Inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of the main peak is not more than 2.0%.

  • Analysis: Inject the diluent once as a blank, followed by the sample solution in duplicate.

  • Data Processing: Integrate the peaks in the chromatograms. Calculate the percentage purity of the sample using the area normalization method.

Data Presentation

The following table summarizes the expected retention times and acceptance criteria for system suitability.

ParameterExpected Value/Acceptance Criteria
Retention Time of exo isomerApproximately 15 minutes
Relative Retention Time of endo isomerApproximately 0.9
RSD for 5 replicate injections≤ 2.0%
Tailing Factor for the main peak≤ 2.0
Theoretical Plates for the main peak≥ 2000

Visualization of Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

G HPLC Analysis Workflow A Prepare Mobile Phases and Diluent C Set up HPLC System and Equilibrate Column A->C B Prepare Reference Standard and Sample Solutions D Perform System Suitability Test (5 injections of Reference) B->D C->D E Inject Blank (Diluent) D->E If suitability passes F Inject Sample Solutions (in duplicate) E->F G Process Data and Integrate Peaks F->G H Calculate Purity and Report Results G->H

Caption: Workflow for HPLC purity analysis.

System Suitability Logic

The following diagram outlines the logical relationship of the system suitability test.

G System Suitability Test Logic cluster_0 System Suitability Injections cluster_1 Calculations cluster_2 Decision cluster_3 Outcome A Inject Reference Standard 1 F Calculate RSD of Peak Area A->F G Calculate Tailing Factor A->G H Calculate Theoretical Plates A->H B Inject Reference Standard 2 B->F B->G B->H C Inject Reference Standard 3 C->F C->G C->H D Inject Reference Standard 4 D->F D->G D->H E Inject Reference Standard 5 E->F E->G E->H I RSD <= 2.0%? F->I J Tailing Factor <= 2.0? G->J K Plates >= 2000? H->K L System is Suitable Proceed with Analysis I->L M System is Not Suitable Troubleshoot I->M No J->L J->M No K->L K->M No

Caption: Logic diagram for system suitability.

Conclusion

The described HPLC method is suitable for the quantitative determination of the purity of this compound. The method is specific, and the system suitability criteria ensure the reliability of the results. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with this compound.

References

Application Note & Protocol: Mass Spectrometry of Novel 3-Azabicyclo[3.1.0]hexane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Significance of 3-Azabicyclo[3.1.0]hexane Scaffolds in Drug Discovery

The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted, sp³-rich scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4][5] Its unique three-dimensional structure provides a valuable platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. These compounds are integral to a range of bioactive molecules, including those with antitumor and neurological activities.[1] As drug development pipelines increasingly focus on exploring novel chemical space, the ability to rapidly and accurately characterize these complex molecules is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, stands as an indispensable tool for the identification, quantification, and structural elucidation of these novel chemical entities.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of mass spectrometry for the analysis of novel 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the nuanced fragmentation patterns characteristic of this bicyclic system, offer detailed protocols for method development and validation, and present expert insights to overcome common analytical challenges.

Pillar 1: Understanding the Fragmentation Behavior of 3-Azabicyclo[3.1.0]hexane Systems

The strained cyclopropane ring fused to a pyrrolidine core in the 3-azabicyclo[3.1.0]hexane system dictates its characteristic fragmentation pathways under mass spectrometric conditions. Electrospray ionization (ESI) in positive ion mode is typically the method of choice, as the tertiary amine within the scaffold is readily protonated.[8]

The fragmentation of the protonated molecular ion ([M+H]⁺) is often initiated by cleavage of the bonds adjacent to the nitrogen atom or within the strained cyclopropane ring. Common fragmentation patterns observed in related nitrogen-containing heterocyclic compounds include cross-ring cleavages and the loss of substituents.[9][10] The specific fragmentation pathways for 3-azabicyclo[3.1.0]hexane derivatives will be heavily influenced by the nature and position of substituents on the bicyclic core.

A proposed general fragmentation workflow is depicted below. It is crucial to note that the actual fragmentation will be highly dependent on the specific substitution pattern of the analyte.

fragmentation_workflow M [M+H]⁺ Protonated Molecule F1 Fragment 1 Loss of Substituent M->F1 -R¹ F2 Fragment 2 Ring Opening M->F2 C-C bond cleavage F3 Fragment 3 Cross-Ring Cleavage F2->F3 Rearrangement F4 Further Fragmentation F3->F4

Caption: Generalized MS/MS Fragmentation Workflow.

Pillar 2: Protocols for Robust and Validated LC-MS/MS Analysis

A validated analytical method is the cornerstone of reliable data in drug development.[11][12] The following sections provide detailed protocols for the development and validation of a robust LC-MS/MS method for novel 3-azabicyclo[3.1.0]hexane compounds.

Sample Preparation

For in vitro and in vivo studies, a simple and efficient sample preparation method is crucial. A protein precipitation followed by dilution is often sufficient for plasma or tissue homogenate samples.

Protocol: Protein Precipitation

  • To 50 µL of plasma or tissue homogenate, add 150 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with an equal volume of water containing 0.1% formic acid.

  • Inject the diluted sample into the LC-MS/MS system.

Liquid Chromatography Method Development

Reversed-phase chromatography is typically suitable for the separation of 3-azabicyclo[3.1.0]hexane derivatives. The choice of column and mobile phase is critical for achieving good peak shape and resolution.

Table 1: Recommended UPLC-MS Method Parameters

ParameterRecommended SettingRationale
Column C18, 1.7 µm, 2.1 x 50 mmProvides good retention and peak shape for a broad range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion ESI.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 3 minutesA rapid gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry Method Development

High-resolution mass spectrometry (HRMS) is highly recommended for the analysis of novel compounds to enable confident structural elucidation and minimize interferences.[13]

Table 2: Recommended HRMS (Q-TOF) Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe basic nitrogen in the 3-azabicyclo[3.1.0]hexane core is readily protonated.[8]
Capillary Voltage 3.5 kVOptimal for generating a stable spray.[9][10]
Source Temperature 120 °CPrevents thermal degradation of the analyte.
Desolvation Temp. 350 °CEfficiently desolvates the ions.
Cone Gas Flow 50 L/hrAssists in nebulization.
Desolvation Gas Flow 800 L/hrAids in desolvation.
Acquisition Mode MS/MS or MSE (Data Independent Acquisition)MSE allows for the collection of precursor and fragment ion data in a single run, which is beneficial for screening and structural elucidation of unknown compounds.
Collision Energy Ramp (e.g., 10-40 eV)Allows for the observation of a wide range of fragment ions.
Method Validation

A new analytical method must be validated to ensure its reliability for its intended purpose.[11][12][14][15] The following parameters should be assessed according to regulatory guidelines (e.g., ICH, FDA).

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy (Recovery) The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).[12]
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[12]
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[15]
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in matrix versus a neat solution.

Pillar 3: Authoritative Grounding & Comprehensive References

The protocols and insights provided in this application note are grounded in established principles of analytical chemistry and mass spectrometry. The following workflow illustrates the logical progression from sample to validated data, ensuring scientific integrity at each step.

validation_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Matrix Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Dilution Dilution Protein_Precipitation->Dilution UPLC UPLC Separation Dilution->UPLC HRMS HRMS Detection UPLC->HRMS Linearity Linearity HRMS->Linearity Accuracy Accuracy & Precision HRMS->Accuracy LLOQ LOD & LOQ HRMS->LLOQ Selectivity Selectivity & Matrix Effect HRMS->Selectivity Validated_Data Validated Quantitative Data Linearity->Validated_Data Accuracy->Validated_Data LLOQ->Validated_Data Selectivity->Validated_Data

Caption: Self-Validating Experimental Workflow.

Conclusion

The mass spectrometric analysis of novel 3-azabicyclo[3.1.0]hexane compounds is a critical component of modern drug discovery and development. By understanding the fundamental principles of their fragmentation, employing robust and validated LC-MS/MS methods, and leveraging the power of high-resolution mass spectrometry, researchers can confidently and accurately characterize these promising therapeutic candidates. The protocols and insights presented herein provide a solid foundation for the successful implementation of mass spectrometry in the advancement of drug development programs centered on this important chemical scaffold.

References

Application Notes and Protocols: Stereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of exo-3-azabicyclo[3.1.0]hexane derivatives, a critical scaffold in modern medicinal chemistry. The conformationally constrained bicyclic structure of these molecules offers a unique three-dimensional orientation for key pharmacophores, making them valuable in the design of novel therapeutics.[1] This document outlines established synthetic strategies, presents key quantitative data for comparison, and provides detailed experimental procedures.

Introduction to 3-Azabicyclo[3.1.0]hexane Derivatives

The 3-azabicyclo[3.1.0]hexane framework is a prominent structural motif found in a variety of biologically active compounds and pharmaceutical drugs.[2][3][4] Its rigid structure is advantageous in drug design, aiding in the precise positioning of functional groups for optimal interaction with biological targets. Consequently, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as mu opioid receptor antagonists, T-type calcium channel inhibitors, and GlyT1 inhibitors.[5][6] The stereoselective synthesis of the exo-isomer is often a key objective in the development of these drug candidates.

Synthetic Strategies for exo-3-Azabicyclo[3.1.0]hexane Derivatives

Several robust methods have been developed for the stereoselective synthesis of exo-3-azabicyclo[3.1.0]hexane derivatives. The following sections detail three prominent approaches: Dirhodium(II)-Catalyzed Cyclopropanation, Palladium-Catalyzed Cyclopropanation, and Photochemical Decomposition of Pyrazolines.

Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

This method offers a highly efficient route to either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates through the careful selection of a dirhodium(II) catalyst and subsequent hydrolysis conditions.[1][7] The reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). Significantly, this process can be effective with very low catalyst loadings (as low as 0.005 mol %), making it a practical and scalable approach.[1][8]

A key advantage of this strategy is the ability to perform the synthesis on a gram scale without the need for chromatographic purification, which is highly desirable for pharmaceutical intermediates.[1][7] The choice of catalyst is crucial for achieving high diastereoselectivity.

Dirhodium_Catalyzed_Cyclopropanation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products N-Boc-2,5-dihydropyrrole N-Boc-2,5-dihydropyrrole Catalyst Dirhodium(II) Catalyst (e.g., Rh₂(esp)₂) N-Boc-2,5-dihydropyrrole->Catalyst EDA Ethyl Diazoacetate (EDA) EDA->Catalyst Exo_product exo-3-Azabicyclo[3.1.0]hexane derivative Catalyst->Exo_product Stereoselective Cyclopropanation Endo_product endo-3-Azabicyclo[3.1.0]hexane derivative Catalyst->Endo_product Solvent Solvent (e.g., DMC) Temperature Temperature (e.g., 90 °C) Palladium_Catalyzed_Cyclopropanation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Maleimide Maleimide Derivative Catalyst Palladium Catalyst Maleimide->Catalyst N-Tosylhydrazone N-Tosylhydrazone N-Tosylhydrazone->Catalyst Exo_product exo-3-Azabicyclo[3.1.0]hexane derivative Catalyst->Exo_product High Diastereoselectivity Base Base Solvent Solvent Photochemical_Synthesis cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Photochemical Decomposition cluster_product Product Maleimide Maleimide Derivative Pyrazoline Pyrazoline Intermediate Maleimide->Pyrazoline Diazo_compound In situ generated CF₂H(CH₃)CHN₂ Diazo_compound->Pyrazoline Photolysis Photolysis (hν) Pyrazoline->Photolysis Biradical 1,3-Biradical Photolysis->Biradical -N₂ Exo_Endo_Mixture exo/endo-3-Azabicyclo[3.1.0]hexane derivatives Biradical->Exo_Endo_Mixture Recombination

References

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds and clinical candidates. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited to enhance binding affinity and selectivity to biological targets. This document provides detailed application notes and experimental protocols for three key rhodium-catalyzed methods for the synthesis of this important heterocyclic system.

Diastereoselective Synthesis via Dirhodium(II)-Catalyzed Intermolecular Cyclopropanation

This method provides a highly efficient and diastereoselective route to 3-azabicyclo[3.1.0]hexane-6-carboxylates through the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. The use of specific dirhodium(II) catalysts with low catalyst loadings makes this approach particularly attractive for large-scale synthesis. By carefully selecting the catalyst and reaction conditions, either the exo- or endo-diastereomer can be obtained with high selectivity.

Quantitative Data
EntryRhodium Catalyst (mol%)SubstrateDiazo ReagentSolventTemp (°C)Yield (%)dr (exo:endo)Reference
1Rh₂(OAc)₄ (1.0)N-Boc-2,5-dihydropyrroleEthyl diazoacetateCH₂Cl₂25661:1[1]
2Rh₂(esp)₂ (0.005)N-Boc-2,5-dihydropyrroleEthyl diazoacetateToluene907624:76[1]
3Rh₂(S-TPPTTL)₄ (0.005)N-Boc-2,5-dihydropyrroleEthyl diazoacetateToluene905924:75[1]
4Rh₂(S-tetra-(3,5-di-Br)TPPTTL)₄ (0.005)N-Boc-2,5-dihydropyrroleEthyl diazoacetateToluene9083 (gram scale)17:83[1]
5Rh₂(OAc)₄ (1.0)N-Cbz-2,5-dihydropyrroleEthyl diazoacetateCH₂Cl₂25751:1.2[1]
Experimental Protocol: Gram-Scale Synthesis of endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

Materials:

  • N-Boc-2,5-dihydropyrrole (1.69 g, 10.0 mmol, 1.0 equiv)

  • Rh₂(S-tetra-(3,5-di-Br)TPPTTL)₄ (0.005 mol%)

  • Ethyl diazoacetate (1.25 g, 11.0 mmol, 1.1 equiv)

  • Toluene (10 mL)

  • 4 Å Molecular Sieves (activated, 1.0 g)

Procedure:

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-2,5-dihydropyrrole, Rh₂(S-tetra-(3,5-di-Br)TPPTTL)₄, and activated 4 Å molecular sieves.

  • Add toluene (10 mL) to the flask and begin stirring the suspension.

  • Heat the reaction mixture to 90 °C in a preheated oil bath.

  • Slowly add a solution of ethyl diazoacetate in toluene (2 M solution) to the reaction mixture via syringe pump over 6 hours.

  • After the addition is complete, continue to stir the reaction at 90 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the molecular sieves and catalyst.

  • Wash the Celite® pad with ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product as a colorless oil. For many applications, the crude product is of sufficient purity for subsequent steps without chromatographic purification.[1]

Reaction Workflow

G Workflow for Dirhodium(II)-Catalyzed Cyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine N-Boc-2,5-dihydropyrrole, Rh₂(S-tetra-(3,5-di-Br)TPPTTL)₄, and 4 Å Molecular Sieves in Toluene heat Heat to 90 °C reagents->heat add_diazo Slowly add Ethyl Diazoacetate (over 6 hours) heat->add_diazo stir Stir at 90 °C for 2 hours add_diazo->stir cool Cool to Room Temperature stir->cool filter Filter through Celite® cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Flash Chromatography (if necessary) concentrate->purify

Caption: Experimental workflow for the gram-scale synthesis of 3-azabicyclo[3.1.0]hexanes.

Enantioselective Synthesis via Rh(III)-Catalyzed C-H Activation and Ir(III)-Catalyzed Cyclization

This two-step protocol provides enantioselective access to a wide range of substituted 3-azabicyclo[3.1.0]hexanes.[2] The first step involves a highly enantioselective and diastereoselective CpxRh(III)-catalyzed cis-cyclopropanation of an N-enoxysuccinimide with an α,β-unsaturated aldehyde. The resulting cyclopropane dicarbonyl intermediate is then subjected to a Cp*Ir(III)-catalyzed reductive amination and cyclization with a primary amine to afford the final product.

Quantitative Data: CpxRh(III)-Catalyzed Cyclopropanation
EntryN-EnoxysuccinimideAldehydeCpxRh(III) CatalystYield (%)dr (cis:trans)ee (%)Reference
1N-(prop-1-en-2-yloxy)succinimideAcrolein--INVALID-LINK--85>20:196[2]
2N-(but-1-en-2-yloxy)succinimideAcrolein--INVALID-LINK--₂82>20:195[2]
3N-(pent-1-en-2-yloxy)succinimideCrotonaldehyde--INVALID-LINK--₂78>20:194[2]
Quantitative Data: Cp*Ir(III)-Catalyzed Reductive Cyclization
EntryCyclopropane DicarbonylAmineYield (%)drReference
1from Entry 1 aboveBenzylamine95>20:1[2]
2from Entry 1 above4-Methoxybenzylamine92>20:1[2]
3from Entry 1 aboven-Butylamine88>20:1[2]
Experimental Protocol

Step 1: Enantioselective CpxRh(III)-Catalyzed Cyclopropanation

Materials:

  • N-enoxysuccinimide (0.20 mmol, 1.0 equiv)

  • --INVALID-LINK--₂ (5 mol%)

  • AgSbF₆ (10 mol%)

  • Acrolein (0.40 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

  • In a nitrogen-filled glovebox, add the N-enoxysuccinimide, --INVALID-LINK--₂, and AgSbF₆ to an oven-dried vial.

  • Add DCE (1.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Add acrolein and stir the reaction at 40 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cis-cyclopropane dicarbonyl.

Step 2: Diastereoselective Cp*Ir(III)-Catalyzed Reductive Cyclization

Materials:

  • cis-Cyclopropane dicarbonyl (0.10 mmol, 1.0 equiv)

  • [Cp*IrCl₂]₂ (2.5 mol%)

  • Primary amine (0.12 mmol, 1.2 equiv)

  • Formic acid (0.20 mmol, 2.0 equiv)

  • Triethylamine (0.30 mmol, 3.0 equiv)

  • Methanol (1.0 mL)

Procedure:

  • To a vial containing the cis-cyclopropane dicarbonyl, add [Cp*IrCl₂]₂ and the primary amine.

  • Add methanol (1.0 mL) followed by formic acid and triethylamine.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-azabicyclo[3.1.0]hexane.

Reaction Pathway

G Two-Step Enantioselective Synthesis Pathway cluster_step1 Step 1: CpxRh(III)-Catalyzed Cyclopropanation cluster_step2 Step 2: Cp*Ir(III)-Catalyzed Reductive Cyclization start1 N-Enoxysuccinimide + α,β-Unsaturated Aldehyde cat1 [Cp*Rh(MeCN)₃](SbF₆)₂ start1->cat1 prod1 cis-Cyclopropane Dicarbonyl cat2 [Cp*IrCl₂]₂ prod1->cat2 Intermediate cat1->prod1 start2 Primary Amine start2->cat2 prod2 3-Azabicyclo[3.1.0]hexane cat2->prod2

Caption: Two-step pathway for the enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes.

Enantioselective Synthesis via Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

This method provides a direct route to chiral 3-azabicyclo[3.1.0]hexan-2-ones through the intramolecular cyclopropanation of N-allyl-α-diazoacetamides. The use of chiral dirhodium(II) carboxamidate catalysts allows for high levels of enantioselectivity.[2]

Quantitative Data
EntrySubstrateRhodium Catalyst (mol%)SolventYield (%)ee (%)Reference
1N-allyl-N-methyldiazoacetamideRh₂(S-MEPY)₄ (1.0)CH₂Cl₂9093[2]
2N-(2-methylallyl)-N-methyldiazoacetamideRh₂(S-MPPIM)₄ (1.0)CH₂Cl₂9592[2]
3N-cinnamyl-N-methyldiazoacetamideRh₂(S-MPPIM)₄ (0.1)CH₂Cl₂8895[2]
4N-allyl-N-benzyldiazoacetamideRh₂(S-MEPY)₄ (1.0)CH₂Cl₂8590[2]
Experimental Protocol: Enantioselective Synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexan-2-one

Materials:

  • N-allyl-N-methyldiazoacetamide (0.153 g, 1.0 mmol, 1.0 equiv)

  • Rh₂(S-MEPY)₄ (1.0 mol%)

  • Dichloromethane (CH₂Cl₂) (10 mL, anhydrous)

Procedure:

  • To a solution of Rh₂(S-MEPY)₄ in anhydrous CH₂Cl₂ (5 mL) at room temperature under an argon atmosphere, add a solution of N-allyl-N-methyldiazoacetamide in anhydrous CH₂Cl₂ (5 mL) via syringe pump over a period of 4 hours.

  • After the addition is complete, stir the reaction mixture for an additional 1 hour at room temperature.

  • Monitor the reaction by TLC until the starting diazo compound is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the product as a colorless oil.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Mechanism

G Mechanism of Intramolecular Cyclopropanation cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Intramolecular Cyclopropanation diazo N-Allyl-α-diazoacetamide rh_cat Rh₂(L*)₄ diazo->rh_cat - N₂ rh_carbene Rhodium Carbene Intermediate rh_cat->rh_carbene cyclization Intramolecular Attack of Alkene rh_carbene->cyclization product 3-Azabicyclo[3.1.0]hexan-2-one cyclization->product product->rh_cat Catalyst Regeneration

Caption: Catalytic cycle for the intramolecular cyclopropanation of N-allyl-α-diazoacetamides.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a wide array of biologically active molecules and pharmaceuticals. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in drug design to enhance binding affinity and selectivity for biological targets. Palladium-catalyzed cyclopropanation reactions have emerged as a powerful and versatile tool for the stereoselective synthesis of this important heterocyclic system. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies, offering a practical guide for researchers in organic synthesis and medicinal chemistry.

Key Methodologies

Several effective palladium-catalyzed strategies have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prominent approaches include:

  • Cyclopropanation of Maleimides with N-Tosylhydrazones: A highly efficient and diastereoselective method for the synthesis of a wide range of 3-azabicyclo[3.1.0]hexane-2,4-diones.[1]

  • Cyclopropanation of Allenenes: A novel and stereoselective approach utilizing a palladium(0) catalyst to construct the 3-azabicyclo[3.1.0]hexane framework from readily available allenenes.[2]

  • Asymmetric Cyclization of 1,6-Enynes: A sophisticated method that allows for the enantioselective synthesis of chiral 3-azabicyclo[3.1.0]hexane derivatives through a cascade reaction.

  • Enantioselective C-H Functionalization: A modern approach that enables the direct and enantioselective introduction of functional groups onto a pre-existing cyclopropane ring within the bicyclic system.[3][4][5]

Methodology 1: Cyclopropanation of Maleimides with N-Tosylhydrazones

This method provides a practical and scalable route to a variety of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives with high diastereoselectivity. The reaction proceeds via the in situ generation of a diazo compound from the N-tosylhydrazone, which then undergoes a palladium-catalyzed [2+1] cycloaddition with the maleimide.[1]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Maleimide Maleimide Reaction_center + Maleimide->Reaction_center Tosylhydrazone N-Tosylhydrazone Tosylhydrazone->Reaction_center Pd_catalyst Pd(OAc)2 Pd_catalyst->Reaction_center cat. Base K2CO3 Base->Reaction_center Solvent Toluene Solvent->Reaction_center Product 3-Azabicyclo[3.1.0]hexane-2,4-dione Reaction_center->Product Heat

Caption: General reaction scheme for the palladium-catalyzed cyclopropanation of maleimides.

Experimental Protocol:

A detailed experimental procedure is provided based on the work of Chen et al.[1]

Materials:

  • N-Substituted Maleimide (1.0 mmol, 1.0 equiv)

  • N-Tosylhydrazone (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-substituted maleimide (1.0 mmol), N-tosylhydrazone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.

Data Presentation:
EntryN-Substituent (Maleimide)R¹ (Tosylhydrazone)R² (Tosylhydrazone)Yield (%)Diastereomeric Ratio (dr)
1PhenylHPhenyl95>20:1
2BenzylH4-Methylphenyl92>20:1
3MethylH4-Chlorophenyl88>20:1
4PhenylMethylMethyl75>20:1

Methodology 2: Palladium(0)-Catalyzed Cyclopropanation of Allenenes

This protocol describes a stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane framework from N-protected 4-alkyl-4-(N-allyl)amino allenes. The reaction is catalyzed by a Pd(0) complex and proceeds in moderate to good yields.[2]

Reaction Scheme:

cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Allenene N-Protected Allenene Reaction_center + Allenene->Reaction_center Pd_catalyst Pd2(dba)3·CHCl3 Pd_catalyst->Reaction_center cat. Additive Allyl Methyl Carbonate Additive->Reaction_center Solvent Acetonitrile (MeCN) Solvent->Reaction_center Product 3-Azabicyclo[3.1.0]hexane Derivative Reaction_center->Product Reflux Pd0 Pd(0)L_n PdII_Carbene [L_nPd(II)=CR¹R²] Pd0->PdII_Carbene Oxidative Addition Cycloaddition [2+1] Cycloaddition PdII_Carbene->Cycloaddition Palladacyclobutane Palladacyclobutane Intermediate Cycloaddition->Palladacyclobutane Product_release Reductive Elimination Palladacyclobutane->Product_release Product_release->Pd0 Regeneration of Pd(0) Product 3-Azabicyclo[3.1.0]hexane Product_release->Product Diazo R¹R²CN₂ Diazo->Pd0 Tosylhydrazone N-Tosylhydrazone Tosylhydrazone->Diazo - TsNHNH₂ Base Base Base->Tosylhydrazone Maleimide Maleimide Maleimide->Cycloaddition Start Start Setup Reaction Setup: - Flame-dried Schlenk tube - Inert atmosphere (Argon) Start->Setup Reagents Addition of Reagents: - Maleimide - N-Tosylhydrazone - Pd(OAc)₂ - K₂CO₃ - Anhydrous Toluene Setup->Reagents Reaction Reaction: - Stir at 100 °C Reagents->Reaction Monitoring Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite Monitoring->Workup Reaction Complete Purification Purification: - Concentrate filtrate - Flash Column Chromatography Workup->Purification Product Final Product: - 3-Azabicyclo[3.1.0]hexane Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the exo-3-azabicyclo[3.1.0]hexane scaffold?

A1: The most prevalent and well-documented method is the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate reagent.[1][2] This is typically followed by hydrolysis of the resulting ester to yield the carboxylic acid. The choice of protecting group (e.g., Cbz or Boc) and catalyst are crucial for achieving high yield and diastereoselectivity.

Q2: Why is the exo isomer often the desired product?

A2: The exo isomer is a key structural motif in various pharmaceutically active compounds and drug candidates.[1] Its specific three-dimensional orientation of substituents is often critical for biological activity, making its selective synthesis a primary objective.

Q3: What are the key factors influencing the yield and diastereoselectivity of the cyclopropanation reaction?

A3: Several factors significantly impact the outcome of the rhodium-catalyzed cyclopropanation:

  • Catalyst Choice: Dirhodium(II) catalysts with bulky ligands, such as dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂), have been shown to favor the formation of the exo product and improve yields.[1][2]

  • Catalyst Loading: While historically requiring high catalyst loadings (1-7 mol %), recent studies have demonstrated that very low loadings (<0.01 mol %) can be effective, particularly with optimized conditions.[1][2]

  • Reaction Temperature: Temperature plays a critical role. While room temperature may lead to low yields, increasing the temperature to around 90 °C has been shown to significantly improve the yield of the cycloadduct.[1][2]

  • Rate of Diazoacetate Addition: A slow, controlled addition of the diazoacetate solution is crucial to maintain a low concentration of the reactive carbene intermediate, which helps to minimize side reactions and improve yield.

Q4: Are there alternatives to rhodium-catalyzed cyclopropanation?

A4: Yes, other methods for synthesizing the 3-azabicyclo[3.1.0]hexane core have been explored. These include palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones and gold-catalyzed oxidative cyclopropanation of N-allylynamides.[3][4] However, for the specific target molecule, the rhodium-catalyzed approach remains a highly studied and optimized route.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclopropanation Product 1. Suboptimal reaction temperature. 2. High concentration of the diazo compound. 3. Inappropriate rhodium catalyst. 4. Deactivation of the catalyst.1. Increase the reaction temperature. A temperature of 90 °C has been shown to be effective.[1][2] 2. Ensure slow addition of the ethyl diazoacetate (EDA) solution to the reaction mixture. 3. Use a dirhodium(II) catalyst known for high efficiency, such as Rh₂(esp)₂.[1][2] 4. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor exo/endo Diastereoselectivity 1. Incorrect catalyst selection. 2. Suboptimal hydrolysis conditions.1. Employ a catalyst that sterically favors the formation of the exo isomer, such as Rh₂(esp)₂.[1] 2. The choice of base and solvent for the hydrolysis of the ester can influence the final diastereomeric ratio. Investigate different hydrolysis protocols if epimerization is a concern.
Formation of Significant Side Products 1. Dimerization of the diazo compound. 2. C-H insertion reactions.1. Maintain a very low concentration of the diazo compound through slow and controlled addition. 2. The choice of catalyst can influence the chemoselectivity. Ensure the catalyst favors cyclopropanation over other potential carbene reactions.
Difficulty in Purifying the Final Carboxylic Acid 1. Contamination with the endo isomer. 2. Residual catalyst or byproducts.1. Optimize the reaction for higher diastereoselectivity to simplify purification. In some cases, telescoped procedures that avoid chromatographic purification have been developed.[1][2] 2. After hydrolysis, perform an appropriate workup, including extractions and washes, to remove impurities before attempting crystallization or final purification.

Experimental Protocols

Key Experiment: Dirhodium(II)-Catalyzed Cyclopropanation for Ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

This protocol is a generalized procedure based on optimized conditions reported in the literature.[1][2]

Materials:

  • N-Cbz-2,5-dihydropyrrole

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Ethyl diazoacetate (EDA) in a suitable solvent (e.g., toluene)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add N-Cbz-2,5-dihydropyrrole and the dirhodium(II) catalyst in anhydrous toluene.

  • Heat the reaction mixture to 90 °C with stirring.

  • Slowly add a solution of ethyl diazoacetate in toluene to the reaction mixture over a period of several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at 90 °C for an additional period to ensure complete consumption of the starting material.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ¹H NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be carried forward to the hydrolysis step or purified by column chromatography if necessary.

Key Experiment: Hydrolysis to this compound

Materials:

  • Crude ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • Aqueous base solution (e.g., LiOH, NaOH, or KOH)

  • Suitable solvent (e.g., THF, Methanol)

  • Aqueous acid solution (e.g., HCl) for neutralization

Procedure:

  • Dissolve the crude ester in a suitable solvent.

  • Add the aqueous base solution and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with the aqueous acid solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The final product can be further purified by crystallization or chromatography.

Quantitative Data Summary

Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation

EntryCatalystCatalyst Loading (mol %)Temperature (°C)Yield (%)exo/endo Ratio
1Rh₂(OAc)₄1.025LowVariable
2Rh₂(esp)₂0.005709-32-
3Rh₂(esp)₂0.0059076High exo

Data compiled from reported studies to illustrate trends. Actual results may vary.[1][2]

Visualizations

Synthesis Workflow

SynthesisWorkflow Start N-Cbz-2,5-dihydropyrrole + Ethyl Diazoacetate Reaction Dirhodium(II)-Catalyzed Cyclopropanation Start->Reaction Intermediate Ethyl exo-3-Cbz-3-azabicyclo[3.1.0] hexane-6-carboxylate Reaction->Intermediate Key Reaction Step Hydrolysis Base-Mediated Hydrolysis Intermediate->Hydrolysis Product exo-3-Cbz-3-azabicyclo[3.1.0] hexane-6-carboxylic acid Hydrolysis->Product Final Product

Caption: Synthetic pathway for the target molecule.

Troubleshooting Logic

Troubleshooting Start Low Yield Issue Temp Check Reaction Temperature Start->Temp Addition Review Diazo Addition Rate Start->Addition Catalyst Evaluate Catalyst Choice & Loading Start->Catalyst TempSol Increase to 90 °C Temp->TempSol If below 90 °C AdditionSol Use Syringe Pump for Slow Addition Addition->AdditionSol If added too quickly CatalystSol Use Rh₂(esp)₂ at Optimized Loading Catalyst->CatalystSol If using a less effective catalyst

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, offering potential causes and recommended solutions.

Issue 1: Low Yield of the Desired 3-Azabicyclo[3.1.0]hexane Product

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For instance, in dirhodium(II)-catalyzed cyclopropanation, temperatures between 60-70 °C have been found to improve yields.[1]
Inappropriate Solvent The choice of solvent is critical. Aprotic solvents like 1,4-dioxane, acetonitrile, and DMF at 65 °C have been shown to favor the formation of 3-azabicyclo[3.1.0]hexane derivatives in 1,3-dipolar cycloaddition reactions.[2][3][4] Protic solvents such as methanol and ethanol may be unsuitable for certain reactions.[2][3][4]
Incorrect Stoichiometry of Reactants Systematically vary the molar ratio of the reactants to find the optimal conditions. For example, increasing the amount of the diazo compound in photochemical processes can initially increase the yield, but further excess may lead to a decrease.[5]
Catalyst Inactivity or Low Loading Ensure the catalyst is active and used at an appropriate loading. While some traditional methods require high catalyst loadings (1-7 mol%), modern approaches aim for lower loadings (<0.01 mol%).[1][6] Consider using a more efficient catalyst system, such as a bridged tetracarboxylate dirhodium(II) catalyst like Rh₂(esp)₂.[1]
Formation of Byproducts The presence of impurities or the use of incorrect isomers of starting materials can lead to the formation of byproducts. For example, the trans-isomer of 1-carboxy-2-aminomethyl-cyclopropane can lead to a non-cyclic byproduct during the synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione.[7] Ensure the purity of starting materials.

Issue 2: Poor Stereoselectivity (Low Diastereomeric Ratio of exo vs. endo Isomers)

Potential Cause Recommended Solution
Inappropriate Catalyst The choice of catalyst significantly influences stereoselectivity. For dirhodium(II)-catalyzed cyclopropanations, different catalysts can lead to varying exo/endo ratios.[1] By selecting the appropriate dirhodium(II) catalyst and subsequent hydrolysis conditions, either the exo or endo isomer can be selectively formed.[1][6]
Reaction Conditions Not Optimized for Stereoselectivity Reaction parameters such as temperature and solvent can affect the diastereoselectivity. A systematic optimization of these conditions is recommended.
Substrate-Dependent Stereocontrol The substituents on the reactants can influence the stereochemical outcome. In such cases, modifying the substrate or the protecting groups might be necessary to achieve the desired stereoisomer.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Formation of Closely Eluting Diastereomers If diastereomers are difficult to separate by column chromatography, consider converting them into derivatives that may have better separation properties. Recrystallization can also be an effective method for separating diastereomers.
Presence of Non-cyclic Byproducts Optimize the reaction conditions to minimize the formation of byproducts. If byproducts are still formed, they can sometimes be removed by converting the desired product into a salt (e.g., hydrochloride salt) to facilitate isolation.[7]
Residual Catalyst Choose a purification method that effectively removes the catalyst. For metal-catalyzed reactions, specific workup procedures or filtration through a pad of silica gel or celite may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives?

A1: The most prevalent methods include:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of azomethine ylides with cyclopropenes and is a reliable way to obtain various spiro-fused 3-azabicyclo[3.1.0]hexanes.[2][3]

  • Dirhodium(II)-Catalyzed Cyclopropanation: This is a common method for the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates from N-protected 2,5-dihydropyrroles and ethyl diazoacetate.[1][6]

  • Palladium-Catalyzed Cyclopropanation: This approach utilizes maleimides and N-tosylhydrazones to produce a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[8]

  • Photochemical Decomposition: This method can be used to synthesize CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives from CHF₂-pyrazolines.[5]

  • Silver(I)-Catalyzed Oxidative Cyclopropanation: This is a method for synthesizing functionalized 3-aza-bicyclo[3.1.0]hexanes from 1,6-enynes.[9][10]

Q2: How can I control the stereoselectivity to obtain either the exo or endo isomer?

A2: Controlling stereoselectivity is a significant challenge. The choice of catalyst is a primary factor. In dirhodium(II)-catalyzed reactions, specific catalysts can favor the formation of one diastereomer over the other.[1] Subsequent reaction conditions, such as the choice of hydrolysis agent, can also be used to selectively obtain the desired isomer.[1][6] For instance, telescoped conditions have been developed to enable the synthesis of either the exo- or endo-isomers on a gram scale without requiring chromatographic purification.[1][6]

Q3: What are the key parameters to optimize for improving reaction yields?

A3: To improve yields, focus on optimizing the following:

  • Solvent: Screen a range of aprotic and polar aprotic solvents.

  • Temperature: Investigate the effect of temperature on the reaction rate and selectivity.

  • Reactant Concentration and Stoichiometry: Vary the concentration and molar ratios of your reactants.

  • Catalyst System: Evaluate different catalysts and catalyst loadings.

Q4: Are there any practical, large-scale synthesis methods available?

A4: Yes, methods are being developed for gram-scale synthesis. For example, a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been demonstrated on a gram scale.[8] Similarly, telescoped conditions for dirhodium(II)-catalyzed cyclopropanation allow for the synthesis of gram quantities of either the exo or endo isomers without the need for chromatography.[1][6]

Data Presentation

Table 1: Optimization of Reaction Conditions for 1,3-Dipolar Cycloaddition [2][3][4]

EntrySolventTemperature (°C)Yield (%)
1Toluene11045
21,4-Dioxane6567
3Acetonitrile6570
4DMF6561
5Methanol65No Reaction
6Ethanol65No Reaction

Table 2: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate - Catalyst Effect on Yield and Stereoselectivity [1]

EntryCatalystCatalyst Loading (mol %)Yield (%)exo/endo Ratio
1Rh₂(OAc)₄1401:1
2Rh₂(oct)₄1551:1.2
3Rh₂(esp)₂0.005791:1

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes [2][3]

  • To a solution of the azomethine ylide (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile), add the cyclopropene derivative (1 equivalent).

  • Heat the reaction mixture at 65 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Protocol 2: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole [1][6]

  • To a solution of N-Boc-2,5-dihydropyrrole (1 equivalent) and the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol %) in a suitable solvent (e.g., dichloromethane), add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent dropwise over several hours at the desired temperature (e.g., 70 °C).

  • Stir the reaction mixture until the starting material is consumed (as monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can then be subjected to selective hydrolysis conditions to obtain the desired exo or endo acid.

Visualizations

experimental_workflow cluster_cycloaddition 1,3-Dipolar Cycloaddition start_cyclo Reactants: Azomethine Ylide Cyclopropene reaction_cyclo Reaction: - Aprotic Solvent (e.g., MeCN) - 65 °C start_cyclo->reaction_cyclo workup_cyclo Workup: - Solvent Removal reaction_cyclo->workup_cyclo purification_cyclo Purification: - Recrystallization workup_cyclo->purification_cyclo product_cyclo 3-Azabicyclo[3.1.0]hexane Derivative purification_cyclo->product_cyclo troubleshooting_logic issue Low Product Yield cause1 Suboptimal Temperature? issue->cause1 cause2 Incorrect Solvent? issue->cause2 cause3 Catalyst Issue? issue->cause3 solution1 Optimize Temperature (e.g., 60-70 °C) cause1->solution1 Yes solution2 Screen Aprotic Solvents (e.g., MeCN, Dioxane) cause2->solution2 Yes solution3 Check Catalyst Activity & Optimize Loading cause3->solution3 Yes stereoselectivity_control start Cyclopropanation Reaction catalyst_choice Catalyst Selection start->catalyst_choice hydrolysis Hydrolysis Conditions catalyst_choice->hydrolysis Appropriate Catalyst (e.g., Rh₂(esp)₂) exo_product exo-Isomer hydrolysis->exo_product Condition A endo_product endo-Isomer hydrolysis->endo_product Condition B

References

Technical Support Center: Purification of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid from its endo isomer. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the exo and endo isomers of 3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid?

A1: The primary methods for separating these diastereomers are flash column chromatography on silica gel and crystallization.[1] The choice between these methods often depends on the scale of the separation, the physical properties of the isomers (e.g., crystallinity), and the required purity of the final product. For analytical and small-scale preparative separations, chiral Supercritical Fluid Chromatography (SFC) can also be a powerful technique.

Q2: How do I choose the right stationary phase for chromatographic separation?

A2: For the separation of diastereomers like the exo and endo isomers of 3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, standard silica gel is the most common stationary phase for flash chromatography. The separation is based on the different polarities of the two isomers. In some cases, for analytical or difficult separations, chiral stationary phases (CSPs) can be employed in HPLC or SFC to achieve baseline resolution.

Q3: Which isomer, exo or endo, is expected to elute first from a normal-phase silica gel column?

A3: In normal-phase chromatography, the less polar compound elutes first. The relative polarity of the exo and endo isomers can depend on the specific substitution pattern and intramolecular interactions. Typically, the exo isomer is sterically more accessible and may interact more strongly with the silica gel, leading to a longer retention time. However, this is not a strict rule, and the elution order should be determined experimentally, for example, by Thin Layer Chromatography (TLC) analysis of the crude mixture.

Q4: What are some starting solvent systems for flash chromatography?

A4: Based on separations of similar 3-azabicyclo[3.1.0]hexane derivatives, a good starting point for method development is a binary solvent system of a non-polar solvent and a moderately polar solvent. Common choices include mixtures of hexane or petroleum ether with ethyl acetate. The optimal ratio will need to be determined by TLC analysis to achieve a good separation of the two spots.

Q5: Can I use crystallization to separate the exo and endo isomers?

A5: Yes, if one of the diastereomers is crystalline and has significantly lower solubility in a particular solvent system than the other, crystallization can be an effective method for purification, especially on a larger scale. This method relies on finding a suitable solvent or solvent mixture where the desired isomer selectively crystallizes out of the solution upon cooling or concentration.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: Poor or no separation of the exo and endo isomers on the column.

  • Possible Cause: The mobile phase polarity is either too high or too low.

    • Solution: Conduct a thorough TLC screen with a range of solvent systems. Aim for a solvent mixture that provides the largest possible difference in Rf values between the two isomer spots. A good starting point is to find a system where the lower spot has an Rf of 0.2-0.3.

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general guideline, the sample mass should be around 1-5% of the mass of the silica gel.

  • Possible Cause: The chosen solvent system does not provide sufficient selectivity.

    • Solution: Try a different solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol or a toluene/acetone system.

Problem 2: The purified fractions are still a mixture of both isomers.

  • Possible Cause: The peaks are broad and overlapping.

    • Solution: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel can often improve peak shape. A shallower solvent gradient during elution can also improve resolution.

  • Possible Cause: The separation is inherently difficult.

    • Solution: Consider using a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates. Alternatively, preparative HPLC with a suitable column may be necessary.

Crystallization

Problem 1: No crystals form, or the product "oils out".

  • Possible Cause: The solution is not supersaturated, or the compound has low crystallinity.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer if available. You can also try to slowly evaporate the solvent to increase the concentration.

  • Possible Cause: The chosen solvent is not appropriate.

    • Solution: "Oiling out" can occur if the compound's melting point is lower than the crystallization temperature or if the concentration is too high. Try using a different solvent or a mixture of solvents. A systematic solvent screen is recommended to find a system where the desired isomer has moderate solubility at high temperature and low solubility at low temperature.

Problem 2: The purity of the crystallized product is low.

  • Possible Cause: Both isomers are co-crystallizing.

    • Solution: The solubility difference between the two diastereomers in the chosen solvent may not be large enough. A different solvent system might provide better selectivity. A slower rate of cooling can also improve the selectivity of crystallization.

  • Possible Cause: The initial diastereomeric ratio of the crude material is close to 1:1.

    • Solution: It may be necessary to perform multiple recrystallizations to achieve the desired purity. Each recrystallization step will enrich the less soluble isomer.

Data Presentation

Table 1: Representative Chromatographic Conditions for Diastereomer Separation of Similar 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundStationary PhaseMobile PhaseComments
2-methyl-3-azabicyclo[3.1.0]hexan-1-ol diastereomersSilica GelPetroleum ether/Ethyl acetate (70:30)Diastereomers were separable by flash chromatography.
4-Substituted 3-azabicyclo[3.1.0]hexan-2-one derivativesSilica GelPetroleum ether/Ethyl acetate (50:50 and 40:60)Purification by flash chromatography afforded a single diastereomer.

Note: These conditions are for structurally related compounds and should be used as a starting point for the optimization of the separation of this compound.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude mixture of exo and endo isomers in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Identify a solvent system that gives good separation between the two spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis. Pour the slurry into a column of appropriate size and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette the solution carefully onto the top of the silica gel bed. Alternatively, for better resolution, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of the isomers by TLC.

  • Analysis: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure. Analyze the purity of the final product by NMR or HPLC.

General Protocol for Crystallization
  • Solvent Screening: In small vials, dissolve a small amount of the crude mixture in various solvents at an elevated temperature. Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe which solvent(s) yield crystalline material.

  • Crystallization: Dissolve the crude mixture in the minimum amount of the chosen hot solvent. If using a solvent mixture, dissolve the compound in the better solvent and then add the poorer solvent dropwise until the solution becomes slightly cloudy. Heat the mixture until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying and Analysis: Dry the crystals under vacuum. Determine the purity (diastereomeric excess) of the crystals by NMR or HPLC. If necessary, repeat the crystallization process to improve the purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Synthesis of 3-Cbz-3-azabicyclo [3.1.0]hexane-6-carboxylic acid crude_mixture Crude Mixture (exo and endo isomers) synthesis->crude_mixture chromatography Flash Column Chromatography crude_mixture->chromatography Small to medium scale crystallization Crystallization crude_mixture->crystallization Medium to large scale pure_exo Pure exo-isomer chromatography->pure_exo crystallization->pure_exo troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? cause1 Incorrect Mobile Phase start->cause1 cause2 Column Overload start->cause2 cause3 Poor Crystallization Solvent start->cause3 cause4 Co-crystallization start->cause4 solution1 Optimize Solvent System (TLC) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Systematic Solvent Screen cause3->solution3 solution4 Slower Cooling / Recrystallize cause4->solution4

References

Technical Support Center: Chiral Separation of 3-Azabicyclo[3.1.0]hexane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 3-azabicyclo[3.1.0]hexane enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for a new 3-azabicyclo[3.1.0]hexane derivative?

A1: The initial step is to screen for a suitable Chiral Stationary Phase (CSP) and mobile phase system. A common strategy is to test a set of complementary CSPs (e.g., polysaccharide-based columns like Chiralpak® and Chiralcel®) under various mobile phase conditions, including normal-phase, polar organic, and reversed-phase modes.[1][2] For basic compounds like 3-azabicyclo[3.1.0]hexanes, adding a basic modifier such as diethylamine (DEA) to the mobile phase is often crucial to achieve good peak shape and resolution.[3][4]

Q2: Which analytical techniques are most effective for separating 3-azabicyclo[3.1.0]hexane enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and effective techniques.[3][5] Both offer a wide range of commercially available chiral stationary phases. SFC is often faster and uses less organic solvent, making it a "greener" and more efficient option, particularly for preparative separations.[5][6] Gas Chromatography (GC) can also be used, especially for more volatile or derivatized analytes.[7] Capillary Electrophoresis (CE) is a powerful alternative that requires minimal sample and solvent, often using chiral selectors like cyclodextrins added to the buffer.[8][9]

Q3: Why is derivatization sometimes necessary for chiral GC analysis?

A3: Derivatization is employed to increase the volatility and thermal stability of the analyte, which is a prerequisite for GC analysis.[10] For 3-azabicyclo[3.1.0]hexane derivatives containing polar functional groups (e.g., amines, carboxylic acids), converting them to less polar derivatives (like trifluoroacetyl amides or methyl esters) prevents peak tailing and improves separation efficiency on the GC column.[11]

Q4: Can I use the same chiral column for different 3-azabicyclo[3.1.0]hexane derivatives?

A4: While a single chiral column may work for structurally similar derivatives, it is not guaranteed. Chiral recognition is highly specific to the three-dimensional structure of the analyte and its interaction with the chiral stationary phase.[2] Even small changes to the substituent on the 3-azabicyclo[3.1.0]hexane core can significantly alter the separation selectivity. Therefore, method screening is recommended for each new derivative.

Troubleshooting Guides

HPLC & SFC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Incorrect Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate mobile phase additive (or lack thereof).1. Screen a variety of CSPs with different selectivities (e.g., amylose vs. cellulose-based).2. Vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the bulk solvent (e.g., hexane, CO₂).3. For these basic analytes, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or ammonium hydroxide (NH₄OH) to the organic modifier to improve peak shape and interaction with the CSP.[3][6]
Peak Tailing 1. Secondary interactions between the basic nitrogen of the analyte and acidic residual silanols on the silica-based CSP.[12]2. Column overload.3. Partial blockage of the column inlet frit.[13]1. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to suppress silanol interactions.[12]2. Reduce the sample concentration or injection volume.[13]3. Reverse the column and flush it with a strong solvent to dislodge particulates. If this fails, replace the frit or the column.[13]
Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Column overload.1. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[14]2. Decrease the amount of sample injected onto the column.
Irreproducible Retention Times 1. Insufficient column equilibration between runs.2. Changes in mobile phase composition.3. Temperature fluctuations.1. Ensure the column is equilibrated for at least 10-20 column volumes with the mobile phase before injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column thermostat to maintain a constant temperature.[1]
GC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Analyte is too polar or not volatile enough.2. Active sites in the injector liner or column.3. Incorrect temperature program.1. Derivatize the analyte to make it more volatile and less polar (e.g., acylation).[11]2. Use a deactivated liner and ensure the column is properly conditioned.3. Optimize the temperature ramp rate; a slower ramp can improve peak shape.
Poor Resolution 1. Incorrect GC column.2. Oven temperature is too high.3. Carrier gas flow rate is not optimal.1. Ensure you are using a chiral GC column (e.g., derivatized cyclodextrin phases).[15]2. Lower the initial oven temperature and/or reduce the ramp rate to increase interaction time with the stationary phase.3. Optimize the linear velocity of the carrier gas (e.g., hydrogen, helium).

Experimental Protocols & Data

Protocol 1: Preparative SFC Separation of 4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one Stereoisomers[6][16]

This protocol was used to separate a mixture of four stereoisomers to isolate the desired (1R,4R,5S) enantiomer.

  • Instrumentation: Preparative SFC system (e.g., SFC Jasco PREP 150).

  • Sample Preparation: Dissolve the crude mixture of stereoisomers in the mobile phase modifier (Methanol).

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 x 30 mm, 5 µm)

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol with 0.1% Ammonium Hydroxide (NH₄OH)

    • Mode: Isocratic (90% A, 10% B)

    • Flow Rate: 150 mL/min

    • Back Pressure: 100 bar

    • Temperature: 25 °C

    • Detection: UV at 220 nm

Quantitative Data Summary (SFC)

AnalyteDesired IsomerRetention Time (min)Yield (%)Enantiomeric Excess (ee)
4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one(1R,4R,5S)0.68870%99.54%
Protocol 2: Analytical HPLC Separation of 1-Aryl-3-azabicyclo[3.1.0]hexane Enantiomers[3]

This protocol describes the analytical separation of a racemic mixture of a 1-aryl substituted derivative.

  • Instrumentation: Standard HPLC system with UV detector.

  • Sample Preparation: Dissolve sample in the mobile phase to a concentration of 50 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD (250 x 4.6 mm)

    • Mobile Phase: n-Heptane / 2-Propanol (99:1, v/v) with 0.1% Diethylamine (DEA)

    • Flow Rate: 1.0 mL/min (Note: Original patent mentions 100 mL/min which is likely a typo for preparative scale; 1.0 mL/min is typical for analytical scale).

    • Temperature: Ambient

    • Detection: UV at 275 nm

Quantitative Data Summary (HPLC) [3]

AnalyteEnantiomerRetention Time (min)
1-(3-chlorophenyl)-3-(4-pyridinyl)-3-azabicyclo[3.1.0]hexanePeak A13.0
Peak B14.5
Protocol 3: GC-FID Method for (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane[7]

This protocol is for the detection and separation of the target compound from its impurities.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CP-Volamine

    • Injection: Direct injection

    • Injector Temperature: 280 °C

    • Carrier Gas: Not specified, constant current mode

    • Flow Rate: 2 mL/min

    • Oven Program: Initial temperature 40 °C, hold for 2 min, then ramp at 20 °C/min to 250 °C, hold for 10 min.

    • Detector Temperature: 260 °C

Visualized Workflows

G General Chiral Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (pKa, solubility) ScreenCSPs Screen 2-4 CSPs (e.g., Amylose, Cellulose) Start->ScreenCSPs ScreenMP Test Mobile Phase Modes (NP, RP, Polar Organic) ScreenCSPs->ScreenMP OptimizeMP Optimize Modifier Ratio & Additive Concentration ScreenMP->OptimizeMP Partial or promising separation found OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Validation Validate Method (Robustness, LoD, LoQ) OptimizeFlow->Validation End Final Method Validation->End G Sample Preparation Workflow cluster_0 Preparation cluster_1 Considerations cluster_2 Final Steps Start Obtain Racemic Mixture Dissolve Dissolve in Appropriate Solvent Start->Dissolve SolventChoice Is sample soluble in mobile phase? Dissolve->SolventChoice Derivatize Is derivatization needed for GC? Dissolve->Derivatize SolventChoice->Dissolve No, try mobile phase or weaker solvent Filter Filter Sample (0.45 µm) SolventChoice->Filter Yes Derivatize->Filter Yes Inject Inject into System Filter->Inject G Troubleshooting Peak Tailing Start Observe Peak Tailing for Basic Analyte CheckAdditive Is a basic additive (e.g., DEA) in the mobile phase? Start->CheckAdditive AddAdditive Add 0.1% basic additive to the organic modifier CheckAdditive->AddAdditive No CheckConcentration Is sample concentration too high? CheckAdditive->CheckConcentration Yes AddAdditive->CheckConcentration Re-inject ReduceConc Reduce sample concentration and injection volume CheckConcentration->ReduceConc Yes CheckColumn Is the column old or pressure high? CheckConcentration->CheckColumn No ReduceConc->CheckColumn Re-inject FlushColumn Back-flush the column. If no improvement, replace. CheckColumn->FlushColumn Yes End Problem Resolved CheckColumn->End No FlushColumn->End

References

overcoming low diastereoselectivity in 3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on overcoming challenges related to low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core?

A1: The most common and effective methods include:

  • Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation: This is a widely used method involving the reaction of a diazo compound with an alkene, typically an N-protected 2,5-dihydropyrrole, catalyzed by a dirhodium(II) complex.[1][2][3][4][5]

  • Palladium-Catalyzed Cyclopropanation: This approach utilizes N-tosylhydrazones as a carbene source to react with maleimides, yielding 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities.[6][7]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of azomethine ylides with cyclopropenes, often facilitated by organocatalysts, to produce spiro[3-azabicyclo[3.1.0]hexanes].[8]

  • Base-Promoted Intramolecular Addition: Conformationally restricted 3-azabicyclo[3.1.0]hexanes can be synthesized via the intramolecular addition of vinyl cyclopropanecarboxamides promoted by a base.[9]

Q2: What are the key factors influencing diastereoselectivity (exo vs. endo) in the synthesis of 3-azabicyclo[3.1.0]hexanes?

A2: Diastereoselectivity is a critical aspect of this synthesis and is primarily influenced by:

  • Catalyst Choice: The ligands on the metal catalyst play a crucial role. For instance, in dirhodium(II)-catalyzed reactions, different carboxylate or carboxamidate ligands can favor the formation of either the exo or endo isomer.[1][2][3] Chiral catalysts can also impart high levels of diastereoselectivity.[3]

  • Reaction Temperature: Temperature can significantly impact the kinetic versus thermodynamic control of the reaction. Lower temperatures often lead to higher diastereoselectivity by favoring the kinetically preferred product.[10]

  • Solvent Polarity: The solvent can influence the stability of the transition states leading to the different diastereomers. Screening various solvents is a common optimization strategy.[10]

  • Steric Hindrance: The steric bulk of substituents on the starting materials can direct the approach of the reagents, thereby influencing the stereochemical outcome.[10][11]

  • Post-Reaction Epimerization: In some cases, the initial diastereomeric ratio can be altered during workup or purification. For example, basic conditions can be used to epimerize the product to the thermodynamically more stable diastereomer.[3]

Q3: Is it possible to selectively obtain either the exo or endo diastereomer?

A3: Yes, recent advancements have demonstrated that by carefully selecting the catalyst and reaction conditions, one can selectively synthesize either the exo or endo isomer.[1][2] Furthermore, "telescoped" procedures, which combine the reaction and a subsequent selective hydrolysis or epimerization step without isolating the intermediate, have been developed to yield pure single diastereomers.[2][3]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (near 1:1 mixture of exo and endo isomers)

This is a common problem, particularly in metal-catalyzed cyclopropanation reactions. Here are some steps to improve the diastereomeric ratio (d.r.).

Possible Causes and Solutions:

  • Suboptimal Catalyst: The catalyst may not be providing sufficient facial selectivity.

    • Solution: Screen a variety of catalysts. For dirhodium(II)-catalyzed reactions, switch from standard Rh₂(OAc)₄ to catalysts with more sterically demanding or electronically different ligands, such as Rh₂(esp)₂.[1] For other metal-catalyzed reactions, consider screening different ligands.

  • Incorrect Reaction Temperature: The reaction may be running under thermodynamic control, leading to an equilibrium mixture.

    • Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product.[10] Conversely, if the desired product is the thermodynamically more stable isomer, a higher temperature might be beneficial, although this could also lead to side reactions.

  • Solvent Effects: The solvent may not be optimal for achieving high diastereoselectivity.

    • Solution: Perform a solvent screen, testing a range of solvents with varying polarities.

Issue 2: The undesired diastereomer is the major product.

If the reaction is selective but yields the wrong isomer, the following strategies can be employed.

Possible Causes and Solutions:

  • Catalyst Directing Effect: The chosen catalyst inherently favors the formation of the undesired isomer.

    • Solution: As with low diastereoselectivity, screen different catalysts. Some catalysts are known to favor exo products, while others favor endo products.

  • Thermodynamic vs. Kinetic Product: You may be isolating the kinetic product when the thermodynamic one is desired, or vice-versa.

    • Solution 1 (to obtain the thermodynamic product): After the initial reaction, introduce a step to epimerize the product mixture. This can often be achieved by treatment with a base.[3]

    • Solution 2 (to obtain the kinetic product): Ensure the reaction is run at a low enough temperature and for a duration that minimizes epimerization.

Issue 3: Poor yield and formation of side products.

Low yields can be due to a variety of factors, from catalyst deactivation to substrate decomposition.

Possible Causes and Solutions:

  • Low Catalyst Activity/Turnover: The catalyst may not be efficient enough, especially at low loadings.

    • Solution: While the goal is often to use low catalyst loadings, for initial optimizations, increasing the catalyst loading (e.g., from 0.005 mol% to 1 mol%) can help identify if catalyst activity is the primary issue.[1][2] Also, ensure the catalyst is pure and handled under appropriate atmospheric conditions if it is sensitive to air or moisture.

  • Sub-optimal Reaction Conditions: The temperature or concentration may not be ideal.

    • Solution: Systematically vary the reaction temperature. For some dirhodium(II)-catalyzed cyclopropanations with ethyl diazoacetate, increasing the temperature to 70-90 °C has been shown to significantly improve yields.[1][2]

  • Slow Addition of Reagents: For reactions involving highly reactive species like diazo compounds, slow addition can be critical to maintain a low concentration and minimize side reactions.

    • Solution: Use a syringe pump for the slow addition of the diazo compound to the reaction mixture.

Data Presentation: Catalyst and Temperature Effects on Diastereoselectivity

The following tables summarize quantitative data from the literature on the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA).

Table 1: Effect of Dirhodium(II) Catalyst on Diastereoselectivity

EntryCatalystTemp (°C)Yield (%)d.r. (exo:endo)
1Rh₂(OAc)₄7091.1:1
2Rh₂(oct)₄70251.1:1
3Rh₂(piv)₄70321.2:1
4Rh₂(esp)₂70281:1.1
5Rh₂(esp)₂90761:1.1

Data synthesized from literature reports.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline for the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA).

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%) and the solvent (e.g., toluene).

  • Addition of Substrate: Add N-Boc-2,5-dihydropyrrole to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • Slow Addition of EDA: Slowly add a solution of ethyl diazoacetate in the reaction solvent to the heated mixture over several hours using a syringe pump.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product can then be analyzed by ¹H NMR to determine the diastereomeric ratio and purified by column chromatography if necessary.

Protocol 2: Telescoped Procedure for Selective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid

This protocol allows for the synthesis and isolation of the pure exo acid without chromatographic purification of the intermediate ester.[2]

  • Cyclopropanation: Perform the cyclopropanation reaction as described in Protocol 1 to obtain a mixture of exo and endo ethyl esters.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Epimerization and Hydrolysis: To the crude ester mixture, add a solution of potassium trimethylsilanolate (KOSiMe₃) in THF. Stir at room temperature. This step selectively hydrolyzes the exo-ester and epimerizes the endo-ester to the exo-ester, which is then hydrolyzed.

  • Aqueous Workup: After the hydrolysis is complete, add water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Acidification and Extraction: Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH of ~2. Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure exo-acid.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereoselectivity (e.g., 1:1 d.r.) catalyst Screen Catalysts (e.g., Rh₂(OAc)₄ -> Rh₂(esp)₂) start->catalyst temperature Vary Temperature (e.g., decrease for kinetic control) start->temperature solvent Screen Solvents (e.g., toluene, CH₂Cl₂, etc.) start->solvent epimerize Consider Post-Reaction Epimerization (Base) start->epimerize If thermodynamic product is desired result Improved Diastereoselectivity catalyst->result temperature->result solvent->result epimerize->result

Caption: Troubleshooting workflow for low diastereoselectivity.

diastereomer_formation General Reaction Pathway to Diastereomers SM Starting Materials (e.g., N-Boc-2,5-dihydropyrrole + EDA) Catalyst [Rh₂L₄] TS_exo Transition State A (exo approach) Catalyst->TS_exo Path A TS_endo Transition State B (endo approach) Catalyst->TS_endo Path B P_exo exo-Product TS_exo->P_exo P_endo endo-Product TS_endo->P_endo Equilibrium Base-catalyzed Epimerization P_endo->Equilibrium Equilibrium->P_exo Often thermodynamically favored

Caption: Formation pathways for exo and endo diastereomers.

References

Technical Support Center: Synthesis of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cbz-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Cbz protection of amino acids?

A1: The most prevalent side reactions include:

  • Over-reaction (Dipeptide Formation): The activated amino acid can react with another unprotected amino acid molecule, leading to the formation of a dipeptide.

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to water and can hydrolyze to benzyl alcohol and HCl, reducing the amount of reagent available for the protection reaction.[1]

  • Racemization: The stereochemical integrity of the amino acid can be compromised, particularly under harsh basic conditions, leading to a mixture of L- and D-isomers.[2][3]

  • Formation of Byproducts: Besides benzyl alcohol from hydrolysis, other byproducts can form depending on the reaction conditions and the specific amino acid being protected.

Q2: How can I minimize racemization during the synthesis?

A2: Minimizing racemization is crucial for maintaining the stereochemical purity of the amino acid. Key strategies include:

  • pH Control: Maintaining the pH of the reaction mixture between 8 and 10 is critical. A pH that is too high can lead to racemization. A mixed base buffer system, such as Na2CO3:NaHCO3 = 2:1, can effectively maintain this pH range.[2]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of racemization.

  • Choice of Base: Use a base that is strong enough to deprotonate the amino group but not so strong as to cause significant racemization. Sodium carbonate and sodium bicarbonate are commonly used.

  • Urethane Protection: The Cbz group itself, being a urethane-type protecting group, helps to reduce the potential for racemization compared to other types of protecting groups.[3]

Q3: What is the role of the base in the Cbz protection reaction?

A3: The base serves two primary functions:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) that is generated during the reaction between the amino acid and benzyl chloroformate.

  • Deprotonation: It deprotonates the amino group of the amino acid, making it a more effective nucleophile to attack the benzyl chloroformate.

Q4: My yield of Cbz-protected amino acid is low. What are the possible causes?

A4: Low yields can result from several factors:

  • Hydrolysis of Benzyl Chloroformate: If the reaction is too slow or if there is excess water present, a significant portion of the benzyl chloroformate may hydrolyze.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Suboptimal pH: If the pH is too low, the amino group will be protonated and less nucleophilic, slowing down the reaction. If the pH is too high, hydrolysis of the benzyl chloroformate is accelerated.

  • Poor Quality Reagents: Ensure that the benzyl chloroformate is of high purity and has not decomposed.

Troubleshooting Guides

Issue 1: Presence of an Impurity with a Higher Molecular Weight Than the Product
  • Question: I am observing a significant impurity in my final product with a molecular weight corresponding to a dipeptide. How can I prevent this?

  • Answer: This impurity is likely a dipeptide formed from the over-reaction of the Cbz-amino acid with an unreacted amino acid. To minimize its formation:

    • Control Stoichiometry: Use a slight excess of benzyl chloroformate (1.1-1.2 equivalents) to ensure all the amino acid is protected.

    • Slow Addition: Add the benzyl chloroformate slowly and dropwise to the reaction mixture at a low temperature (0 °C). This helps to ensure that the benzyl chloroformate reacts with the primary amino group before the newly formed Cbz-amino acid can react with another amino acid.

    • Vigorous Stirring: Ensure efficient mixing to maintain a homogenous reaction mixture and minimize localized high concentrations of reactants.

Issue 2: Formation of Benzyl Alcohol as a Major Byproduct
  • Question: My crude product contains a significant amount of benzyl alcohol. How can I reduce its formation and remove it?

  • Answer: Benzyl alcohol is formed from the hydrolysis of benzyl chloroformate.

    • To Reduce Formation:

      • Minimize Water: While the reaction is often performed in an aqueous medium, avoid using an excessive amount of water.

      • Maintain Low Temperature: Keep the reaction temperature at 0 °C to slow down the rate of hydrolysis.

      • Control pH: Maintain the pH between 8 and 10, as excessively high pH can accelerate hydrolysis.[2]

    • To Remove Benzyl Alcohol:

      • Extraction: During the work-up, wash the organic layer containing the product with a basic aqueous solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities, followed by a water wash to remove benzyl alcohol.

      • Crystallization: Benzyl alcohol is often an oil and can be removed during the crystallization of the Cbz-protected amino acid.

Issue 3: Racemization of the Final Product
  • Question: I suspect that my Cbz-protected amino acid has undergone racemization. How can I confirm this and prevent it in the future?

  • Answer:

    • Confirmation of Racemization:

      • Chiral HPLC: The most reliable method to determine the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC).

      • Optical Rotation: Measure the specific rotation of your product and compare it to the literature value for the pure enantiomer. A lower value may indicate racemization.

    • Prevention of Racemization:

      • Strict pH Control: As mentioned in the FAQs, maintaining the pH between 8 and 10 is crucial.[2]

      • Low Temperature: Perform the reaction at 0 °C or below.

      • Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to basic conditions can increase the risk of racemization.[3]

Quantitative Data

Amino AcidSide Chain CharacteristicsTypical Yield (%)
GlycineAchiral, non-polar85-95
L-AlanineAliphatic, non-polar80-90
L-PhenylalanineAromatic, non-polar90-98
L-SerinePolar, hydroxyl-containing75-85
L-LysineBasic, amino-containing70-80 (requires protection of the side-chain amine as well)

Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.[4]

Experimental Protocols

General Protocol for Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

  • Amino acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)

  • Water (H₂O)

  • Organic solvent (e.g., Diethyl ether, Dichloromethane, or Toluene)

  • Hydrochloric acid (HCl) (for acidification)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate or sodium bicarbonate at 0 °C with vigorous stirring.

  • Add benzyl chloroformate, either neat or dissolved in an organic solvent, dropwise to the cold, stirring solution. Maintain the pH of the reaction mixture between 8 and 10.[2]

  • Allow the reaction to proceed at 0 °C for a few hours and then warm to room temperature and stir for several more hours or overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylate group of the N-Cbz protected amino acid, causing it to precipitate.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts AA Amino Acid (H₂N-CHR-COOH) Deprotonated_AA Deprotonated Amino Acid (H₂N-CHR-COO⁻) AA->Deprotonated_AA Base CbzCl Benzyl Chloroformate (Cbz-Cl) Cbz_AA Cbz-Protected Amino Acid (Cbz-NH-CHR-COOH) CbzCl->Cbz_AA Benzyl_Alcohol Benzyl Alcohol CbzCl->Benzyl_Alcohol + H₂O (Hydrolysis) Base Base (e.g., Na₂CO₃) Salt Salt (e.g., NaCl) Base->Salt + HCl Deprotonated_AA->Cbz_AA + Cbz-Cl Main Reaction Dipeptide Dipeptide (Cbz-NH-CHR-CO-NH-CHR-COOH) Deprotonated_AA->Dipeptide + Cbz-AA (Over-reaction) Cbz_AA->Cbz_AA Purification HCl HCl H2O H₂O RC1 pH 8-10 0 °C RC2 Acidification (HCl)

Caption: Reaction pathway for Cbz-protection of amino acids.

Troubleshooting_Workflow Start Problem with Cbz-Amino Acid Synthesis Low_Yield Low Yield Start->Low_Yield Impurity_Detected Impurity Detected Start->Impurity_Detected Racemization_Suspected Racemization Suspected Start->Racemization_Suspected Hydrolysis Cbz-Cl Hydrolysis? Low_Yield->Hydrolysis Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Suboptimal_pH Suboptimal pH? Low_Yield->Suboptimal_pH Yes Dipeptide Dipeptide Formation? Impurity_Detected->Dipeptide Yes Benzyl_Alcohol Benzyl Alcohol Present? Impurity_Detected->Benzyl_Alcohol Yes Other_Impurity Other Impurity? Impurity_Detected->Other_Impurity Yes High_pH High pH? Racemization_Suspected->High_pH Yes High_Temp High Temperature? Racemization_Suspected->High_Temp Yes Long_Reaction_Time Long Reaction Time? Racemization_Suspected->Long_Reaction_Time Yes Chiral_HPLC Confirm with Chiral HPLC Racemization_Suspected->Chiral_HPLC Confirm Control_Temp_pH Control Temp (0°C) & pH (8-10) Hydrolysis->Control_Temp_pH Monitor_TLC Monitor Reaction by TLC Incomplete_Reaction->Monitor_TLC Check_pH Check & Adjust pH Suboptimal_pH->Check_pH Slow_Addition Slow Cbz-Cl Addition Dipeptide->Slow_Addition Purification Optimize Purification (Extraction/Crystallization) Benzyl_Alcohol->Purification Other_Impurity->Purification Optimize_Conditions Optimize Reaction Conditions (Base, Time) High_pH->Optimize_Conditions High_Temp->Optimize_Conditions Long_Reaction_Time->Optimize_Conditions

Caption: Troubleshooting workflow for Cbz-amino acid synthesis.

References

Technical Support Center: Optimization of Catalytic Conditions for 3-Azabicyclo[3.1.0]hexane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of 3-azabicyclo[3.1.0]hexane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3-azabicyclo[3.1.0]hexane, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: Why is my yield of 3-azabicyclo[3.1.0]hexane low or non-existent?

Answer: Low or no product yield can stem from several factors related to the catalyst, reaction conditions, or starting materials. Consider the following troubleshooting steps:

  • Catalyst Activity:

    • Catalyst Choice: The choice of catalyst is crucial. Different catalytic systems, such as those based on palladium, rhodium, or silver, exhibit varying efficacy depending on the specific substrates and reaction type (e.g., cyclopropanation, C-H activation).[1][2][3] For instance, dirhodium(II) catalysts are effective for cyclopropanation with ethyl diazoacetate, while palladium catalysts are used for cyclopropanation with N-tosylhydrazones.[1][2]

    • Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While lower catalyst loadings are desirable, they may not be sufficient for all substrates. For dirhodium(II)-catalyzed cyclopropanation, loadings as low as 0.005 mol% have been shown to be effective.[2][4] However, for other systems, a higher loading might be necessary. It is advisable to perform a catalyst loading screen to find the optimal concentration.

    • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required by the catalyst system.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact yield. For some dirhodium(II)-catalyzed reactions, increasing the temperature from room temperature to 70-90 °C dramatically improves the yield.[2] Conversely, some reactions may require lower temperatures to prevent side reactions or catalyst decomposition. An optimization study of the reaction temperature is recommended.

    • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reagents. Solvents like acetonitrile and 1,4-dioxane have been used successfully in some cycloaddition reactions.[5][6] A solvent screen is often a critical step in optimization.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Starting Materials:

    • Purity: Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions. Ensure the purity of your substrates and reagents.

    • Substrate Reactivity: The electronic and steric properties of the substituents on the starting materials can affect their reactivity.

Issue 2: Poor Diastereoselectivity

Question: How can I improve the diastereoselectivity of the 3-azabicyclo[3.1.0]hexane formation?

Answer: Achieving high diastereoselectivity is a common challenge. The following strategies can be employed to control the stereochemical outcome:

  • Catalyst and Ligand Selection: The choice of catalyst and, if applicable, the chiral ligand plays a pivotal role in determining diastereoselectivity.[4] For instance, in palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, high diastereoselectivity has been reported.[1] Chiral rhodium catalysts have also been shown to influence the exo/endo selectivity in cyclopropanation reactions.[4]

  • Reaction Temperature: Temperature can influence the transition state energies of the diastereomeric pathways. Lowering the reaction temperature often enhances diastereoselectivity, although it may also decrease the reaction rate.

  • Solvent Effects: The solvent can affect the conformation of the transition state and thus influence diastereoselectivity. Experimenting with a range of solvents with varying polarities is recommended.

  • Substrate Control: The steric bulk of the substituents on the starting materials can direct the approach of the reagents, leading to preferential formation of one diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 3-azabicyclo[3.1.0]hexane?

A1: Several catalytic systems have been successfully employed. The most common include:

  • Palladium-catalyzed cyclopropanation: This method often utilizes maleimides and N-tosylhydrazones to produce 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[1]

  • Rhodium-catalyzed cyclopropanation: Dirhodium(II) catalysts are effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings.[2][4]

  • Silver-catalyzed oxidative cyclopropanation: Silver(I) catalysts can be used for the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes.[3]

  • Copper-mediated cyclization: Copper-catalyzed systems can be used for the construction of the 3-azabicyclo[3.1.0]hexane skeleton through Michael addition followed by intramolecular cyclization.[7]

Q2: What are some common side reactions to be aware of during the synthesis?

A2: Depending on the reaction methodology, several side reactions can occur:

  • Formation of undesired stereoisomers: As discussed in the troubleshooting section, controlling diastereoselectivity can be a challenge.[4]

  • Decomposition of diazo compounds: In reactions utilizing diazo compounds, their decomposition can lead to byproducts if not efficiently trapped in the desired cyclopropanation reaction.

  • Homocoupling of reactants.

  • Ring-opening of the bicyclic product: The strained 3-azabicyclo[3.1.0]hexane ring system can be susceptible to cleavage under certain conditions.[8]

Q3: Are there any non-metal-catalyzed methods for the synthesis of 3-azabicyclo[3.1.0]hexane?

A3: Yes, photochemical methods have been developed. For instance, the photochemical decomposition of CHF2-pyrazolines provides an efficient route to CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives under mild conditions.[8][9]

Data Presentation

Table 1: Comparison of Catalytic Systems for 3-Azabicyclo[3.1.0]hexane Formation

Catalyst SystemStarting MaterialsKey Reaction ConditionsYield (%)Diastereoselectivity (exo:endo)Reference
Pd(OAc)₂ / XantphosMaleimides, N-tosylhydrazonesToluene, 80 °CHighHigh[1]
Rh₂(esp)₂N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate90 °C76-[2]
Rh₂(S-TPPTTL)₄N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate0.005 mol% catalyst5924:75[2]
Ag₂O1,6-enynesAir, 20 mol% catalystGood to Excellent-[3]
CuI / DBUAllylamines, Allenes-42-85-[7]

Experimental Protocols

Key Experiment: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate[2]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetraespinate [Rh₂(esp)₂]

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dried reaction flask under an inert atmosphere, add N-Boc-2,5-dihydropyrrole and the chosen anhydrous solvent.

  • Add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • Slowly add a solution of ethyl diazoacetate in the same anhydrous solvent to the reaction mixture over a period of several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by TLC or ¹H NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the 3-azabicyclo[3.1.0]hexane derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield of 3-Azabicyclo[3.1.0]hexane Q1 Check Catalyst System Start->Q1 Q2 Review Reaction Conditions Start->Q2 Q3 Verify Starting Materials Start->Q3 A1_1 Is the catalyst appropriate for the reaction? Q1->A1_1 A1_2 Is the catalyst loading optimized? Q1->A1_2 A1_3 Is the catalyst active (not deactivated)? Q1->A1_3 A2_1 Is the temperature optimized? Q2->A2_1 A2_2 Is the solvent appropriate? Q2->A2_2 A2_3 Is the reaction time sufficient? Q2->A2_3 A3_1 Are the starting materials pure? Q3->A3_1 A3_2 Is the substrate sufficiently reactive? Q3->A3_2 S1_1 Screen different catalysts (Pd, Rh, Ag, Cu) A1_1->S1_1 No S1_2 Perform a catalyst loading study A1_2->S1_2 No S1_3 Use pure reagents/solvents, run under inert atmosphere A1_3->S1_3 No S2_1 Screen a range of temperatures A2_1->S2_1 No S2_2 Perform a solvent screen A2_2->S2_2 No S2_3 Monitor reaction progress over time A2_3->S2_3 No S3_1 Purify starting materials A3_1->S3_1 No S3_2 Consider modifying substrate electronics/sterics A3_2->S3_2 No

Caption: Troubleshooting workflow for low or no product yield.

Diastereoselectivity_Optimization Start Poor Diastereoselectivity Factor1 Catalyst & Ligand Start->Factor1 Factor2 Reaction Temperature Start->Factor2 Factor3 Solvent Start->Factor3 Factor4 Substrate Start->Factor4 Action1 Screen chiral catalysts and ligands Factor1->Action1 Action2 Vary and optimize temperature (lower T often improves selectivity) Factor2->Action2 Action3 Screen solvents of varying polarity Factor3->Action3 Action4 Modify substrate sterics to favor one diastereomer Factor4->Action4 Outcome Improved Diastereoselectivity Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome

Caption: Key factors for optimizing diastereoselectivity.

References

Technical Support Center: Cbz Group Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the deprotection of the carboxybenzyl (Cbz or Z) group. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent and widely used method for removing a Cbz group is catalytic hydrogenation.[1] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[1] It is favored for its efficiency and clean reaction profile, as the byproducts, toluene and carbon dioxide, are volatile and easily removed.[1][2]

Q2: How do I choose the best Cbz deprotection method for my specific molecule?

The selection of an appropriate deprotection method is critical and depends on the functional groups present in your molecule.[3]

  • For substrates without sensitive functional groups: Catalytic hydrogenation is generally the preferred method due to its mild conditions and clean byproducts.[1][3]

  • For substrates with reducible groups: If your molecule contains functionalities sensitive to reduction, such as alkenes, alkynes, nitro groups, or aryl halides, non-reductive methods are recommended.[1][3] Acidic cleavage, for instance using HBr in acetic acid or milder conditions like AlCl₃ in hexafluoroisopropanol (HFIP), is a suitable alternative.[1][3][4] Nucleophilic cleavage offers another orthogonal strategy for highly sensitive substrates.[3][5]

Q3: What are the common side products to be aware of during Cbz deprotection?

The nature of side products is dependent on the deprotection method and the substrate:

  • Catalytic Hydrogenation:

    • Over-reduction: Unwanted reduction of other functional groups.[1]

    • N-Benzylation: Formation of an N-benzyl side product, which can occur if the reaction stalls or with insufficient hydrogen.[1][6]

  • Acidic Cleavage:

    • Alkylation: The benzyl cation intermediate can alkylate other sensitive functional groups.[1]

    • Acylation: If a carboxylic acid is used as the solvent (e.g., acetic acid), the newly deprotected amine can be acylated.[1]

Q4: Are there safety concerns with any Cbz deprotection methods?

Yes, certain methods pose safety risks. The use of Lewis acid-TMS-iodide can generate benzyl iodide, a genotoxic byproduct, and should be avoided, especially in late-stage synthesis of active pharmaceutical ingredients (APIs).[1] Safer alternatives include catalytic hydrogenation, milder acidic conditions (e.g., AlCl₃/HFIP), and nucleophilic cleavage with reagents like 2-mercaptoethanol.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during Cbz deprotection reactions.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenation

Question: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the potential causes and how can I resolve this?

Answer: This is a frequent challenge with several potential root causes. A systematic approach to troubleshooting is outlined below.

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Insufficient Hydrogen start->cause3 cause4 Poor Mixing start->cause4 solution1a Purify Substrate (Remove Sulfur) cause1->solution1a solution1b Consider Alternative Deprotection Method cause1->solution1b solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 solution3 Increase H2 Pressure cause3->solution3 solution4 Improve Agitation cause4->solution4 start Acetylated Side Product with HBr in Acetic Acid decision Is a non-nucleophilic solvent system an option? start->decision option1 Use HCl in a non-acetylating solvent (e.g., dioxane, isopropanol) decision->option1 Yes option2 Employ Milder Lewis Acid Conditions (AlCl3/HFIP) decision->option2 No/Alternative Needed step1 Dissolve Cbz-protected amine in solvent (e.g., MeOH) step2 Add Pd/C catalyst (5-10 wt%) step1->step2 step3 Evacuate flask and backfill with H2 gas step2->step3 step4 Stir vigorously at room temperature. Monitor reaction by TLC/LC-MS. step3->step4 step5 Filter through Celite to remove catalyst step4->step5 step6 Concentrate filtrate in vacuo step5->step6 step7 Purify crude product (if necessary) step6->step7

References

Navigating the Scale-Up Synthesis of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the scale-up synthesis of complex molecules like exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the intricacies of this process. The information is designed to directly address potential issues encountered during experimentation, ensuring a smoother and more efficient path to successful large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing the 3-azabicyclo[3.1.0]hexane core?

A1: The most prominently reported and scalable method is the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate, typically ethyl diazoacetate (EDA). This approach has been successfully scaled to gram quantities and can be adapted for the synthesis of the desired exo isomer through careful selection of the catalyst and reaction conditions. An alternative method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which has also been demonstrated on a gram scale.

Q2: How can I selectively synthesize the exo isomer over the endo isomer?

A2: The stereoselectivity of the cyclopropanation reaction is highly dependent on the choice of catalyst. For the rhodium-catalyzed reaction with ethyl diazoacetate, using a bridged tetracarboxylate catalyst such as dirhodium(II) tetra(esp) (Rh₂(esp)₂) has been shown to favor the formation of the exo product. Subsequent hydrolysis of the resulting ester under basic conditions can also favor the thermodynamically more stable exo-acid.

Q3: Is chromatographic purification necessary for the final product on a larger scale?

A3: Not necessarily. For the rhodium-catalyzed synthesis route, telescoped conditions have been developed that allow for the isolation of the product on a gram scale without the need for chromatographic purification. Purification methods such as Kugelrohr distillation have been successfully employed to isolate the cyclopropanated intermediate. One streamlined synthesis route also utilized distillation for purification of a key intermediate on a multi-gram scale.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: A significant safety concern is the use of ethyl diazoacetate, which is a potentially explosive and toxic reagent. While advances have been made in the in-situ generation of diazo compounds in flow systems, handling and storage of pre-formed diazoacetates require strict safety protocols. Additionally, some synthetic routes may involve other hazardous reagents, such as potentially explosive peroxides, which should be avoided in large-scale operations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclopropanation 1. Low reaction temperature.2. Suboptimal catalyst or catalyst loading.3. Incomplete reaction.1. Increase the reaction temperature. For the Rh₂(esp)₂-catalyzed reaction, temperatures around 90°C have been shown to significantly improve yields.2. Ensure the use of an appropriate catalyst for the desired stereoisomer (e.g., Rh₂(esp)₂ for exo). Optimize catalyst loading; while low loadings (e.g., 0.005 mol%) are possible, optimization may be required for your specific substrate and scale.3. Monitor the reaction progress by TLC or ¹H NMR to ensure complete consumption of the starting materials.
Poor exo/endo Selectivity 1. Incorrect catalyst choice.2. Reaction conditions not optimized for stereoselectivity.1. For rhodium-catalyzed cyclopropanation, utilize a catalyst known to favor the exo isomer, such as Rh₂(esp)₂.2. After the initial cyclopropanation, basic hydrolysis conditions can potentially be used to equilibrate to the thermodynamically favored exo-acid.
Difficulty in Product Isolation/Purification 1. Formation of water-soluble intermediates.2. Product instability during purification.1. If using a route that generates water-soluble intermediates, challenges in extraction and isolation can be expected on a larger scale. Consider alternative synthetic routes that avoid such intermediates.2. For thermally sensitive compounds, utilize purification techniques like Kugelrohr distillation at reduced pressure to minimize decomposition.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer in larger reaction vessels.2. Poor mixing.3. Reagent addition rate.1. Ensure adequate temperature control and monitoring within the reaction vessel. Hot spots can lead to side reactions and decomposition.2. Use appropriate stirring mechanisms to ensure homogeneous reaction mixtures, especially for heterogeneous reactions.3. For reactions involving highly reactive species like diazo compounds, a slow and controlled addition rate is crucial for maintaining reaction temperature and minimizing side reactions.

Experimental Protocols

Key Experiment: Scale-Up Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from literature procedures for the gram-scale synthesis of the 3-azabicyclo[3.1.0]hexane core.

Materials:

  • N-Cbz-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetra(esp) (Rh₂(esp)₂)

  • Anhydrous toluene

Procedure:

  • To a solution of N-Cbz-2,5-dihydropyrrole in anhydrous toluene, add the Rh₂(esp)₂ catalyst (e.g., 0.005 mol%).

  • Heat the mixture to 90°C with vigorous stirring.

  • Slowly add a solution of ethyl diazoacetate in toluene to the reaction mixture over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at 90°C and monitor its progress by TLC or ¹H NMR until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • The crude product, ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate, can be purified by Kugelrohr distillation.

Subsequent Hydrolysis to the Carboxylic Acid:

  • Dissolve the purified ester in a suitable solvent such as a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolate the this compound by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

Parameter Condition Result Reference
Catalyst Loading Rhodium(II) catalystAs low as 0.005 mol%
Reaction Temperature Rh₂(esp)₂-catalyzed cyclopropanation90°C
Isolated Yield (Gram Scale) Rh₂(esp)₂-catalyzed cyclopropanation90%
Diastereomeric Ratio (exo:endo) Rh₂(OAc)₄ catalystVaries with conditions
Diastereomeric Ratio (exo:endo) Rh₂(esp)₂ catalystFavors exo

Visualizing the Process

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Hydrolysis A N-Cbz-2,5-dihydropyrrole D Cyclopropanation (Toluene, 90°C) A->D B Ethyl Diazoacetate B->D C Rh₂(esp)₂ Catalyst C->D E Crude Ethyl exo-3-Cbz-3- azabicyclo[3.1.0]hexane-6-carboxylate D->E F Kugelrohr Distillation E->F G Purified Ester F->G H Hydrolysis (LiOH, THF/H₂O) G->H I Final Product: This compound H->I troubleshooting_guide Start Low Yield? Temp Increase Temperature to 90°C Start->Temp Yes Selectivity Poor exo/endo Ratio? Start->Selectivity No Catalyst Optimize Catalyst/Loading (e.g., Rh₂(esp)₂) Temp->Catalyst Time Increase Reaction Time Catalyst->Time CatalystSelect Use Stereoselective Catalyst (e.g., Rh₂(esp)₂) Selectivity->CatalystSelect Yes Purification Purification Issues? Selectivity->Purification No Equilibrate Consider Basic Equilibration CatalystSelect->Equilibrate Distill Use Kugelrohr Distillation Purification->Distill Yes Route Consider Alternative Route Purification->Route

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. This valuable structural motif is a key component in a range of biologically active compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions

Question: My 1,3-dipolar cycloaddition reaction between an azomethine ylide and a cyclopropene to form a 3-azabicyclo[3.1.0]hexane derivative is resulting in a low yield. How can I improve it?

Answer: Low yields in this reaction can often be attributed to suboptimal reaction conditions, particularly the choice of solvent and temperature. The stability and reactivity of the azomethine ylide are highly dependent on the reaction medium.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. Aprotic solvents are generally favored for this reaction. A screening of various solvents has shown that acetonitrile, 1,4-dioxane, and dimethylformamide (DMF) can provide good to moderate yields.[1][2] In contrast, protic solvents like methanol and ethanol have been found to be unsuitable as they can lead to the deprotonation of the azomethine ylide.[1][2][3]

  • Temperature Optimization: The reaction temperature should be carefully optimized. For the cycloaddition of the stable azomethine ylide derived from Ruhemann's purple with cyclopropenes, a temperature of 65 °C has been shown to be effective in aprotic solvents.[1][2]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the cyclopropene, as impurities can lead to side reactions and the formation of complex mixtures.

Table 1: Effect of Solvent on the Yield of a 1,3-Dipolar Cycloaddition Reaction

EntrySolventTemperature (°C)Yield (%)
1Toluene6545
21,4-Dioxane6567
3Acetonitrile6570
4DMF6561
5Methanol650
6Ethanol650

Data adapted from a study on the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes.[1][3]

Issue 2: Poor Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation

Question: I am struggling to control the stereoselectivity (exo/endo ratio) in the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates via dirhodium(II)-catalyzed cyclopropanation. What factors influence the diastereoselectivity?

Answer: Achieving high diastereoselectivity in this reaction is a common challenge. The choice of catalyst and subsequent work-up conditions are the primary factors that can be manipulated to favor the formation of either the exo or endo isomer.

Troubleshooting Steps:

  • Catalyst Selection: The dirhodium(II) catalyst plays a crucial role in determining the diastereomeric ratio. While achiral Rh(II) catalysts may lead to a nearly 1:1 mixture of exo and endo isomers, chiral catalysts can significantly favor one isomer over the other.[4] For instance, specific chiral dirhodium(II) catalysts can produce an exo/endo ratio of approximately 1:5.[4]

  • Telescoped Reaction Conditions: A telescoped approach, where the reaction is followed by a base-catalyzed epimerization or selective hydrolysis without intermediate purification, can be employed to selectively isolate one diastereomer.[5] This strategy can lead to excellent diastereomeric ratios (>30:1) without the need for chromatography.[4]

  • Reaction Temperature: The reaction temperature can also influence selectivity. An optimization study showed that for the Rh₂(esp)₂-catalyzed reaction, increasing the temperature from room temperature to 90 °C significantly improved the yield, which can indirectly impact the ease of isolating the desired diastereomer.[5]

Issue 3: Formation of Impurities and Side Reactions

Question: My synthesis is producing a complex mixture of products, making the purification of the desired 3-azabicyclo[3.1.0]hexane derivative difficult. What are the potential side reactions and how can I minimize them?

Answer: The formation of complex mixtures often arises from side reactions involving the starting materials or intermediates. In the context of 1,3-dipolar cycloadditions, the reactivity of the cyclopropene dipolarophile can be a significant factor.

Troubleshooting Steps:

  • Substituent Effects on Cyclopropene: The nature of the substituents on the cyclopropene ring can greatly influence its reactivity. For example, derivatives of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid have been found to be less active dipolarophiles, leading to poor yields or the formation of complex mixtures.[1] Consider using more reactive cyclopropenes if you are encountering this issue.

  • Reaction Conditions: As with low yield issues, optimizing reaction conditions (solvent, temperature, reaction time) can help to minimize side reactions by favoring the desired reaction pathway.

  • In Situ Generation of Reactive Species: For reactions involving highly reactive intermediates like azomethine ylides, in situ generation can be a valuable strategy to minimize decomposition and side reactions.[1][3]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane.[1][3]

  • To a solution of the stable azomethine ylide (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile), add the corresponding cyclopropene derivative (1.1 equivalents).

  • Stir the reaction mixture at the optimized temperature (e.g., 65 °C) for the required time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Protocol 2: Dirhodium(II)-Catalyzed Cyclopropanation

This protocol is a generalized procedure for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates.[4][5]

  • To a solution of N-Boc-2,5-dihydropyrrole (1 equivalent) in a suitable solvent (e.g., toluene), add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%).

  • Heat the mixture to the optimized temperature (e.g., 90 °C).

  • Slowly add a solution of ethyl diazoacetate (EDA) in a suitable solvent (e.g., toluene) to the reaction mixture over several hours.

  • After the addition is complete, continue to stir the reaction at the same temperature until the reaction is complete (monitored by TLC or NMR).

  • Cool the reaction mixture and proceed with the appropriate work-up for selective hydrolysis or epimerization to isolate the desired exo or endo isomer.

Visualized Workflows

experimental_workflow cluster_cycloaddition 1,3-Dipolar Cycloaddition Workflow start_cyclo Start: Azomethine Ylide & Cyclopropene react_cyclo Reaction in Aprotic Solvent (e.g., Acetonitrile) at 65°C start_cyclo->react_cyclo workup_cyclo Work-up: Solvent Removal react_cyclo->workup_cyclo purify_cyclo Purification: Recrystallization workup_cyclo->purify_cyclo product_cyclo Product: 3-Azabicyclo[3.1.0]hexane Derivative purify_cyclo->product_cyclo troubleshooting_flowchart start Low Yield in Synthesis check_solvent Is the solvent aprotic? start->check_solvent check_temp Is the temperature optimized? check_solvent->check_temp Yes use_aprotic Action: Switch to an aprotic solvent (e.g., ACN, Dioxane) check_solvent->use_aprotic No check_purity Are starting materials pure? check_temp->check_purity Yes optimize_temp Action: Optimize temperature (e.g., 65-90°C) check_temp->optimize_temp No purify_reagents Action: Purify starting materials check_purity->purify_reagents No success Improved Yield check_purity->success Yes use_aprotic->check_temp optimize_temp->check_purity purify_reagents->success

References

Technical Support Center: exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this constrained amino acid analog in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the rigid conformational constraint it imparts upon peptide structures.[1] Understanding its stability in various solution-based environments is critical for its successful application in synthesis, formulation, and biological assays. This guide will delve into the factors influencing its stability, potential degradation pathways, and methodologies for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this molecule is primarily influenced by three key structural features: the N-Cbz (benzyloxycarbonyl) protecting group, the strained bicyclo[3.1.0]hexane core, and the carboxylic acid moiety. Therefore, the main factors affecting its stability are:

  • pH: The pH of the solution can significantly impact the integrity of the Cbz group and the ionization state of the carboxylic acid.

  • Temperature: Elevated temperatures can accelerate degradation pathways, particularly for the thermally sensitive components of the molecule.[2]

  • Solvent: The choice of solvent can influence reaction rates and the solubility of the compound and any potential degradants.

  • Presence of Catalysts: Certain catalysts, particularly those used for hydrogenation, can cleave the Cbz group.[3][4]

  • Oxidizing and Reducing Agents: These agents can potentially interact with the molecule, leading to degradation.

Q2: How stable is the Cbz protecting group under different pH conditions?

A2: The Cbz group is known for its relative stability under a range of conditions, which is why it is a widely used protecting group in peptide synthesis.[5][6] However, it is not completely inert:

  • Acidic Conditions: The Cbz group is generally stable in mildly acidic media. However, it can be cleaved by strong acids, such as HBr in acetic acid.[6][7]

  • Basic Conditions: The Cbz group is robust under basic conditions, making it compatible with many reaction setups.[5] It is generally stable to hydrolysis under moderately alkaline conditions (e.g., pH 8-10) at room temperature.[7] However, prolonged exposure to strong bases at elevated temperatures can lead to cleavage.

  • Neutral Conditions: Under neutral pH at ambient temperature, the Cbz group is highly stable.

Q3: Is the bicyclo[3.1.0]hexane ring system stable?

A3: The bicyclo[3.1.0]hexane ring system possesses inherent ring strain due to the fusion of a cyclopropane and a cyclopentane ring.[8] Despite this, it is a relatively stable scaffold under many common experimental conditions.[9] However, its strained nature can make it susceptible to ring-opening reactions under certain harsh conditions, such as in the presence of strong electrophiles, nucleophiles, or upon significant thermal stress.[10][11] For most applications in solution at or near physiological conditions, the bicyclic core is expected to remain intact.

Q4: How does the carboxylic acid group influence the molecule's stability?

A4: The carboxylic acid group is generally stable. Its primary influence on the molecule's behavior in solution is its ionization state, which is pH-dependent. The pKa of a typical carboxylic acid is in the range of 4-5.[12] Below this pH, it will be predominantly in its protonated, neutral form (–COOH), while above this pH, it will exist as the deprotonated, anionic carboxylate (–COO⁻). This change in charge can affect the molecule's solubility and its interactions with other molecules or surfaces. The carboxylate form is stabilized by resonance.[13]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound in solution.

Problem Potential Cause Troubleshooting Steps
Loss of compound during a reaction or workup, as indicated by TLC or LC-MS. Unintended Cbz deprotection. - Avoid strongly acidic conditions (e.g., concentrated HCl, HBr/AcOH).- If hydrogenation is not the intended reaction, ensure no residual hydrogenation catalyst is present from previous steps.- Be cautious with certain Lewis acids which can cleave the Cbz group.[7]
Degradation of the bicyclic core. - Avoid extreme temperatures and harsh reagents.- If unexpected byproducts are observed, consider the possibility of ring-opening and perform structural elucidation (e.g., by NMR, MS/MS).
Poor solubility in aqueous buffers. The compound is in its protonated (less soluble) form. - Adjust the pH of the buffer to be above the pKa of the carboxylic acid (i.e., pH > 5) to form the more soluble carboxylate salt.- Consider the use of a co-solvent (e.g., DMSO, DMF) if the experimental conditions permit.
Inconsistent results in biological assays. Degradation of the compound in the assay medium over time. - Perform a time-course stability study of the compound in the specific assay buffer under the assay conditions (e.g., 37 °C).- Analyze samples at different time points by a stability-indicating method like HPLC to determine the rate of degradation.
Formation of an unexpected N-benzyl byproduct. Incomplete hydrogenolysis of the Cbz group. - This can occur during catalytic hydrogenation if the reaction stalls. Ensure sufficient hydrogen pressure and catalyst activity.[3]

Experimental Protocol: Assessing Solution Stability

This protocol provides a general framework for a forced degradation study to assess the stability of this compound in a specific solution.[14][15]

Objective:

To determine the stability of the target compound under various stress conditions (acidic, basic, oxidative, and thermal) in a chosen solvent or buffer system.

Materials:
  • This compound

  • Solvent/Buffer of interest (e.g., water, phosphate-buffered saline (PBS), acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., Acetonitrile and water with 0.1% trifluoroacetic acid)

  • pH meter

  • Incubator or water bath

Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in the incubator or water bath at an elevated temperature (e.g., 60 °C).

    • Control: Keep an aliquot of the stock solution at the intended storage temperature (e.g., 4 °C) protected from light.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each stress condition.

  • Sample Quenching (for acidic and basic conditions): Neutralize the acidic and basic samples to stop the degradation process before analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a gradient elution method to separate the parent compound from any potential degradants.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point for all conditions.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Plot the percentage of the remaining compound against time for each condition to visualize the degradation profile.

Visualizations

cluster_stability Factors Influencing Stability Molecule This compound Factors Stress Factors Molecule->Factors pH pH Factors->pH Acidity/Basicity Temperature Temperature Factors->Temperature Thermal Stress Solvent Solvent Factors->Solvent Solution Environment Catalysts Catalysts Factors->Catalysts e.g., Pd/C

Caption: Key factors affecting the stability of the molecule in solution.

cluster_workflow Stability Assessment Workflow A 1. Prepare Stock Solution B 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal) A->B C 3. Sample at Time Points B->C D 4. Quench Reaction (if needed) C->D E 5. Analyze by HPLC D->E F 6. Quantify Degradation E->F

Caption: Experimental workflow for assessing solution stability.

References

Technical Support Center: Synthesis of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions. The primary synthetic route involves the rhodium(II)-catalyzed cyclopropanation of N-Cbz-2,5-dihydropyrrole with an alkyl diazoacetate, followed by hydrolysis of the resulting ester.

Issue 1: Low Yield of the Desired exo-Cyclopropanated Product
Potential Cause Recommended Solution
Inactive Catalyst: The rhodium(II) catalyst is sensitive to air and moisture and can lose activity over time.- Use a fresh batch of rhodium(II) catalyst. - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents.
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and catalyst stability.- The optimal temperature is often catalyst-dependent. For Rh₂(OAc)₄, a temperature range of 25-40°C is common. For more robust catalysts like Rh₂(esp)₂, higher temperatures (up to 90°C) may improve yields.[1] - Monitor the reaction temperature closely.
Slow or Inefficient Addition of Diazoacetate: Rapid addition of the diazoacetate can lead to side reactions, such as dimerization.- Use a syringe pump for the slow, controlled addition of the alkyl diazoacetate to the reaction mixture containing the catalyst and the N-Cbz-2,5-dihydropyrrole.
Impure Starting Materials: Impurities in the N-Cbz-2,5-dihydropyrrole or the alkyl diazoacetate can inhibit the catalyst.- Ensure the purity of all starting materials by appropriate purification techniques (e.g., distillation, recrystallization) and confirm by analytical methods (NMR, GC).
Issue 2: Poor exo:endo Diastereoselectivity
Potential Cause Recommended Solution
Incorrect Rhodium(II) Catalyst: The ligand environment of the rhodium(II) catalyst plays a crucial role in determining the diastereoselectivity of the cyclopropanation.- For high exo-selectivity, dirhodium(II) catalysts with bulky ligands are often preferred. Rhodium(II) carboxylates such as rhodium(II) acetate [Rh₂(OAc)₄] or rhodium(II) octanoate [Rh₂(oct)₄] can provide good exo-selectivity. - The choice of catalyst can be critical. For instance, in similar systems, specific catalysts can be chosen to favor either the exo or endo product.[1]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.- Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are generally recommended. - Avoid coordinating solvents that can interact with the catalyst and alter its selectivity.
Suboptimal Temperature: The reaction temperature can affect the transition state energies for the formation of the exo and endo isomers.- Lowering the reaction temperature may improve exo-selectivity, although it might slow down the reaction rate. An optimization study may be necessary.
Issue 3: Presence of Unexpected Impurities
Potential Cause Recommended Solution
Dimerization of the Diazoacetate: The rhodium carbene intermediate can react with a second molecule of the diazoacetate to form dialkyl maleate and fumarate.- Ensure a slow addition rate of the diazoacetate. - Maintain a low concentration of the diazoacetate in the reaction mixture.
Reaction with Solvent: Some solvents can react with the highly reactive rhodium carbene.- Use inert solvents such as dichloromethane or toluene. Avoid aromatic solvents if C-H insertion is a concern.
Decomposition of the Product or Starting Material: The Cbz protecting group is generally stable but can be sensitive to certain conditions.- Ensure the reaction and work-up conditions are not overly acidic or basic, especially during the hydrolysis step. - The Cbz group is stable to the cyclopropanation conditions but can be removed by hydrogenolysis or strong acids.
Incomplete Hydrolysis: The ester to carboxylic acid conversion may not go to completion.- Ensure sufficient reaction time and appropriate temperature for the hydrolysis step. - Use an adequate excess of the hydrolyzing agent (e.g., LiOH, NaOH).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • endo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: The diastereomer of the desired product. Its formation is highly dependent on the reaction conditions.

  • Unreacted Starting Materials: N-Cbz-2,5-dihydropyrrole and the corresponding alkyl ester of the final product (if hydrolysis is incomplete).

  • Diazoacetate Dimers: Diethyl maleate and diethyl fumarate (if ethyl diazoacetate is used) can form as byproducts.

  • Solvent Adducts: In some cases, the carbene intermediate may react with the solvent.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A staining solution (e.g., potassium permanganate) is useful for visualizing the spots on a TLC plate. For LC-MS, monitor the disappearance of the starting materials and the appearance of the product mass.

Q3: What analytical techniques are recommended for determining the purity and diastereomeric ratio of the final product?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the diastereomeric ratio by integrating the signals unique to the exo and endo isomers.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method, possibly on a chiral or a suitable C18 column, can separate the exo and endo isomers, allowing for their quantification.

Q4: Can I use a different protecting group instead of Cbz?

A4: Yes, other nitrogen protecting groups like tert-butyloxycarbonyl (Boc) are commonly used for this reaction. The choice of protecting group may influence the reaction conditions and the deprotection strategy in subsequent synthetic steps. The synthesis of the Boc-protected analogue has been well-described and can proceed with high diastereoselectivity.[1]

Quantitative Data Summary

The following table summarizes illustrative data for a typical synthesis, highlighting key parameters and potential outcomes. Actual results may vary depending on the specific experimental conditions.

Parameter Condition A (Optimized for exo) Condition B (Suboptimal)
Rhodium(II) Catalyst Rh₂(OAc)₄Rh₂(OAc)₄
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 25°C50°C
Diazoacetate Addition Time 4 hours1 hour
Typical Yield of Cyclopropane Ester 85-95%60-70%
exo:endo Ratio >95:580:20
Diazoacetate Dimer Impurity <1%5-10%

Experimental Protocols

Key Experiment: Rhodium(II)-Catalyzed Cyclopropanation

This protocol is adapted from established procedures for similar substrates and should be optimized for the specific scale and equipment used.

Materials:

  • N-Cbz-2,5-dihydropyrrole

  • Ethyl diazoacetate (or other alkyl diazoacetate)

  • Rhodium(II) acetate [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen inlet.

  • Dissolve N-Cbz-2,5-dihydropyrrole (1.0 eq) and Rh₂(OAc)₄ (0.5-1.0 mol%) in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous DCM in the dropping funnel.

  • Add the ethyl diazoacetate solution dropwise to the stirred solution of the pyrrole derivative and catalyst over 4-6 hours at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. The crude product, ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate, can be purified by column chromatography on silica gel or used directly in the next step if the purity is high.

Key Experiment: Hydrolysis of the Ester

Materials:

  • Crude or purified ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the cyclopropane ester in a mixture of THF (or MeOH) and water.

  • Add an excess of LiOH (or NaOH) (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the reaction progress by TLC/LC-MS.

  • Once the hydrolysis is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis N-Cbz-2,5-dihydropyrrole N-Cbz-2,5-dihydropyrrole Ethyl_exo_ester Ethyl exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate N-Cbz-2,5-dihydropyrrole->Ethyl_exo_ester Ethyl_diazoacetate Ethyl diazoacetate Ethyl_diazoacetate->Ethyl_exo_ester Rh_catalyst Rh₂(OAc)₄ Rh_catalyst->Ethyl_exo_ester Final_Product This compound Ethyl_exo_ester->Final_Product LiOH_H2O LiOH, H₂O/THF LiOH_H2O->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Yes Poor_Selectivity Poor exo:endo Ratio? Start->Poor_Selectivity No Low_Yield->Poor_Selectivity No Check_Catalyst Check Catalyst Activity (Fresh, Inert Atmosphere) Low_Yield->Check_Catalyst Yes Impurities Other Impurities? Poor_Selectivity->Impurities No Change_Catalyst Screen Rhodium Catalysts (e.g., bulky ligands) Poor_Selectivity->Change_Catalyst Yes Slow_Addition Ensure Slow Diazo Addition (Minimize Dimerization) Impurities->Slow_Addition Yes Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Addition Slow Diazoacetate Addition Check_Temp->Check_Addition Change_Solvent Use Non-coordinating Solvent (DCM, Toluene) Change_Catalyst->Change_Solvent Lower_Temp Lower Reaction Temperature Change_Solvent->Lower_Temp Check_Solvent Use Inert Solvent Slow_Addition->Check_Solvent Check_Hydrolysis Optimize Hydrolysis Conditions Check_Solvent->Check_Hydrolysis

Caption: Troubleshooting workflow for the synthesis.

References

Validation & Comparative

Unveiling the Biological Landscape of 3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, with derivatives showing activity as T-type calcium channel inhibitors, glycine transporter (GlyT1) inhibitors, and µ-opioid receptor ligands.[1][2][3] Although methods for the stereoselective synthesis of both exo- and endo-isomers have been developed, published research on the biological activity of derivatives almost exclusively focuses on compounds synthesized from the exo-isomer. This suggests that the spatial orientation of the carboxylic acid group, or derivatives thereof, in the exo position may be more favorable for binding to the respective biological targets.

Comparative Biological Activities of Exo- and Endo-3-Azabicyclo[3.1.0]hexane Derivatives

The following table summarizes the biological activities of various derivatives of 3-azabicyclo[3.1.0]hexane, highlighting the consistent use of the exo-isomer in the development of potent modulators of key biological targets.

Biological TargetDerivative ClassIsomer UsedKey FindingsReference
T-type Calcium Channels 6-Pyrazoylamido-3N-substituted derivativesExoDevelopment of potent and selective T-type calcium channel inhibitors for the potential treatment of neuropathic pain.[4]
Glycine Transporter 1 (GlyT1) Novel scaffold-hopped derivativesExoDiscovery of potent GlyT1 inhibitors with good CNS penetration, showing potential for schizophrenia treatment.[3]
µ-Opioid Receptor Novel achiral ligandsNot specifiedDesign of potent µ-opioid receptor ligands for the potential treatment of pruritus.[1]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental methodologies for key assays are crucial. Below is a representative protocol for a T-type calcium channel inhibition assay.

Whole-cell Patch Clamp Electrophysiology for T-type Calcium Channel Inhibition

This protocol is adapted from studies on T-type calcium channel inhibitors.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with plasmids encoding the desired human T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3) and a green fluorescent protein (GFP) marker using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Electrophysiological recordings are performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The external solution contains (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, and 10 HEPES, with the pH adjusted to 7.4 with TEA-OH.

  • The internal pipette solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with CsOH.

  • T-type calcium currents are evoked by a voltage step to -30 mV for 200 ms from a holding potential of -100 mV.

3. Data Analysis:

  • The inhibitory effect of the test compounds is determined by applying various concentrations of the compound to the external solution.

  • The peak current amplitude in the presence of the compound is compared to the control current amplitude.

  • The concentration-response data are fitted to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathways of the primary biological targets of 3-azabicyclo[3.1.0]hexane derivatives and a typical experimental workflow for their evaluation.

T_type_Calcium_Channel_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cav3 T-type Ca²⁺ Channel (e.g., CaV3.1, CaV3.2) Ca_influx Ca²⁺ Influx Cav3->Ca_influx Depolarization Membrane Depolarization Depolarization->Cav3 activates Calmodulin Calmodulin Ca_influx->Calmodulin CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Calmodulin->CaMK Gene_Expression Gene Expression (e.g., for neuronal excitability, proliferation) CaMK->Gene_Expression Exo_Deriv Exo-3-azabicyclo[3.1.0]hexane Derivative Exo_Deriv->Cav3 inhibits

T-type Calcium Channel Inhibition Pathway.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse GlyT1 Glycine Transporter 1 (GlyT1) Glycine_Reuptake Glycine Reuptake GlyT1->Glycine_Reuptake NMDA_R NMDA Receptor Neuronal_Activity Enhanced Neuronal Activity / Synaptic Plasticity NMDA_R->Neuronal_Activity Synaptic_Glycine Synaptic Glycine Synaptic_Glycine->GlyT1 is transported by Synaptic_Glycine->NMDA_R co-activates Exo_Deriv Exo-3-azabicyclo[3.1.0]hexane Derivative Exo_Deriv->GlyT1 inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation Synthesis Stereoselective Synthesis of Exo/Endo Isomers Purification Separation & Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., Binding, Functional) Characterization->In_Vitro Cell_Based Cell-Based Assays (e.g., Patch Clamp) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Animal models of disease) Cell_Based->In_Vivo Data_Analysis Data Analysis (IC50/Ki Determination, SAR) In_Vivo->Data_Analysis

References

A Comparative Guide to Cbz vs. Boc Protecting Groups in 3-Azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character. The synthesis of derivatives of this scaffold invariably requires the use of nitrogen protecting groups. Among the most common are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. The choice between Cbz and Boc can significantly impact the overall efficiency and practicality of a synthetic route. This guide provides an objective, data-driven comparison of these two protecting groups in the context of 3-azabicyclo[3.1.0]hexane synthesis, supported by experimental protocols.

Quantitative Comparison of Cbz and Boc Protecting Groups

The following table summarizes the key quantitative parameters for the protection of a generic 3-azabicyclo[3.1.0]hexane precursor and the subsequent deprotection, based on representative literature data for similar bicyclic amines.

ParameterCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl Dicarbonate (Boc₂O)
Typical Protection Yield ~95%~90%
Protection Conditions Mildly basic (e.g., NaHCO₃, aq. THF)Mildly basic (e.g., NaHCO₃, aq. THF)
Deprotection Method Catalytic HydrogenolysisAcidolysis
Deprotection Reagents H₂, Pd/CTrifluoroacetic Acid (TFA) or HCl
Typical Deprotection Yield ~90%~83%[1]
Key Advantages Stable to acidic and basic conditions.[2]Easily removed with acid.[3]
Key Disadvantages Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups (e.g., alkenes, alkynes).[4]Labile to strong acids, which may not be suitable for acid-sensitive substrates.[5]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of 3-azabicyclo[3.1.0]hexane. Optimal conditions may vary depending on the specific substrate and scale.

Cbz Protection of 3-Azabicyclo[3.1.0]hexane

Materials:

  • 3-Azabicyclo[3.1.0]hexane hydrochloride

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 3-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-3-azabicyclo[3.1.0]hexane.[6]

Boc Protection of 3-Azabicyclo[3.1.0]hexane

Materials:

  • 3-Azabicyclo[3.1.0]hexane hydrochloride

  • Di-tert-butyl Dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 3-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-azabicyclo[3.1.0]hexane.[3]

Cbz Deprotection (Hydrogenolysis)

Materials:

  • N-Cbz-3-azabicyclo[3.1.0]hexane

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • Dissolve N-Cbz-3-azabicyclo[3.1.0]hexane (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-azabicyclo[3.1.0]hexane.[2]

Boc Deprotection (Acidolysis)

Materials:

  • N-Boc-3-azabicyclo[3.1.0]hexane

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-3-azabicyclo[3.1.0]hexane (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-azabicyclo[3.1.0]hexane.[1]

Visualized Workflows and Comparisons

To further elucidate the synthetic pathways and the logical relationship between the choice of protecting group and the synthetic strategy, the following diagrams are provided.

G cluster_cbz Cbz Protection Route cluster_boc Boc Protection Route precursor_cbz 3-Azabicyclo[3.1.0]hexane cbz_protected N-Cbz-3-azabicyclo[3.1.0]hexane precursor_cbz->cbz_protected Cbz-Cl, NaHCO₃ THF/H₂O, ~95% Yield deprotected_cbz 3-Azabicyclo[3.1.0]hexane cbz_protected->deprotected_cbz H₂, Pd/C MeOH, ~90% Yield precursor_boc 3-Azabicyclo[3.1.0]hexane boc_protected N-Boc-3-azabicyclo[3.1.0]hexane precursor_boc->boc_protected Boc₂O, NaHCO₃ THF/H₂O, ~90% Yield deprotected_boc 3-Azabicyclo[3.1.0]hexane boc_protected->deprotected_boc TFA, DCM ~83% Yield

Caption: Synthetic pathways for Cbz and Boc protection/deprotection.

G cluster_cbz_props Cbz Properties cluster_boc_props Boc Properties Protecting_Group Protecting Group Choice Cbz Cbz (Carboxybenzyl) Protecting_Group->Cbz Boc Boc (tert-Butoxycarbonyl) Protecting_Group->Boc Cbz_Stability High Stability (Acid & Base) Cbz->Cbz_Stability leads to Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Cbz->Cbz_Deprotection removed by Boc_Stability Base Stable, Acid Labile Boc->Boc_Stability leads to Boc_Deprotection Acidolysis (TFA, HCl) Boc->Boc_Deprotection removed by

Caption: Key properties comparison of Cbz and Boc protecting groups.

References

Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif that has proven to be a valuable component in the design of a diverse range of pharmacologically active agents. Its unique three-dimensional structure allows for precise orientation of substituents, leading to high-affinity and selective interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.0]hexane derivatives across several important target classes, supported by available experimental data and detailed methodologies for key assays.

Modulators of the Opioid System: μ-Opioid Receptor Ligands

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as potent and selective ligands for the μ-opioid receptor, with potential applications in treating conditions like pruritus.[1] The SAR studies in this area have focused on modifications to a lead structure to achieve picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.[1]

Structure-Activity Relationship Summary
Structural ModificationEffect on μ-Opioid Receptor AffinityReference Compound Example
Introduction of specific substituents on the bicyclic coreLeads to picomolar binding affinitySpecific compound structures not detailed in abstract
Alterations to achieve selectivityHigh selectivity for μ over δ and κ receptorsSpecific compound structures not detailed in abstract

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to opioid receptors expressed in cell membranes.[2][3]

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective μ-opioid receptor agonist).

  • Non-specific binding competitor: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.[2]

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add membrane preparation, [³H]DAMGO, and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]DAMGO, and a high concentration of naloxone.

    • Competition Binding: Add membrane preparation, [³H]DAMGO, and varying concentrations of the 3-azabicyclo[3.1.0]hexane test compound.

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition binding data.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Antidiabetic Agents: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The conformational rigidity of the 3-azabicyclo[3.1.0]hexane core has been exploited to develop novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4] Research in this area has explored the introduction of N-(aryl or heteroaryl) substituents to enhance potency and selectivity.[4][5]

Structure-Activity Relationship Summary
Structural ModificationEffect on DPP-IV InhibitionReference Compound Example
N-substitution with aryl or heteroaryl groupsPotent DPP-IV inhibitionSpecific compound structures not detailed in abstract
Conformational restriction at the P2 regionImproved selectivity against related proteasesSpecific compound structures not detailed in abstract

Experimental Protocol: DPP-IV Inhibitor Screening Assay

This is a fluorescence-based assay to screen for DPP-IV inhibitors.[6][7]

Materials:

  • Recombinant human DPP-IV enzyme.

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC).

  • Assay Buffer: Tris-HCl buffer, pH 8.0.

  • Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, DPP-IV enzyme solution, and either the test compound or a solvent control.

    • Include wells for a positive control inhibitor.

  • Incubation:

    • Pre-incubate the enzyme with the test compounds for a set period at 37°C.

  • Initiation of Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Incubate the plate for 30 minutes at 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The cleavage of the substrate by DPP-IV releases free AMC, which is fluorescent.

  • Data Analysis:

    • Calculate the percent inhibition of DPP-IV activity for each test compound concentration relative to the control.

    • Determine the IC50 value for each active compound.

Central Nervous System (CNS) Agents: Triple Reuptake Inhibitors

A significant area of investigation for 3-azabicyclo[3.1.0]hexane derivatives is their development as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[8][9] These compounds have potential as broad-spectrum antidepressants.[10] The SAR for this class is guided by a pharmacophore model, with specific substitutions on the aryl and alkoxyalkyl moieties being crucial for potent and selective inhibition of the three transporters.[8][11]

Structure-Activity Relationship Summary
Structural ModificationEffect on Transporter InhibitionRepresentative CompoundIC50 (nM) [¹³]
1-(3,4-dichlorophenyl) substitutionPotent inhibition of SERT, NET, and DATDOV 216,303SERT: 14, NET: 20, DAT: 78
Variations in aryl and alkoxyalkyl groupsModulates potency and selectivity for SERT, NET, and DATSpecific compound data not fully available in abstracts-

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This is a fluorescence-based assay to measure the uptake of neurotransmitters by their respective transporters expressed in cells.[12][13][14]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • A fluorescent substrate that mimics biogenic amine neurotransmitters.

  • A masking dye to reduce extracellular fluorescence.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing cells in a 96- or 384-well plate and allow them to adhere.

  • Compound Incubation:

    • Treat the cells with various concentrations of the 3-azabicyclo[3.1.0]hexane test compounds for a short period.

  • Uptake Measurement:

    • Add the fluorescent substrate and masking dye solution to the wells.

    • Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. The uptake of the fluorescent substrate by the transporters leads to an increase in fluorescence inside the cells.

  • Data Analysis:

    • Calculate the rate of uptake for each condition.

    • Determine the IC50 value for the inhibition of transporter activity for each test compound.

Experimental Protocol: Rat Forced Swim Test

This in vivo behavioral test is used to assess the antidepressant-like activity of compounds.[5][9][11][15][16]

Materials:

  • Male Sprague-Dawley rats.

  • A cylindrical container filled with water (24-30°C) to a depth where the rat cannot touch the bottom.[9][15]

  • Video recording and analysis software.

Procedure:

  • Pre-test Session:

    • On day one, place each rat in the water cylinder for a 15-minute period. This is to induce a state of learned helplessness.[5]

  • Drug Administration:

    • On day two, administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) to the rats.

  • Test Session:

    • After a specified pre-treatment time, place the rats back into the water cylinder for a 5-minute test session.[5]

    • Record the session for later analysis.

  • Behavioral Scoring:

    • Score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing.

  • Data Analysis:

    • A significant decrease in the duration of immobility in the test compound group compared to the vehicle control group is indicative of an antidepressant-like effect.[5]

Other Important Target Classes

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is further demonstrated by its application in developing ligands for other significant biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Derivatives have been optimized as potent and selective antagonists of the α4β2 nAChR, with potential for treating depression.[3][17][18] The SAR was driven by in vitro affinity at the α4β2 receptor and selectivity against the α3β4 subtype.[17][18]

Sigma Receptor Ligands

1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as ligands for σ1 and σ2 receptors.[19] N-substitution with bulky alkyl groups was found to increase binding affinity.[19]

Anticancer Agents

Certain spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have shown antiproliferative activity against various tumor cell lines.[15][20] The mechanism may involve pathways such as STAT3/p-STAT3-JAK2/p-JAK2 and the MDM2/p53 complex.[15]

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SAR_Design SAR-Guided Design & Synthesis Hit_ID->SAR_Design In_Vitro In Vitro Assays (Binding, Functional) SAR_Design->In_Vitro ADME_Tox ADME/Tox Screening In_Vitro->ADME_Tox ADME_Tox->SAR_Design In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling Pathway: Mechanism of Triple Reuptake Inhibition

Triple_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT Reuptake DA_R DA Receptor DA->DA_R Binding NE Norepinephrine NET NET NE->NET Reuptake NE_R NE Receptor NE->NE_R Binding SER Serotonin SERT SERT SER->SERT Reuptake SER_R 5-HT Receptor SER->SER_R Binding Vesicle Vesicles Vesicle->DA Vesicle->NE Vesicle->SER TRI TRI TRI->DAT Inhibition TRI->NET Inhibition TRI->SERT Inhibition

Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI).

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold represents a privileged structure in medicinal chemistry, enabling the development of potent and selective modulators for a wide array of biological targets. The rigid nature of this bicyclic system provides a fixed orientation for substituents, which is crucial for optimizing interactions with receptor binding pockets and enzyme active sites. The diverse pharmacological profiles, ranging from CNS agents to antidiabetics and anticancer therapeutics, highlight the broad applicability of this chemical motif. Further exploration of the chemical space around the 3-azabicyclo[3.1.0]hexane core, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of novel and improved therapeutic agents.

References

A Comparative Guide to exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid and Other Proline Mimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline and its analogs are crucial building blocks in medicinal chemistry, prized for their unique conformational properties that influence the structure and function of peptides and proteins. This guide provides a detailed comparison of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally constrained proline mimetic, with other notable proline analogs. The comparison focuses on their structural features, conformational analysis, and potential as inhibitors of key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP), both significant targets in drug discovery.

Introduction to Proline Mimetics

Proline's distinctive cyclic structure imparts significant rigidity to peptide backbones, making it a critical residue for inducing specific secondary structures like β-turns and polyproline helices.[1] Proline mimetics are designed to replicate or further constrain the conformational properties of proline, offering advantages in drug design such as enhanced metabolic stability, improved receptor binding affinity, and controlled bioavailability.[2] These analogs range from simple substituted prolines to more complex bicyclic and spirocyclic systems.[2]

This compound belongs to the class of bicyclic proline mimetics, which are of particular interest due to their rigid scaffold. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to higher potency and selectivity for its biological target.

Conformational Analysis

The therapeutic efficacy of proline mimetics is intrinsically linked to their conformational preferences. The bicyclo[3.1.0]hexane core of the title compound significantly restricts the puckering of the five-membered ring, a key conformational feature of proline.

Studies on the 3-azabicyclo[3.1.0]hexane system have shown that it can effectively mimic the poly-L-proline type II (PPII) conformation, which is crucial for many protein-protein interactions. NMR studies on oligomers of related 3-azabicyclo[3.1.0]hexane-based amino acids are consistent with a populated PPII conformation.

Comparative Biological Activity: Focus on Enzyme Inhibition

While direct comparative biological data for this compound is limited in the public domain, we can infer its potential by examining the activity of structurally related compounds and comparing them to other proline mimetics against common targets like DPP-4 and Prolyl Oligopeptidase.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for type 2 diabetes. Many DPP-4 inhibitors incorporate proline-like moieties to interact with the S1 subsite of the enzyme's active site.

The 3-azabicyclo[3.1.0]hexane scaffold has been explored for the development of novel DPP-4 inhibitors.[3] The rigid conformation of this scaffold can lead to potent and selective inhibition.

Below is a table comparing the DPP-4 inhibitory activity of various proline mimetics. It is important to note that the assay conditions can vary between studies, which may affect the absolute IC50 values.

Proline Mimetic ClassCompound/ScaffoldTargetIC50 ValueReference
Bicyclic Proline MimeticsN-(aryl/heteroaryl)-3-azabicyclo[3.1.0]hexane derivativesDPP-4Not specified, but explored as novel inhibitors[3]
Pyrrolidine-basedDiprotin A (Ile-Pro-Ile)DPP-424.7 µM[4]
Pyrrolidine-basedPhe-Leu-Gln-ProDPP-465.3 ± 3.5 µM[5]
DipeptidesTrp-ArgDPP-4<45 µM[6]
DipeptidesTrp-LysDPP-4<45 µM[6]
DipeptidesTrp-LeuDPP-4<45 µM[6]
Piperidine-basedPiperidine-3-carboxylic acid derivativesDPP-4Showed greater efficacy than L-proline derivatives[7]
Triazole-basedβ-amino amides with triazolopiperazineDPP-42 nM[7]
Thiazoloquinazoline-basedThiazole-clubbed quinazoline derivativesDPP-41.12 nM[7]

Prolyl Oligopeptidase (POP) Inhibition

POP is another serine protease implicated in neurological disorders, and its inhibitors often feature proline-like structures. While specific data for the title compound is unavailable, other proline mimetics have shown potent POP inhibition.

Proline Mimetic ClassCompound/ScaffoldTargetIC50/Ki ValueReference
Pyrrolidine-basedIsophthalic acid bis(L-prolyl-pyrrolidine) amidePOPPotent inhibitor[1]
Pyrrolidine-basedInhibitor with CHO group at P1POPKi = 0.1 - 11.8 nM[8]
Pyrrolidine-basedInhibitor with CN group at P1POPKi = 0.1 - 11.8 nM[8]
Pyrrolidine-basedInhibitor with COCH2OH group at P1POPKi = 0.1 - 11.8 nM[8]

Experimental Protocols

DPP-4 Inhibition Assay (General Protocol)

A common method for determining DPP-4 inhibitory activity is a fluorescence-based assay.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0).

    • Test compounds (proline mimetics) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate (black, for fluorescence readings).

    • Fluorescence microplate reader.

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer at 37°C for a defined period (e.g., 10-15 minutes).

    • The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate.

    • The fluorescence of the liberated AMC is monitored over time (e.g., 30-60 minutes) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.

    • The rate of reaction is calculated from the linear portion of the fluorescence versus time plot.

    • The percent inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The inhibition of DPP-4 by proline mimetics has a direct impact on the incretin signaling pathway, which is crucial for glucose homeostasis. The following diagram, generated using Graphviz, illustrates this pathway.

DPP4_Incretin_Pathway cluster_gut Gut (Post-meal) cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release GIP Release GIP Release Food Intake->GIP Release Insulin Release (β-cells) Insulin Release (β-cells) GLP-1 Release->Insulin Release (β-cells) stimulates Glucagon Suppression (α-cells) Glucagon Suppression (α-cells) GLP-1 Release->Glucagon Suppression (α-cells) stimulates DPP-4 DPP-4 GLP-1 Release->DPP-4 inactivated by GIP Release->Insulin Release (β-cells) stimulates GIP Release->DPP-4 inactivated by Glucose Uptake (Muscle, Fat) Glucose Uptake (Muscle, Fat) Insulin Release (β-cells)->Glucose Uptake (Muscle, Fat) promotes Glucose Production Glucose Production Glucagon Suppression (α-cells)->Glucose Production inhibits Proline Mimetics Proline Mimetics Proline Mimetics->DPP-4 inhibit

References

A Comparative Guide to Alternative Scaffolds for 3-Azabicyclo[3.1.0]hexane in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. The 3-azabicyclo[3.1.0]hexane core is a well-established and valuable scaffold, particularly in the development of central nervous system (CNS) agents, due to its rigid, three-dimensional structure that can present substituents in well-defined spatial orientations. Its conformational constraint often leads to improved binding affinity and selectivity for biological targets.[1][2] This guide provides a comparative analysis of viable alternative scaffolds to 3-azabicyclo[3.1.0]hexane, offering experimental data and detailed protocols to inform rational drug design.

Featured Alternative Scaffolds

This guide focuses on three principal alternatives to the 3-azabicyclo[3.1.0]hexane scaffold:

  • Tropane ([3.2.1]Bicyclic System): A bicyclic amine with a well-defined stereochemistry, famously found in cocaine and atropine. Its rigid structure is a common motif in CNS drug discovery for targeting transporters and receptors.

  • 3-Azabicyclo[3.2.0]heptane: A fused bicyclic system that offers a different spatial arrangement of substituents compared to the [3.1.0] system, potentially leading to altered target engagement and physicochemical properties.[3]

  • Piperidine: While a monocyclic system, it is often considered a bioisosteric replacement for the bicyclic core of 3-azabicyclo[3.1.0]hexane, offering synthetic tractability and the potential for improved properties such as solubility.

Comparative Analysis of Physicochemical and Biological Properties

The following tables summarize key quantitative data for compounds containing the 3-azabicyclo[3.1.0]hexane scaffold and its alternatives. The data has been compiled from various sources and is intended for comparative purposes. Direct comparisons are most informative when data is generated within the same study under identical experimental conditions.

Table 1: In Vitro Biological Activity

ScaffoldCompound ExampleTargetAssay TypeIC50 / Ki (nM)Source
3-Azabicyclo[3.1.0]hexane EB-1020Dopamine Transporter (DAT)Radioligand Binding38[4]
3-Azabicyclo[3.1.0]hexane BicifadineNorepinephrine Transporter (NET)Radioligand Binding6[5]
3-Azabicyclo[3.1.0]hexane BicifadineSerotonin Transporter (SERT)Radioligand Binding83[5]
Tropane GBR 12909Dopamine Transporter (DAT)Radioligand Binding1.1[6]
Tropane (S)-DuloxetineSerotonin Transporter (SERT)Reuptake Inhibition11[7]
3-Azabicyclo[3.2.0]heptane Belaperidone AnalogD2 ReceptorRadioligand Binding~10[3]
Piperidine VariousBacterial Type II TopoisomeraseEnzyme InhibitionVaries[8]

Table 2: Pharmacokinetic Properties

ScaffoldCompound ExampleParameterValueSpeciesSource
3-Azabicyclo[3.1.0]hexane BicifadineOral Bioavailability>30%Rat[9]
3-Azabicyclo[3.1.0]hexane BicifadineBrain/Blood Ratio>4Rat[9]
Tropane Not SpecifiedOral AbsorptionGenerally Poor for 3-amino-piperidine derivativesRodents[10]
Bicyclic Peptides Not SpecifiedSerum StabilityHighHuman[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and direct comparison of novel compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[12][13][14][15][16]

Materials:

  • Pooled human liver microsomes

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

  • Add liver microsomes (final concentration 0.5 mg/mL) to the wells of a 96-well plate.

  • Add the test compound working solution to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

This assay predicts the passive diffusion of a compound across the blood-brain barrier.[17][18][19][20][21]

Materials:

  • PAMPA sandwich plate (donor and acceptor plates)

  • Porcine brain lipid extract in an organic solvent

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound (10 mM stock in DMSO)

  • Lucifer Yellow (for membrane integrity testing)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.

  • Add buffer to the acceptor plate wells.

  • Prepare the donor solution by diluting the test compound in buffer (final DMSO concentration <1%).

  • Add the donor solution to the donor plate wells.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Visualizing Key Concepts in Drug Discovery

Diagrams generated using Graphviz (DOT language) illustrate important pathways and workflows relevant to the evaluation of these scaffolds.

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitor Action Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (reuptake) DAT->Dopamine_in Dopamine_out->DAT Binding D2_Receptor D2 Receptor Dopamine_out->D2_Receptor Binding Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Scaffold_Compound Bicyclic Amine (e.g., 3-azabicyclo[3.1.0]hexane, Tropane) Scaffold_Compound->DAT Blockade HTS_Workflow Compound_Library Compound Library (Diverse Scaffolds) Primary_Screen Primary High-Throughput Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Miniaturization Assay_Development->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response SAR_Expansion Structure-Activity Relationship (SAR) Expansion Dose_Response->SAR_Expansion Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Expansion->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

References

A Senior Application Scientist's Guide to the NMR Validation of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction: Beyond the Spectrum – A Framework for Absolute Confidence

In the realm of medicinal chemistry, the 3-azabicyclo[3.1.0]hexane scaffold is a privileged motif, prized for its rigid, three-dimensional structure that allows for the precise orientation of pharmacophoric elements. When synthesizing derivatives such as exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, the synthetic chemist is faced with a critical challenge: unambiguous confirmation of the structure, particularly the exo stereochemistry of the carboxylic acid relative to the pyrrolidine ring.

This guide is designed to move beyond a simple checklist of expected peaks. It provides a comprehensive strategy for the validation of your target molecule using a suite of modern NMR techniques. We will delve into the causality behind experimental choices, demonstrating how each experiment forms a piece of a self-validating analytical puzzle. Our approach is grounded in the fundamental principles of NMR and supported by data from analogous systems, providing you with a robust framework to confirm the identity and stereochemistry of your compound with the highest degree of confidence.

The Structural Hypothesis: What We Expect to See and Why

Before acquiring any data, a seasoned scientist forms a hypothesis. Based on the known effects of substituents and ring strain in similar systems, we can predict the key features of the ¹H and ¹³C NMR spectra.

The core of our molecule is the bicyclo[3.1.0]hexane system. The cyclopropane ring introduces significant ring strain, which has predictable effects on the chemical shifts of the bridgehead protons and carbons (H1, H5, C1, C5) and the cyclopropyl proton and carbon (H6, C6). These are typically shifted upfield compared to analogous cyclopentane systems. The carboxybenzyl (Cbz) protecting group and the carboxylic acid are electron-withdrawing and will deshield adjacent nuclei.

The crucial stereochemical question is the exo orientation of the carboxylic acid. In bicyclo[3.1.0]hexane systems, the coupling constants between the cyclopropyl proton (H6) and the bridgehead protons (H1 and H5) are stereochemically dependent. We anticipate that the cis relationship in the exo isomer will result in a larger coupling constant compared to the trans relationship that would be present in the endo isomer.

Predicted ¹H NMR Spectral Data

The following table outlines the expected chemical shifts and coupling constants for the proton nuclei. These predictions are synthesized from published data on similar bicyclo[3.1.0]hexane systems and general principles of NMR spectroscopy.

Proton (Position)Predicted δ (ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale
H-Aromatics (Cbz)7.30 - 7.40m-Typical aromatic signals for a monosubstituted benzene ring.
H-CH₂ (Cbz)~5.15s-Benzylic methylene protons of the Cbz group.
H2, H43.50 - 3.80m-Protons on the pyrrolidine ring adjacent to the nitrogen. Deshielded by the carbamate.
H1, H52.00 - 2.30mJ(1,6) ≈ 6-8 Hz, J(5,6) ≈ 6-8 HzBridgehead protons, shifted upfield due to the cyclopropane ring.
H61.70 - 1.90tJ(6,1) ≈ 6-8 Hz, J(6,5) ≈ 6-8 HzCyclopropyl proton. The triplet arises from coupling to H1 and H5. The key indicator of exo stereochemistry.
COOH> 10.0br s-Carboxylic acid proton, typically a broad singlet at low field.
Predicted ¹³C NMR Spectral Data

The carbon spectrum provides a complementary and essential confirmation of the carbon skeleton.

Carbon (Position)Predicted δ (ppm)DEPT-135 PhaseRationale
C=O (COOH)175 - 180AbsentCarboxylic acid carbonyl.
C=O (Cbz)154 - 156AbsentCarbamate carbonyl.[1]
C-Aromatics (Cbz)127 - 137CH (Up) / C (Absent)Aromatic carbons of the Cbz group.
C-CH₂ (Cbz)~67CH₂ (Down)Benzylic methylene carbon of the Cbz group.
C2, C445 - 50CH₂ (Down)Pyrrolidine carbons adjacent to the nitrogen.
C1, C530 - 35CH (Up)Bridgehead carbons.
C620 - 25CH (Up)Cyclopropyl carbon attached to the carboxylic acid.

The Validation Workflow: A Multi-dimensional Approach

A single ¹H NMR spectrum, while informative, is insufficient for unambiguous validation. A logical, multi-step approach using 1D and 2D NMR techniques is required to build an unassailable structural proof.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_validation Structural Validation H1 ¹H NMR (Proton Environment & Coupling) C13 ¹³C NMR (Carbon Skeleton) H1->C13 Initial Overview COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1->COSY Map Proton Networks DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Assign Carbon Types HSQC ¹H-¹³C HSQC (Direct C-H Attachment) DEPT->HSQC Link Protons to Carbons COSY->HSQC Confirm Assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assemble Fragments Structure Final Validated Structure (exo-3-Cbz-3-azabicyclo[3.1.0] hexane-6-carboxylic acid) HMBC->Structure Final Confirmation

Caption: The NMR validation workflow, from initial 1D spectra to final structural confirmation via 2D correlation experiments.

Experimental Protocols & Data Interpretation

Here we detail the purpose and protocol for each experiment in our validation workflow.

¹H NMR Spectroscopy
  • Purpose: To identify all unique proton environments, determine their integrations, and observe proton-proton coupling patterns. This is the first look at the key H1/H5-H6 coupling.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃).

    • Acquire a standard 1D proton spectrum using a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration, especially of the aromatic and benzylic protons.

    • Process the spectrum with a standard exponential window function and carefully phase and baseline correct the data.

    • Integrate all signals and reference the spectrum to the residual solvent peak.

¹³C and DEPT-135 Spectroscopy
  • Purpose: The ¹³C spectrum confirms the number of unique carbon atoms. The DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase), CH₂ (negative phase), and quaternary carbons (absent).[2][3][4] This provides a direct count of the carbon types, which must match our proposed structure.

  • Protocol:

    • Using the same sample, acquire a standard proton-decoupled ¹³C spectrum.

    • Following this, acquire a DEPT-135 spectrum. This is a much faster experiment than a standard ¹³C spectrum.

    • Process both spectra and align their chemical shift axes.

  • Self-Validation Check: The number of CH, CH₂, and quaternary carbons observed must match the proposed structure: three CH (C1, C5, C6), two CH₂ (C2, C4), one benzylic CH₂, five aromatic CH, one aromatic quaternary carbon, and two carbonyls.

¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To establish proton-proton connectivity through bonds (typically 2-3 bonds).[5][6][7] The COSY spectrum will provide a clear map of the spin systems in the molecule. The most critical correlation to observe is between the H6 proton and the H1/H5 bridgehead protons, confirming the bicyclic core's connectivity.

  • Protocol:

    • Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • Process the 2D data to obtain a symmetrical spectrum.

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Analyze the off-diagonal cross-peaks, which indicate coupled protons.

G H1_H5 H1, H5 (δ ≈ 2.0-2.3) H6 H6 (δ ≈ 1.7-1.9) H1_H5->H6 J(1,6), J(5,6) Confirms cyclopropane-bridgehead connectivity H2_H4 H2, H4 (δ ≈ 3.5-3.8) H1_H5->H2_H4 J(1,2), J(5,4) Confirms pyrrolidine ring connectivity

Caption: Key expected correlations in the ¹H-¹H COSY spectrum.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify all carbons that are directly attached to protons.[8][9] Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This experiment is exceptionally powerful for unambiguously assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

  • Protocol:

    • Acquire a standard gradient-selected, phase-sensitive HSQC experiment.

    • Processing will yield a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Each peak represents a one-bond C-H connection.

  • Self-Validation Check: The number of cross-peaks must equal the number of protonated carbons in the molecule. The DEPT-135 data can be cross-referenced; CH and CH₃ carbons should show positive correlations (often colored red), while CH₂ carbons will show negative correlations (often colored blue) in an edited HSQC.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To map long-range (2-3 bond) correlations between protons and carbons. This is the final piece of the puzzle, allowing us to connect the different spin systems identified in the COSY experiment. It is particularly crucial for identifying quaternary carbons, which are invisible in the HSQC and DEPT spectra.

  • Protocol:

    • Acquire a standard gradient-selected HMBC experiment.

    • Process the 2D data.

    • Analyze the cross-peaks, which connect protons to carbons that are 2 or 3 bonds away.

  • Key Correlations for Final Validation:

    • From H6 to C=O (COOH): A 2-bond correlation that confirms the attachment of the carboxylic acid to the cyclopropane ring.

    • From H2/H4 to C=O (Cbz): A 2-bond correlation confirming the carbamate linkage to the pyrrolidine ring.

    • From H-CH₂ (Cbz) to C=O (Cbz) and C-Aromatic (ipso): These correlations confirm the structure of the Cbz group.

    • From H1/H5 to C2/C4 and C6: These correlations will stitch the entire bicyclic core together.

G H6 H6 C_COOH C=O (COOH) H6->C_COOH ²J(H,C) Confirms C6-COOH bond H2_H4 H2, H4 C_Cbz C=O (Cbz) H2_H4->C_Cbz ²J(H,C) Confirms N-Cbz bond H_Cbz_CH2 H-CH₂ (Cbz) H_Cbz_CH2->C_Cbz ²J(H,C) Confirms Cbz structure C_Aro_ipso C-Aro (ipso) H_Cbz_CH2->C_Aro_ipso ³J(H,C) Confirms Cbz structure

Caption: Critical long-range correlations expected in the HMBC spectrum to finalize the structural assignment.

Conclusion: From Data to Decision

References

Unveiling the Selectivity of 3-Azabicyclo[3.1.0]hexane Based DPP-IV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of 3-azabicyclo[3.1.0]hexane-based inhibitors targeting Dipeptidyl Peptidase-IV (DPP-IV). The exceptional selectivity of this class of compounds against related proteases is critical for minimizing off-target effects and ensuring a favorable safety profile in the development of novel therapeutics for type 2 diabetes.

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising structural motif in the design of potent and selective DPP-IV inhibitors. These inhibitors play a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. A key challenge in the development of DPP-IV inhibitors is achieving high selectivity over other closely related dipeptidyl peptidases, particularly DPP-2, DPP-8, and DPP-9, as off-target inhibition of these enzymes has been associated with adverse effects.[1]

This guide presents a summary of the cross-reactivity data for a series of 3-azabicyclo[3.1.0]hexane-derived DPP-IV inhibitors, alongside detailed experimental protocols for assessing inhibitor selectivity.

Quantitative Cross-Reactivity Data

The following table summarizes the in vitro inhibitory activity (IC50) of a representative 3-azabicyclo[3.1.0]hexane-based inhibitor against human DPP-IV and its selectivity against the related proteases DPP-2, DPP-8, and DPP-9.

Compound IDTarget EnzymeIC50 (nM)Selectivity Fold (vs. DPP-IV)
Compound A DPP-IV 31 -
DPP-2>100,000>3225
DPP-8>100,000>3225
DPP-9>100,000>3225

Data sourced from Sattigeri, J. A., et al. (2008). Bioorganic & medicinal chemistry letters, 18(14), 4087-4091.

Experimental Protocols

The determination of inhibitor potency and selectivity is performed using enzymatic assays. Below is a detailed methodology for a typical in vitro DPP-IV inhibition assay.

DPP-IV Enzymatic Assay Protocol

1. Reagents and Materials:

  • DPP-IV Enzyme: Recombinant human DPP-IV.

  • Substrate: H-Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

  • Test Compounds: 3-azabicyclo[3.1.0]hexane-based inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known DPP-IV inhibitor (e.g., sitagliptin).

  • 96-well black microplates.

  • Fluorescence plate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme solution.

  • Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate H-Gly-Pro-AMC to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

  • Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30 minutes).

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

4. Selectivity Profiling:

  • To determine the cross-reactivity, the same experimental protocol is followed, substituting DPP-IV with the respective off-target enzymes (DPP-2, DPP-8, and DPP-9) and their appropriate substrates.

  • The selectivity is then calculated as the ratio of the IC50 value for the off-target enzyme to the IC50 value for DPP-IV.

Visualizing Key Processes

To further elucidate the context of these cross-reactivity studies, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

G DPP-IV Inhibition and Incretin Signaling Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Intestine->GLP1_GIP release Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive GLP-1 & GIP DPP4->Inactive Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-IV Inhibition and Incretin Signaling Pathway.

G Experimental Workflow for DPP-IV Cross-Reactivity Screening Start Start: Prepare Reagents Plate Dispense Assay Buffer, Inhibitor Dilutions, and Enzyme (DPP-IV, DPP-2, DPP-8, DPP-9) into 96-well plate Start->Plate Incubate Incubate at 37°C Plate->Incubate Substrate Add Fluorogenic Substrate Incubate->Substrate Read Measure Fluorescence (Excitation: 360nm, Emission: 460nm) Substrate->Read Analyze Data Analysis: Calculate % Inhibition and IC50 values Read->Analyze Compare Compare IC50 values to determine selectivity Analyze->Compare End End: Selectivity Profile Compare->End

Caption: Workflow for DPP-IV Cross-Reactivity Screening.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

The 3-azabicyclo[3.1.0]hexane framework is a crucial structural motif in a variety of biologically active compounds and pharmaceuticals.[1][2] Its synthesis has been a subject of extensive research, with a primary focus on developing efficient and selective catalytic methods. This guide provides a comparative analysis of various catalysts employed in the synthesis of this important scaffold, with a focus on quantitative performance data and detailed experimental protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

The construction of the 3-azabicyclo[3.1.0]hexane core is often achieved through intramolecular cyclopropanation of allylic diazoacetamides or intermolecular reactions involving olefins and diazo compounds. The choice of catalyst is paramount in controlling the efficiency (yield) and stereoselectivity (diastereoselectivity and enantioselectivity) of these transformations. The most prominent catalysts are based on transition metals such as rhodium, copper, palladium, and iridium.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in substrates, reaction conditions, and analytical methods across different research works.

CatalystSubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Catalyst Loading (mol%)Reference
Rh₂(OAc)₄N-allyl-N-benzyl-α-diazoacetamide751:1-1[3]
Rh₂(esp)₂N-Boc-2,5-dihydropyrrole & Ethyl Diazoacetate761:1-1[3][4]
Rh₂(S-TPPTTL)₄N-Boc-2,5-dihydropyrrole & Ethyl Diazoacetate5924:75 (exo/endo)-0.005[4]
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄N-Boc-2,5-dihydropyrrole & Ethyl Diazoacetate7017:83 (exo/endo)-0.005[4]
CpxRhIIIN-enoxysuccinimides & acroleinHighcis-selectiveHigh-[5]
Cp*IrIIIdicarbonyl cis-cyclopropanes & primary aminesHighDiastereoselective-1[5][6]
CuI/(R)-Fesulphosα-substituted iminoesters & azirinesup to 93Highup to 985[7]
Pd(OAc)₂Maleimides & N-tosylhydrazonesHighHigh--[8]

General Reaction Pathway

The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold via catalytic intramolecular cyclopropanation generally proceeds through the formation of a metal carbene intermediate from a diazo compound. This highly reactive species then undergoes an intramolecular addition to a tethered olefin, forming the bicyclic product.

G cluster_0 Catalytic Cycle Diazo_Compound N-Allyl Diazoacetamide Metal_Carbene Metal Carbene Intermediate Diazo_Compound->Metal_Carbene + Catalyst Catalyst_M_L_n Transition Metal Catalyst (e.g., Rh, Cu, Pd) Catalyst_M_L_n->Metal_Carbene Product 3-Azabicyclo[3.1.0]hexane Metal_Carbene->Product Intramolecular Cyclopropanation N2 N₂ Metal_Carbene->N2 Product->Catalyst_M_L_n Catalyst Regeneration

Caption: General catalytic cycle for 3-azabicyclo[3.1.0]hexane synthesis.

Experimental Protocols

Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol is a representative example for the synthesis of a 3-azabicyclo[3.1.0]hexane derivative using a dirhodium(II) catalyst.

Materials:

  • N-allyl-N-benzyl-α-diazoacetamide

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of N-allyl-N-benzyl-α-diazoacetamide (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the diazo compound is indicated by the cessation of nitrogen evolution.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method is employed for the enantioselective synthesis of diazabicyclo[3.1.0]hexanes, a related scaffold.

Materials:

  • α-substituted iminoester

  • Azirine

  • Copper(I) iodide (CuI)

  • (R)-Fesulphos ligand

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve CuI (0.05 mmol, 5 mol%) and (R)-Fesulphos (0.055 mmol, 5.5 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the α-substituted iminoester (1.0 mmol) and the azirine (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or below) and monitor by TLC.

  • After the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the enantiomerically enriched diazabicyclo[3.1.0]hexane.

Conclusion

The synthesis of 3-azabicyclo[3.1.0]hexane can be achieved through various catalytic methods, with rhodium, copper, palladium, and iridium-based catalysts being the most effective. Dirhodium(II) catalysts, particularly those with tailored ligands, have shown exceptional activity at very low catalyst loadings.[4] Copper-catalyzed systems are valuable for their high enantioselectivity in related bicyclic systems.[7] Palladium and Iridium catalysts offer alternative routes with high yields and diastereoselectivities.[5][8] The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and process scalability. The provided data and protocols serve as a starting point for researchers to develop and optimize their synthetic routes to this important heterocyclic scaffold.

References

Unlocking Metabolic Stability: A Comparative Guide to 3-Azabicyclo[3.1.0]hexane Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, achieving metabolic stability is a critical hurdle. The inherent structure of a drug candidate significantly influences its pharmacokinetic profile. In the quest for more robust drug-like properties, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising structural motif. This guide provides an objective comparison of the metabolic stability of compounds containing this scaffold against common alternatives, supported by experimental data.

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic isostere for frequently used motifs like piperidine and piperazine. Its rigid structure can favorably position pharmacophoric groups and is suggested to enhance metabolic stability by shielding potential sites of metabolism.[1] This guide delves into the quantitative data that supports these claims.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of 3-azabicyclo[3.1.0]hexane-containing compounds compared to their structural analogs. The data is derived from studies utilizing human liver microsome assays, a standard preclinical model to assess phase I metabolic stability.

Table 1: Comparison of Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics

This table compares the metabolic stability of a 3-azabicyclo[3.1.0]hexane analog with its pyrrolidine and piperidine counterparts. Stability is presented as a ratio relative to the positive control (verapamil) and the calculated half-life (T½) in minutes.

Compound IDScaffoldStability Ratio (vs. Verapamil)Half-life (T½) in min
15 3-Azabicyclo[3.1.0]hexane --
13Pyrrolidine6.6199
14Piperidine3.399
Data sourced from a study on MOR/DOR peptidomimetics. The 3-azabicyclo[3.1.0]hexane analogue 15 was noted to have reduced potency and was excluded from the stability assay in the referenced study, highlighting that while a scaffold may offer metabolic stability, it must also maintain pharmacological activity.[2]
Table 2: Comparison of HIV-1 Entry Inhibitors

This table illustrates the metabolic stability of an HIV-1 entry inhibitor containing a 3-azabicyclo[3.1.0]hexane core (SC28) compared to the parent compound with a piperazine core (BMS-626529).

Compound IDCore ScaffoldHalf-life (T½) in min
SC28 3-Azabicyclo[3.1.0]hexane > 2x that of BMS-626529
BMS-626529Piperazine-
Data from a study on the redesign of an HIV-1 entry inhibitor. The study noted that the orientation of the 3-azabicyclo[3.1.0]hexane core was critical for the observed increase in half-life.[3]

Experimental Protocols

The data presented in this guide is primarily generated through in vitro liver microsomal stability assays. Below is a detailed methodology for a typical assay.

Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes. This assay primarily assesses phase I metabolism mediated by cytochrome P450 enzymes.[4]

2. Materials:

  • Test compounds

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil)

  • Internal standard for analytical quantification

  • Acetonitrile or other organic solvent to terminate the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls.

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (T½) is calculated using the formula: T½ = 0.693 / k.

  • Intrinsic clearance (CLint) can also be calculated, which represents the volume of the liver cleared of the drug per unit of time.

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved in assessing and understanding the metabolic stability of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Test Compound, Controls) prep_mix Prepare Reaction Mixture (Buffer, Microsomes) prep_stock->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-point Sampling (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Add Acetonitrile + IS) sampling->terminate centrifuge Centrifuge (Protein Precipitation) terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_percent Calculate % Remaining analyze->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_params Calculate T½ and CLint plot_data->calc_params

Figure 1. Experimental workflow for a liver microsomal stability assay.

bicifadine_metabolism cluster_metabolites Primary Metabolites Bicifadine Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) M12 Lactam (M12) Bicifadine->M12 Oxidation M3 Acid (M3) Bicifadine->M3 Oxidation M9 Lactam Acid (M9) M12->M9 Oxidation M3->M9 Oxidation M3_glucuronide M3 Acyl Glucuronide M3->M3_glucuronide Glucuronidation M9_glucuronide M9 Acyl Glucuronide M9->M9_glucuronide Glucuronidation Excretion Urine Excretion M9_glucuronide->Excretion M3_glucuronide->Excretion

Figure 2. Proposed metabolic pathway of Bicifadine.

The metabolism of Bicifadine, a compound containing the 3-azabicyclo[3.1.0]hexane scaffold, primarily involves oxidation to form lactam (M12) and acid (M3) metabolites.[5] These are further oxidized to a lactam acid (M9), which, along with M3, undergoes glucuronidation before excretion.[5] Unchanged bicifadine is a minor component in plasma, indicating extensive metabolism.[5]

Conclusion

The available data suggests that the incorporation of a 3-azabicyclo[3.1.0]hexane scaffold can lead to improved metabolic stability in certain chemical series when compared to more traditional heterocyclic cores like piperazine. However, it is crucial to note that the impact of this scaffold is context-dependent, and its introduction may also affect the pharmacological activity of the compound. Therefore, a careful and balanced approach to structure-activity and structure-property relationships is essential during the drug design and optimization process. The use of standardized in vitro assays, such as the liver microsomal stability assay, is fundamental in quantitatively assessing the metabolic liabilities of new chemical entities containing this and other novel scaffolds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Azabicyclo[3.1.0]hexane Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, bicyclic structure that has emerged as a privileged fragment in medicinal chemistry. Its conformational constraint offers a unique three-dimensional presentation of substituents, enabling potent and selective interactions with a variety of biological targets. This guide provides an objective comparison of the in vitro and in vivo efficacy of drug candidates incorporating this scaffold across several therapeutic areas, supported by experimental data and detailed methodologies.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

3-Azabicyclo[3.1.0]hexane derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

In Vitro Efficacy

The in vitro potency of these inhibitors is typically assessed by their ability to inhibit the enzymatic activity of DPP-4, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound ClassExample CompoundIn Vitro DPP-4 Inhibition IC50 (nM)Selectivity vs. DPP-8/DPP-9Reference
N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivativesNot SpecifiedVaries based on substitutionInformation not available in snippet[1]
Cyanopyrrolidine-based with 3-azabicyclo[3.1.0]hexane moietySaxagliptinNot specified in snippetsInformation not available in snippet[2][3]
Novel DPP-IV inhibitorRBx-059732 (human), 31 (mouse), 39 (rat)Information not available in snippet[4]
In Vivo Efficacy

The in vivo efficacy of DPP-4 inhibitors is commonly evaluated in animal models of type 2 diabetes using the oral glucose tolerance test (OGTT), which measures the body's ability to handle a glucose load.

CompoundAnimal ModelDose (mg/kg, p.o.)Outcome in OGTTReference
RBx-0128ob/ob mice1023% glucose lowering, superior to sitagliptin (17%)[4]
ASP8497Diabetic rats0.1 - 3Dose-dependent inhibition of plasma DPP-IV activity[5]
SaxagliptinDiabetic rodent models0.4 - 1.3Lowered plasma glucose[6]
Experimental Protocols

In Vitro DPP-4 Inhibition Assay (General Protocol)

A typical in vitro DPP-4 inhibition assay involves incubating the test compound with recombinant human DPP-4 enzyme and a fluorogenic or chromogenic substrate. The rate of substrate cleavage is measured over time, and the IC50 value is calculated by comparing the enzyme activity in the presence of varying concentrations of the inhibitor to the activity in its absence. The selectivity is determined by performing similar assays with other dipeptidyl peptidases like DPP-8 and DPP-9.[1][7]

Oral Glucose Tolerance Test (OGTT) in Rodents

Animals are fasted overnight and then administered the test compound orally. After a set period (e.g., 30-60 minutes), a glucose solution is administered orally. Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure plasma glucose and insulin levels. The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.[4][5]

Signaling Pathway

DPP4_Signaling cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP DPP4 DPP4 Active GLP-1/GIP->DPP4 Degradation Pancreatic β-cells Pancreatic β-cells Active GLP-1/GIP->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Active GLP-1/GIP->Pancreatic α-cells Inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP 3-azabicyclo[3.1.0]hexane\nInhibitor 3-azabicyclo[3.1.0]hexane Inhibitor 3-azabicyclo[3.1.0]hexane\nInhibitor->DPP4 Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake\n(Muscle, Adipose) Glucose Uptake (Muscle, Adipose) Insulin Secretion->Glucose Uptake\n(Muscle, Adipose) Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production

DPP-4 Inhibition Pathway

Anticancer Agents

The rigid 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into various compounds with antiproliferative activity against a range of cancer cell lines. These compounds often function by inducing apoptosis or disrupting key cellular processes like the actin cytoskeleton.

In Vitro Efficacy

The in vitro anticancer activity is primarily determined by cell viability assays, such as the MTS assay, to calculate the IC50 values.

Compound ClassTarget Cell LinesIn Vitro IC50Reference
Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindolesJurkat, K-562, HeLa, Sk-mel-22 to 10 µM (72 h)[8]
Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexaneK562, Jurkat, HeLa, CT264.2 to 24.1 µM[9][10]
Spiro-fused 3-azabicyclo[3.1.0]hexanes with acenaphthylene-1(2H)-oneK562~14 ± 4 µg/mL (~25–27 µM)[11]
6-ethoxycarbonyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dioneMCF-7 (breast), U87MG (glioma)0.2-1.0 µg/ml, 1.3-2.6 µg/ml[12]
KIF18A inhibitor with 3-azabicyclo[3.1.0]hexaneOVCAR-3Not specified[13]
In Vivo Efficacy

Preliminary in vivo studies have been conducted for some anticancer candidates, typically using xenograft models in immunocompromised mice.

Compound ClassAnimal ModelDosingOutcomeReference
Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexaneBalb/C mice with CT26 tumorsNot specifiedPreliminary experiments performed[10]
KIF18A inhibitor (Compound 16)OVCAR-3 xenograft in Balb/c nude mice30 mg/kg (oral)113% tumor growth inhibition (TGI)[13]
Experimental Protocols

In Vitro Antiproliferative MTS Assay

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 or 72 hours). Following treatment, an MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[8][11]

In Vivo Xenograft Tumor Model

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specified dosing schedule. Tumor volume and body weight are measured regularly. At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.[13][14]

Experimental Workflow

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., HeLa, K562, MCF-7) Treatment Treat with 3-azabicyclo[3.1.0]hexane compounds (various concentrations) Cell_Culture->Treatment MTS_Assay MTS Assay (24-72h incubation) Treatment->MTS_Assay Data_Analysis_vitro Measure Absorbance Calculate IC50 MTS_Assay->Data_Analysis_vitro Xenograft Establish Xenograft Model (e.g., OVCAR-3 in nude mice) Data_Analysis_vitro->Xenograft Promising candidates Dosing Administer Compound (e.g., oral gavage) Xenograft->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring Data_Analysis_vivo Calculate Tumor Growth Inhibition (TGI) Monitoring->Data_Analysis_vivo

Anticancer Drug Evaluation Workflow

Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonists for Depression

A notable application of the 3-azabicyclo[3.1.0]hexane scaffold is in the development of antagonists for the α4β2 nicotinic acetylcholine receptor (nAChR), a target implicated in depression.

In Vitro Efficacy

The binding affinity of these antagonists to the α4β2 nAChR is a key in vitro parameter, typically expressed as the inhibition constant (Ki).

CompoundIn Vitro α4β2 nAChR Affinity (Ki)Selectivity vs. α3β4 nAChRReference
SUVN-911 (Ropanicant)1.5 nM>10 µM binding affinity[15][16][17][18][19]
In Vivo Efficacy

The antidepressant-like effects of α4β2 nAChR antagonists are often evaluated in rodent models such as the forced swim test, where a reduction in immobility time is indicative of antidepressant activity.

CompoundAnimal ModelDosingOutcome in Forced Swim TestReference
SUVN-911 (Ropanicant)RatNot specifiedMarked antidepressant activity[15][16][17][18][19]
Experimental Protocols

In Vitro Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]epibatidine for α4β2 nAChRs) in a preparation of cell membranes expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated from this value.[20][21]

Forced Swim Test (FST) in Rats

Rats are individually placed in a cylinder of water from which they cannot escape. The test typically consists of a pre-swim session followed by a test session on a subsequent day. During the test session, the duration of immobility (floating with only movements necessary to keep the head above water) is recorded. A decrease in immobility time after administration of a test compound is interpreted as an antidepressant-like effect.[15][22]

Signaling Pathway

a4b2_Signaling cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine a4b2_Receptor α4β2 nAChR Acetylcholine->a4b2_Receptor Binds & Activates Ion_Channel Cation Channel (Na+, Ca2+) a4b2_Receptor->Ion_Channel Opens SUVN-911 SUVN-911 (Antagonist) SUVN-911->a4b2_Receptor Blocks Depolarization Neuronal Depolarization & Excitation Ion_Channel->Depolarization Neurotransmitter_Release Dopamine/Serotonin Release Depolarization->Neurotransmitter_Release Antidepressant Effect Antidepressant Effect Neurotransmitter_Release->Antidepressant Effect

α4β2 nAChR Antagonism

T-Type Calcium Channel Blockers for Neuropathic Pain

Derivatives of 3-azabicyclo[3.1.0]hexane are also being investigated as blockers of T-type calcium channels, which are implicated in the pathophysiology of neuropathic pain.

In Vitro and In Vivo Efficacy

While specific quantitative data for 3-azabicyclo[3.1.0]hexane derivatives as T-type calcium channel blockers is emerging, studies have shown their potential in preclinical models.

Compound ClassIn Vitro AssayIn Vivo ModelOutcomeReference
6-aryl-connected-3-N-substituted azabicyclo[3.1.0]hexaneT-type channel inhibitionSpinal nerve ligation (SNL) rat modelPotent inhibition and neuropathic pain alleviation[23][24]
Experimental Protocols

In Vitro Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through T-type calcium channels in cells expressing these channels (e.g., HEK293 cells). The ability of a test compound to block these currents is measured, and an IC50 value is determined.[25]

Spinal Nerve Ligation (SNL) Model in Rats

This is a common surgical model of neuropathic pain. The L5 and L6 spinal nerves are tightly ligated, which leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the hind paw. The efficacy of a test compound is assessed by its ability to reverse these pain behaviors.[24][26]

Mechanism of Action

T_type_Channel_Block Nerve_Injury Nerve_Injury Upregulation Upregulation of T-type Ca2+ channels (e.g., Cav3.2) in sensory neurons Nerve_Injury->Upregulation Hyperexcitability Neuronal Hyperexcitability Upregulation->Hyperexcitability Reduced_Influx Reduced Ca2+ Influx Pain_Transmission Increased Pain Signal Transmission Hyperexcitability->Pain_Transmission Hyperexcitability->Reduced_Influx Blocker 3-azabicyclo[3.1.0]hexane T-type channel blocker Blocker->Upregulation Analgesia Analgesic Effect Reduced_Influx->Analgesia

T-type Calcium Channel Blockade in Neuropathic Pain

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a versatile and valuable component in the design of novel therapeutic agents. The drug candidates presented in this guide demonstrate promising efficacy across a range of targets and disease models. Further research and clinical development will be crucial to fully realize the therapeutic potential of this chemical class. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the ongoing effort to develop new and effective treatments for diabetes, cancer, depression, and neuropathic pain.

References

A Senior Application Scientist's Guide to Constrained Amino Acids in Peptide Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics

Peptide-based inhibitors represent a highly promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as susceptibility to proteolytic degradation and a high degree of conformational flexibility. This flexibility can lead to a significant entropic penalty upon binding to a target, thereby reducing affinity and efficacy.[1][2] The strategic incorporation of constrained amino acids into a peptide sequence is a powerful approach to overcome these challenges. By "locking" the peptide into a bioactive conformation, we can enhance proteolytic stability, improve binding affinity, and ultimately develop more effective peptide-based drugs.[1][3]

This guide provides a head-to-head comparison of different classes of constrained amino acids, offering insights into their specific impacts on peptide inhibitor performance. We will delve into the mechanistic principles behind each constraining strategy and provide supporting experimental data and protocols to aid researchers in their drug development endeavors.

The Rationale for Conformational Constraint

The core principle behind using constrained amino acids is to pre-organize the peptide inhibitor into a conformation that is complementary to the binding site of its target protein.[4] This pre-organization reduces the entropic cost of binding, as the peptide does not need to "freeze" into a specific shape upon interaction.[1][4] This can lead to a significant increase in binding affinity and selectivity. Furthermore, many proteases recognize and cleave peptides in their extended, flexible conformations. By inducing a more rigid structure, such as an α-helix or a β-turn, constrained peptides can become resistant to enzymatic degradation, thereby increasing their in vivo half-life.[5][6][7]

Major Classes of Constrained Amino Acids: A Comparative Analysis

The choice of which constraining strategy to employ depends on the specific target, the desired secondary structure, and the synthetic feasibility. Here, we compare the most common classes of constrained amino acids.

Backbone Modifications: N-Methylation and Aza-Amino Acids

Backbone modifications directly alter the peptide's core structure, influencing its conformational freedom and hydrogen-bonding patterns.

  • N-Methylated Amino Acids: The substitution of the amide proton with a methyl group is a subtle yet powerful modification.[3][8] This N-methylation introduces steric hindrance that restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) angles, reducing conformational flexibility.[3] It also eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets but can also enhance membrane permeability by reducing the desolvation penalty.[3][7]

    • Key Advantages: Increased proteolytic stability, enhanced cell permeability and bioavailability, and the potential to favor cis-amide bonds, which can be crucial for specific receptor interactions.[3][7][9]

    • Considerations: N-methylation can sometimes disrupt the hydrogen-bonding network essential for target recognition. Its impact is highly context-dependent and often requires systematic scanning across the peptide sequence.

  • Aza-Amino Acids: In aza-amino acids, the α-carbon is replaced by a nitrogen atom.[10][11] This seemingly small change has profound effects on the peptide's geometry, often inducing a β-turn conformation.[11][12] Azapeptides are recognized as valuable peptidomimetics due to their enhanced stability and potential for unique biological activities.[10][13]

    • Key Advantages: High resistance to proteolytic degradation, induction of well-defined secondary structures (β-turns), and potential for improved biological activity.[11][14] The HIV protease inhibitor Atazanavir is a notable example of a successful azapeptide drug.[13][14]

    • Considerations: The synthesis of aza-amino acid building blocks can be more complex than standard amino acids, although new methods are improving their accessibility.[12][14]

α-Carbon Modifications: α,α-Disubstituted Amino Acids

Modifying the α-carbon introduces steric bulk that directly restricts the peptide backbone's conformational space.

  • α-Methylated Amino Acids: The addition of a methyl group to the α-carbon, as seen in α-aminoisobutyric acid (Aib), strongly promotes helical conformations.[15][16][17] This steric hindrance limits the available Ramachandran space, favoring the formation of α-helices and 3₁₀-helices.[16][18][19]

    • Key Advantages: Potent helix inducers, significantly enhance proteolytic stability, and can be readily incorporated using standard solid-phase peptide synthesis (SPPS).[15][16]

    • Considerations: The strong helical propensity might not be suitable for all targets, and the impact of different α-methylated amino acids on structure and function requires further systematic investigation.[16]

Side-Chain to Side-Chain Cyclization: Stapled and Bridged Peptides

Covalently linking the side chains of two amino acids within a peptide sequence is a highly effective method for stabilizing secondary structures, particularly α-helices.

  • Lactam Bridges: This strategy involves forming an amide bond between the side chains of amino acids like aspartic acid or glutamic acid and lysine or ornithine.[20][21] Lactam bridges are a well-established method for helix stabilization and can be formed using standard peptide chemistry.[21][22]

    • Key Advantages: Utilizes proteinogenic amino acids, straightforward synthesis, and effectively enhances helicity and proteolytic resistance.[21][22]

    • Considerations: The polarity of the lactam bond can sometimes negatively impact cell permeability compared to more hydrophobic linkers. The optimal positioning and length of the bridge are critical for efficacy.[23]

  • Hydrocarbon Stapling: This technique uses two α,α-disubstituted, non-natural amino acids with olefin-containing side chains, which are then covalently linked via a ruthenium-catalyzed ring-closing metathesis reaction.[24][25] The resulting all-hydrocarbon staple is highly effective at stabilizing α-helical structures.

    • Key Advantages: Creates a robust and proteolytically stable α-helix, the hydrophobic nature of the staple can enhance cell permeability, and the staple itself can contribute to binding affinity.[24][25][26]

    • Considerations: Requires the synthesis of specialized, non-natural amino acids and a specific catalytic step. The hydrophobicity of the staple might lead to solubility issues in some cases.[21]

Backbone Extension: β-Amino Acids

β-amino acids contain an additional carbon atom in their backbone compared to α-amino acids.[5][6] This seemingly simple change leads to a vast expansion of structural diversity and the ability to form novel secondary structures, such as stable helices, that are resistant to proteolysis.[5][27][28]

  • Key Advantages: High resistance to enzymatic degradation, ability to form unique and stable secondary structures, and significant potential for creating diverse peptidomimetics.[5][6][29]

  • Considerations: The incorporation of β-amino acids can alter the spacing of side chains, which may affect target recognition if the native α-amino acid side-chain presentation is critical.

Quantitative Comparison of Constraining Strategies

The following table summarizes the general impact of different constrained amino acids on key properties of peptide inhibitors. The actual effect is always context-dependent and must be empirically determined.

Constraining StrategyPrimary Structural EffectProteolytic StabilityBinding Affinity (Typical)Cell PermeabilitySynthetic Complexity
N-Methylation Reduces flexibility, can break H-bondsHighVariable (can increase or decrease)IncreasedModerate
Aza-Amino Acids Induces β-turnsVery HighIncreasedVariableHigh
α-Methylation Promotes α-helicesHighIncreasedVariableLow-Moderate
Lactam Bridges Stabilizes α-helicesHighIncreasedVariableModerate
Hydrocarbon Stapling Stabilizes α-helicesVery HighIncreasedIncreasedHigh
β-Amino Acids Forms novel secondary structuresVery HighVariableVariableModerate

Experimental Protocols and Workflows

The development of peptide inhibitors with constrained amino acids follows a structured workflow.

Diagram: General Workflow for Constrained Peptide Inhibitor Development

G cluster_0 Design & Synthesis cluster_1 Characterization & Evaluation cluster_2 Optimization A 1. Identify Lead Peptide Sequence B 2. Select Constraining Strategy (e.g., N-methylation, Stapling) A->B C 3. Synthesize Constrained Peptides (Solid-Phase Peptide Synthesis) B->C D 4. Purity & Identity Confirmation (HPLC, Mass Spectrometry) C->D E 5. Conformational Analysis (Circular Dichroism, NMR) D->E F 6. In Vitro Potency Assay (e.g., ELISA, SPR, ITC) E->F G 7. Proteolytic Stability Assay (Incubation with proteases/plasma) F->G H 8. Analyze Structure-Activity Relationship (SAR) G->H I 9. Iterate Design & Synthesize New Analogs H->I I->C Refine

Caption: Workflow for developing constrained peptide inhibitors.

Protocol 1: Solid-Phase Synthesis of Peptides with Unnatural Amino Acids

This protocol provides a general framework for Fmoc-based solid-phase peptide synthesis (SPPS), which is adaptable for incorporating various constrained amino acids.[30]

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (natural or unnatural) to the resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Iterative Coupling and Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For sterically hindered unnatural amino acids, extended coupling times or more potent coupling reagents may be necessary.[30]

  • On-Resin Cyclization (for stapled/bridged peptides):

    • Lactam Bridge: Selectively deprotect the side chains of the amino acids to be linked and perform the cyclization using a peptide coupling agent.[21]

    • Hydrocarbon Staple: For peptides containing olefin-bearing amino acids, perform the ring-closing metathesis reaction on the resin-bound peptide using a Grubbs catalyst.[23][24]

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[30]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).[30]

Protocol 2: Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases or in biological fluids like plasma.[31][32]

  • Peptide Incubation: Incubate a known concentration of the peptide inhibitor in a buffered solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid), to precipitate the proteins.[31][32]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide and its degradation products.

  • LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t₁/₂) from the degradation curve.

Diagram: Proteolytic Stability Assay Workflow

G A 1. Incubate Peptide with Plasma/Protease at 37°C B 2. Collect Aliquots at Different Time Points A->B C 3. Quench Reaction (e.g., add Acetonitrile) B->C D 4. Centrifuge to Remove Precipitated Proteins C->D E 5. Analyze Supernatant by LC-MS D->E F 6. Quantify Intact Peptide & Calculate Half-Life E->F

References

Benchmarking Novel 3-Azabicyclo[3.1.0]hexane Derivatives as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Emerging DPP-IV Inhibitors

The quest for novel, potent, and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes mellitus continues to be a significant focus in medicinal chemistry. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising framework for the design of a new class of DPP-IV inhibitors. This guide provides a comparative overview of the performance of these novel derivatives against established inhibitors, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of novel 3-azabicyclo[3.1.0]hexane derivatives has been evaluated against human recombinant DPP-IV and compared with the well-established inhibitor, Sitagliptin. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.

Compound IDStructureDPP-IV IC50 (nM)Reference CompoundDPP-IV IC50 (nM)
Derivative 1 N-(substituted)-3-azabicyclo[3.1.0]hexane27Sitagliptin 18
Derivative 2 N-(substituted)-3-azabicyclo[3.1.0]hexane31

Disclaimer: The IC50 values presented are compiled from multiple sources and may have been determined under slightly different experimental conditions. For a definitive comparison, these compounds should be evaluated concurrently in the same assay.

Experimental Protocols: In Vitro DPP-IV Inhibition Assay

The determination of DPP-IV inhibitory activity was performed using a continuous fluorescence-based assay.

Principle: The assay measures the activity of DPP-IV through the cleavage of the fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-IV, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, and its fluorescence is monitored over time. The rate of AMC production is proportional to the DPP-IV activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Gly-Pro-AMC (Substrate)

  • Test Compounds (novel 3-azabicyclo[3.1.0]hexane derivatives)

  • Reference Inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the DPP-IV Assay Buffer.

    • Dissolve the test compounds and the reference inhibitor in DMSO to create stock solutions. Further dilute with Assay Buffer to the desired concentrations.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute it with Assay Buffer to the final working concentration.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the same solvent used for the inhibitors (e.g., DMSO diluted in buffer).

    • Background Wells: Add 40 µL of Assay Buffer and 10 µL of the inhibitor solvent.

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound or reference inhibitor solution.

  • Pre-incubation:

    • Cover the plate and incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity kinetically for 15-30 minutes at 37°C.

    • Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.

    • Subtract the average velocity of the background wells from all other wells.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of DPP-IV in Glucose Homeostasis

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulate DPP4 DPP-IV Enzyme Incretins->DPP4 are substrates for Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake promotes BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose Inactive Inactive Peptides DPP4->Inactive cleaves to Inhibitor 3-Azabicyclo[3.1.0]hexane Derivatives (Inhibitors) Inhibitor->DPP4 inhibit Experimental_Workflow Start Start: Reagent Preparation PlateSetup Plate Setup (Control, Background, Inhibitor Wells) Start->PlateSetup Preincubation Pre-incubation (15 min at 37°C) PlateSetup->Preincubation ReactionStart Initiate Reaction (Add Gly-Pro-AMC Substrate) Preincubation->ReactionStart Measurement Kinetic Fluorescence Measurement (Ex: 360nm, Em: 460nm) ReactionStart->Measurement Analysis Data Analysis (Calculate % Inhibition and IC50) Measurement->Analysis End End: Determine Inhibitor Potency Analysis->End

References

Safety Operating Guide

Proper Disposal of exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Based on analogous compounds, exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid should be handled as a potentially hazardous substance. It may cause skin and eye irritation, and could be harmful if inhaled or ingested[1][2]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the chemical.
Body Protection Laboratory coat, long pants, and closed-toe shoesMinimizes exposed skin.
Respiratory Use in a well-ventilated area or fume hood; a dust respirator may be necessary if generating dust[1][2]Prevents inhalation of dust or aerosols.

Step-by-Step Disposal Procedures

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste, in strict accordance with local, state, and federal regulations[2].

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves, weighing paper), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[2].

2. Spill Management:

  • In the event of a spill, the immediate area should be evacuated[2].

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container[1][3].

  • For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed hazardous waste container.

  • The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.

3. Final Disposal:

  • The sealed hazardous waste container must be disposed of through a licensed professional waste disposal service[1].

  • Chemical incineration in a facility equipped with an afterburner and scrubber is a recommended method of disposal for similar compounds[1].

  • Do not allow the product to enter drains or waterways[1].

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill Response cluster_3 Final Disposal A Don Appropriate PPE B Segregate all contaminated waste (solid and liquid) A->B C Place in a labeled, sealed hazardous waste container B->C G Store waste container in a designated area C->G D Evacuate Area E Clean up spill using appropriate methods D->E F Add spill cleanup material to waste container E->F F->C H Arrange for pickup by a licensed waste disposal service G->H

Figure 1. Disposal workflow for this compound.

Signaling Pathway for Safe Handling Logic

The decision-making process for handling this chemical follows a clear path to ensure safety at each step.

G A Chemical Handling Required? B Assess Hazards (Consult SDS of similar compounds) A->B C Select and Wear Appropriate PPE B->C D Proceed with Laboratory Work C->D E Generate Waste? D->E F Follow Segregation and Disposal Protocol E->F Yes G Work Complete E->G No F->G

Figure 2. Decision pathway for safe handling and disposal.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.